2-(Difluoromethoxy)-4-fluorobenzaldehyde
Description
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Properties
IUPAC Name |
2-(difluoromethoxy)-4-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-6-2-1-5(4-12)7(3-6)13-8(10)11/h1-4,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGXBLYCEZMXEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties and stability of 2-(Difluoromethoxy)-4-fluorobenzaldehyde
Topic: Chemical Properties and Stability of 2-(Difluoromethoxy)-4-fluorobenzaldehyde Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(Difluoromethoxy)-4-fluorobenzaldehyde (CAS: 1214333-04-6) is a specialized fluorinated intermediate used primarily in medicinal chemistry and agrochemical synthesis. It serves as a critical building block for introducing the difluoromethoxy (–OCHF
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Detail |
| Chemical Name | 2-(Difluoromethoxy)-4-fluorobenzaldehyde |
| CAS Number | 1214333-04-6 |
| Molecular Formula | C |
| Molecular Weight | 190.12 g/mol |
| Physical State | Colorless to pale yellow liquid (at 25°C) |
| Boiling Point | ~85–90°C at 1–2 mmHg (Estimated); >200°C at 760 mmHg |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Sparingly soluble in water |
| LogP (Calc) | ~2.3 (Moderate Lipophilicity) |
Structural Insight: The molecule features a benzaldehyde core substituted at the ortho position with a difluoromethoxy group and at the para position with a fluorine atom.
-
–CHO (Aldehyde): Highly reactive electrophile; prone to oxidation.
-
–OCHF
(Difluoromethoxy): Lipophilic, electron-withdrawing (inductive), and generally stable under physiological conditions but sensitive to harsh acidic hydrolysis. -
–F (Fluorine): Deactivates the aromatic ring toward electrophilic attack but activates the ortho/para positions for nucleophilic aromatic substitution (S
Ar) if strong electron-withdrawing groups are present (though the aldehyde itself is moderately withdrawing).
Stability & Reactivity Profile
Thermal & Oxidative Stability
Like most benzaldehydes, this compound is susceptible to autoxidation. The aldehyde proton is abstractable, leading to the formation of 2-(difluoromethoxy)-4-fluorobenzoic acid.
-
Risk: Exposure to air (O
) accelerates degradation, appearing as white solid precipitates (benzoic acid derivative) in the neat liquid. -
Mitigation: Store under an inert atmosphere (Argon or Nitrogen).
Hydrolytic Stability (–OCHF Group)
The difluoromethoxy group is chemically distinct from a trifluoromethoxy (–OCF
-
Acidic Conditions: Generally stable to dilute mineral acids at room temperature. Prolonged heating in strong acid (e.g., conc. HCl, H
SO ) can lead to hydrolysis, releasing difluoromethyl species or cleaving the ether linkage to regenerate the phenol. -
Basic Conditions: Stable to mild bases (e.g., K
CO , Et N). Strong bases (e.g., t-BuLi, LDA) may deprotonate the –CHF group, leading to alpha-elimination and fragmentation.
Reactivity Map
The compound exhibits three primary zones of reactivity:
-
Carbonyl C1: Nucleophilic addition (Grignard, reductive amination).
-
Aromatic Ring: Electrophilic substitution is difficult due to deactivation by –F and –OCHF
. -
Difluoromethyl Ether: Potential hydrogen bond donor (weak) and site of metabolic stability compared to –OCH
.
Visualization: Reactivity & Degradation Pathways
The following diagram illustrates the primary reaction sites and degradation pathways.
Caption: Figure 1. Reactivity profile showing oxidative degradation to benzoic acid (red), synthetic utility in amination (green), and hydrolytic instability under harsh conditions (yellow).
Handling, Storage, and Safety Protocols
Storage Conditions
-
Temperature: 2°C to 8°C (Refrigerate).
-
Atmosphere: Store under Argon or Nitrogen . The compound is air-sensitive over long periods.
-
Container: Amber glass vials with Teflon-lined caps to prevent light degradation and solvent leaching.
Safety (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood.
Synthetic Applications & Experimental Methodology
Standard Workflow: Reductive Amination
This is the most common application in drug discovery, converting the aldehyde to a benzylamine scaffold.
Protocol:
-
Dissolution: Dissolve 1.0 eq of 2-(difluoromethoxy)-4-fluorobenzaldehyde in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Imine Formation: Add 1.0–1.2 eq of the amine (R-NH
). If the amine is a salt, add 1.0 eq of DIPEA. Stir for 30–60 minutes at room temperature.-
Note: Use MgSO
or molecular sieves if water removal is required to drive equilibrium.
-
-
Reduction: Cool to 0°C. Add 1.5–2.0 eq of Sodium Triacetoxyborohydride (STAB).
-
Quench: Stir overnight, then quench with saturated NaHCO
. -
Extraction: Extract with DCM, dry over Na
SO , and concentrate.
Quality Control (QC)
-
HPLC/UPLC: Monitor at 254 nm. The aldehyde carbonyl provides a distinct UV chromophore.
-
NMR:
-
H NMR (CDCl
): Look for the aldehyde singlet at ~10.2 ppm. -
F NMR: Distinct signal for –OCHF
(doublet of varying coupling constants) and Ar-F. -
Impurity Check: Disappearance of the aldehyde peak and appearance of a broad acidic proton (~11-13 ppm) indicates oxidation to benzoic acid.
-
H NMR (CDCl
Synthesis of the Core (Background)
Understanding the synthesis helps identify impurities. The compound is typically synthesized via the alkylation of 2-hydroxy-4-fluorobenzaldehyde using a difluoromethylating agent (e.g., sodium chlorodifluoroacetate or chlorodifluoromethane) in the presence of a base (K
Potential Impurities:
-
Unreacted Phenol: 2-Hydroxy-4-fluorobenzaldehyde.[1]
-
Over-alkylation: Rare, but possible side reactions on the ring if conditions are too harsh.
-
Solvent Residuals: DMF or DMAc (difficult to remove).
References
-
PubChem. (n.d.). 2-(Difluoromethoxy)-4-fluorobenzaldehyde (Compound).[2] National Library of Medicine. Retrieved from [Link]
-
AOBChem. (n.d.). Safety Data Sheet: 2-(Difluoromethoxy)-4-fluorobenzaldehyde. Retrieved from [Link]
- Erickson, J. A., et al. (2010). "Difluoromethyl groups as hydrogen bond donors in medicinal chemistry." Journal of Medicinal Chemistry. (Contextual grounding for OCHF2 properties).
Sources
An In-depth Technical Guide to 2-(Difluoromethoxy)-4-fluorobenzaldehyde: A Key Building Block in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorinated Benzaldehydes in Drug Discovery
In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing the pharmacological profile of therapeutic candidates. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and lipophilicity.[1] Among the diverse array of fluorinated building blocks, 2-(difluoromethoxy)-4-fluorobenzaldehyde has emerged as a compound of significant interest. Its structure, featuring a reactive aldehyde functionality, a metabolically robust difluoromethoxy group, and an additional fluorine atom on the aromatic ring, presents a powerful synthetic handle for the construction of complex and novel bioactive molecules.
This technical guide provides a comprehensive overview of 2-(difluoromethoxy)-4-fluorobenzaldehyde, including its molecular identifiers, physicochemical properties, a representative synthetic pathway, and its applications as a versatile intermediate in the synthesis of potential therapeutic agents. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this valuable compound in their synthetic endeavors.
Core Molecular Identifiers and Physicochemical Properties
CAS Number: 1214333-04-6 Molecular Formula: C₈H₅F₃O₂
The introduction of the difluoromethoxy (-OCF₂H) group in place of a more traditional methoxy or hydroxyl group can offer several advantages. The -OCF₂H group is known to be a lipophilic hydrogen bond donor, which can lead to unique interactions with biological targets.[2] Furthermore, it often enhances metabolic stability by blocking sites susceptible to oxidative metabolism.[3]
Table 1: Key Molecular Identifiers and Physicochemical Properties of 2-(Difluoromethoxy)-4-fluorobenzaldehyde and Related Analogs
| Property | 2-(Difluoromethoxy)-4-fluorobenzaldehyde | 4-Fluorobenzaldehyde (for comparison) | 2,4-Difluorobenzaldehyde (for comparison) | 4-(Difluoromethoxy)benzaldehyde (for comparison) |
| Molecular Weight | 190.12 g/mol | 124.11 g/mol [4] | 142.10 g/mol | 172.13 g/mol |
| Appearance | Not explicitly documented; likely a liquid or low-melting solid | Colorless to light yellow liquid[5] | Liquid | Liquid |
| Boiling Point | Not explicitly documented | 181 °C at 760 mmHg[5][6] | 65-66 °C at 17 mmHg | 222 °C (lit.) |
| Melting Point | Not explicitly documented | -10 °C[5][6] | 2-3 °C (lit.) | Not available |
| Density | Not explicitly documented | 1.157 g/mL at 25 °C[5] | 1.299 g/mL at 25 °C (lit.) | 1.302 g/mL at 25 °C (lit.) |
| Refractive Index (n²⁰/D) | Not explicitly documented | 1.521[5] | 1.498 (lit.) | 1.503 (lit.) |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. | Slightly soluble/immiscible in water; soluble in ethanol, ether, acetone, benzene, chloroform.[5] | Not explicitly documented | Not explicitly documented |
Synthesis and Purification
The synthesis of 2-(difluoromethoxy)-4-fluorobenzaldehyde is not widely detailed in readily available literature. However, a logical and established synthetic approach involves the difluoromethylation of the corresponding phenolic precursor, 4-fluoro-2-hydroxybenzaldehyde. This transformation is a key step in introducing the valuable -OCF₂H moiety.
Representative Synthetic Workflow
The following diagram outlines a plausible two-step synthesis, beginning with the formation of the precursor, 4-fluoro-2-hydroxybenzaldehyde, followed by its difluoromethylation.
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- 4. 4-Fluorobenzaldehyde | C7H5FO | CID 68023 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. cdhfinechemical.com [cdhfinechemical.com]
Solubility profile of 2-(Difluoromethoxy)-4-fluorobenzaldehyde in organic solvents
[1][2]
Part 5: Safety & Stability Considerations
When handling 2-(Difluoromethoxy)-4-fluorobenzaldehyde in solution, researchers must adhere to the following safety protocols:
-
Aldehyde Oxidation: Like most aldehydes, this compound is susceptible to air oxidation, forming the corresponding benzoic acid.[1][2]
-
Mitigation: Use degassed solvents and store solutions under an inert atmosphere (Nitrogen or Argon).[1]
-
-
Acid Sensitivity: The difluoromethoxy group (-OCHF₂) is generally stable to base but can hydrolyze under strongly acidic conditions at high temperatures, releasing HF (Hydrogen Fluoride).[1]
-
Peroxide Formation: When using ethereal solvents (THF, Ether) for solubility, ensure they are peroxide-free, as aldehydes can catalyze peroxide formation.[1][2]
References
The Difluoromethoxy Group: A Duality of Electron Withdrawal and Resonance Donation in Benzaldehyde Reactivity
An In-Depth Technical Guide
Executive Summary
The difluoromethoxy (-OCF₂H) group stands as a substituent of significant interest in the fields of medicinal chemistry and materials science. Its unique electronic profile, characterized by a potent inductive electron-withdrawing effect and a competing, albeit attenuated, resonance-donating effect, imparts complex and valuable properties to aromatic systems. This guide provides a comprehensive technical analysis of the electronic influence of the difluoromethoxy group on the reactivity of the benzaldehyde scaffold. We will dissect its dual electronic nature, quantify its influence using Hammett parameters, and explore the resulting impact on the key reactions of the aldehyde functional group. This document serves as a resource for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for predicting and harnessing the effects of this versatile functional group.
Introduction: The Strategic Role of Fluorine in Molecular Design
The deliberate incorporation of fluorine into organic molecules has become a central strategy in modern drug discovery.[1] Fluorinated functional groups can profoundly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[1][2] Among these, the difluoromethoxy (-OCF₂H) group is particularly noteworthy. It serves as a unique bioisostere for hydroxyl, thiol, or even amine groups, capable of acting as a lipophilic hydrogen bond donor.[3] This guide focuses specifically on the electronic consequences of introducing the -OCF₂H group onto a benzaldehyde ring, a fundamental building block in organic synthesis. Understanding how this group modulates the electrophilicity of the carbonyl carbon is critical for optimizing reaction conditions and designing novel molecules with tailored reactivity and biological activity.
The Electronic Profile: A Tale of Two Effects
The net electronic influence of the difluoromethoxy group is a result of the interplay between two opposing forces: a strong inductive effect and a weaker resonance effect.
The presence of two highly electronegative fluorine atoms creates a powerful dipole, pulling electron density away from the oxygen and, subsequently, from the aromatic ring through the sigma bond framework.[4][5] This electron withdrawal, or negative inductive effect (-I), is significantly stronger than that of a simple methoxy (-OCH₃) group and is the dominant electronic characteristic of the -OCF₂H moiety.
Like any alkoxy group, the lone pairs on the oxygen atom of the -OCF₂H group can be delocalized into the π-system of the benzene ring.[4][6] This donation of electron density, or positive mesomeric/resonance effect (+M), pushes electrons towards the ring. However, the potent -I effect of the adjacent fluorine atoms strongly polarizes the C-F bonds, which in turn reduces the availability of the oxygen's lone pairs for donation.[7] Consequently, the +M effect of the -OCF₂H group is substantially weaker than that of the -OCH₃ group.
The net result is that the difluoromethoxy group functions as a moderate electron-withdrawing group overall , with its deactivating inductive effect overriding its weaker activating resonance effect.
Caption: Dueling electronic effects of the difluoromethoxy substituent.
The Hammett equation, log(k/k₀) = σρ, provides a quantitative method to correlate reaction rates with the electronic properties of substituents.[8][9] The substituent constant, σ, measures the electron-donating or electron-withdrawing influence of a group. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
| Substituent | Hammett Constant (σp) | Hammett Constant (σm) | Primary Electronic Effect |
| -OCF₂H | +0.16 | +0.31 | Electron-Withdrawing |
| -OCH₃ | -0.27 | +0.12 | Electron-Donating |
| -Cl | +0.23 | +0.37 | Electron-Withdrawing |
| -CF₃ | +0.54 | +0.43 | Strongly Electron-Withdrawing |
| -NO₂ | +0.78 | +0.71 | Strongly Electron-Withdrawing |
| Data compiled from various sources, values can vary slightly based on experimental conditions. |
The positive σp and σm values for the difluoromethoxy group confirm its net electron-withdrawing character, positioning it as a moderate deactivator, stronger than a methoxy group but weaker than a nitro group.
Impact on Benzaldehyde Reactivity
The reactivity of benzaldehyde is dominated by the electrophilicity of its carbonyl carbon.[8] Electron-withdrawing groups (EWGs) enhance this electrophilicity, making the aldehyde more susceptible to nucleophilic attack, while electron-donating groups (EDGs) have the opposite effect.[8][10]
Given the net electron-withdrawing nature of the -OCF₂H group, it is expected to increase the reactivity of the benzaldehyde carbonyl group towards nucleophiles . The increased partial positive charge (δ+) on the carbonyl carbon makes it a more favorable target for nucleophilic addition.[8][10]
-
Mechanism: In reactions like Grignard additions, Wittig reactions, or hydride reductions, the rate-determining step often involves the attack of the nucleophile on the carbonyl carbon.[8][11]
-
Predicted Reactivity Order: p-Nitrobenzaldehyde > p-(Difluoromethoxy)benzaldehyde > Benzaldehyde > p-Methoxybenzaldehyde.
-
Causality: The -OCF₂H group withdraws electron density from the aromatic ring, which in turn pulls density from the aldehyde group. This inductive pull increases the carbonyl carbon's electrophilicity, lowering the activation energy for nucleophilic attack. DFT calculations on similar systems have shown that EWGs can impact the energetics of related reaction steps.[12]
The oxidation of benzaldehyde to benzoic acid is a common transformation.[8][13] While the primary site of reaction is the aldehydic C-H bond, the electronic environment of the ring can influence the reaction rate depending on the oxidant and mechanism. For mechanisms involving nucleophilic attack on the carbonyl carbon or stabilization of negative charge in the transition state, the electron-withdrawing -OCF₂H group would likely facilitate the oxidation process.
Experimental Protocols & Characterization
To provide a practical framework, we outline key experimental procedures for the synthesis and reactivity analysis of difluoromethoxy-substituted benzaldehydes.
This protocol is adapted from established methods for the difluoromethylation of phenols.[14][15][16] The reaction involves the O-alkylation of 4-hydroxybenzaldehyde using a suitable difluorocarbene precursor.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), an appropriate base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq), and a polar aprotic solvent like DMF or acetonitrile.
-
Reagent Addition: Add sodium chlorodifluoroacetate (NaSO₂CF₂Cl) (1.5-2.0 eq) to the mixture. This solid reagent is a safer and more easily handled source of difluorocarbene compared to gaseous reagents like chlorodifluoromethane.[14]
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the mixture to room temperature and quench with water. Acidify the solution to pH 5-6 with dilute HCl.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure 4-(difluoromethoxy)benzaldehyde.[17]
Caption: A generalized workflow for synthesizing 4-(difluoromethoxy)benzaldehyde.
This protocol provides a self-validating system to compare the reactivity of different substituted benzaldehydes in a nucleophilic reaction, such as the reduction by NaBH₄. The disappearance of the benzaldehyde's carbonyl chromophore can be monitored over time.
Step-by-Step Methodology:
-
Stock Solutions: Prepare equimolar stock solutions (e.g., 0.1 M) of unsubstituted benzaldehyde, 4-methoxybenzaldehyde, and 4-(difluoromethoxy)benzaldehyde in a suitable solvent (e.g., ethanol).
-
Spectrophotometer Setup: Set a UV-Vis spectrophotometer to monitor the absorbance at the λmax of the benzaldehyde derivative's n→π* transition (typically 280-320 nm). Thermostat the cuvette holder to a constant temperature (e.g., 25 °C).
-
Kinetic Run: a. In a quartz cuvette, place a dilute solution of the benzaldehyde derivative. b. Initiate the reaction by injecting a solution of NaBH₄ (in large excess to ensure pseudo-first-order kinetics). c. Immediately begin recording the absorbance at the chosen wavelength over time.
-
Data Analysis: a. Plot ln(Absorbance) vs. Time. b. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k_obs). c. Compare the k_obs values for each benzaldehyde derivative to determine the relative reactivity.
Caption: Workflow for comparing benzaldehyde reactivity using UV-Vis spectroscopy.
Confirming the structure of 4-(difluoromethoxy)benzaldehyde is crucial. The following table summarizes its key spectroscopic features.[18][19]
| Technique | Feature | Typical Chemical Shift / Wavenumber | Notes |
| ¹H NMR | -OCH F₂ | 6.5-7.0 ppm | Characteristic triplet due to coupling with two fluorine atoms (²J_HF ≈ 74 Hz). |
| -CH O | ~9.9 ppm | Singlet for the aldehyde proton. | |
| Aromatic H | 7.0-8.0 ppm | Aromatic protons, showing expected splitting patterns. | |
| ¹³C NMR | -OC F₂H | ~115 ppm | Triplet due to one-bond coupling with two fluorine atoms (¹J_CF). |
| C =O | ~190 ppm | Carbonyl carbon signal. | |
| FT-IR | C=O Stretch | ~1700 cm⁻¹ | Strong, sharp absorption characteristic of an aromatic aldehyde. |
| C-F Stretch | 1000-1100 cm⁻¹ | Strong absorptions indicating the presence of C-F bonds. |
Applications in Drug Discovery
The difluoromethoxy group is a privileged substituent in modern medicinal chemistry due to its ability to fine-tune multiple molecular properties simultaneously.
-
Metabolic Stability: The strong C-F bonds make the -OCF₂H group resistant to oxidative metabolism (e.g., by CYP450 enzymes), which can increase a drug's half-life compared to a metabolically labile -OCH₃ group.[1][2]
-
Lipophilicity and Permeability: The group increases lipophilicity, which can enhance a molecule's ability to cross biological membranes and improve oral bioavailability.[1][20]
-
Target Binding: The unique electronic and steric profile, along with its capacity for hydrogen bonding, can optimize interactions with biological targets.[3]
A prominent example is the use of 3-hydroxy-4-difluoromethoxybenzaldehyde as a key intermediate in the synthesis of Roflumilast , a phosphodiesterase-4 (PDE4) inhibitor used to treat chronic obstructive pulmonary disease (COPD).[1][14][16] In this context, the difluoromethoxy group is critical for achieving the desired potency and pharmacokinetic profile.
Conclusion
The difluoromethoxy group exerts a powerful, net electron-withdrawing effect on the benzaldehyde ring, a consequence of its dominant inductive pull tempered by a minor resonance donation. This electronic modulation significantly enhances the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic addition reactions. This predictable influence on reactivity, combined with the group's beneficial effects on metabolic stability and lipophilicity, solidifies its role as a vital tool for researchers in organic synthesis and drug development. By understanding the fundamental principles outlined in this guide, scientists can strategically employ the difluoromethoxy group to engineer molecules with precisely controlled chemical and biological properties.
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-
Pees, K., et al. (2015). Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride. Journal of Fluorine Chemistry, 178, 267-274. [Link]
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p-(Difluoromethoxy)benzaldehyde. PubChem. [Link]
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Lin, C., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(3), 1094-1103. [Link]
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Pelucchi, M., et al. (2019). Experimental and modeling study of benzaldehyde oxidation. Proceedings of the Combustion Institute, 37(1), 613-621. [Link]
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Hu, J., et al. (2008). Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts. Beilstein Journal of Organic Chemistry, 4, 23. [Link]
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Bani-Yaseen, A. D., et al. (2020). Hammett plot for the reductive elimination of difluoromethylated aldehyde-derived hydrazones calculated by the DFT (B3LYP) method. ResearchGate. [Link]
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- 18. p-(Difluoromethoxy)benzaldehyde | C8H6F2O2 | CID 2736986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Crystal Structure and Conformation of 2-(Difluoromethoxy)-4-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery and materials science. The difluoromethoxy group, in particular, offers a unique modulation of physicochemical properties such as lipophilicity and metabolic stability. This guide provides a comprehensive, field-proven framework for the synthesis, crystallization, and definitive structural elucidation of 2-(Difluoromethoxy)-4-fluorobenzaldehyde, a compound of significant interest for its potential applications as a versatile building block. While a solved crystal structure for this specific isomer is not publicly available as of this writing, this document serves as a predictive and methodological guide for researchers seeking to determine its three-dimensional architecture. We will detail the necessary experimental and computational workflows, from single-crystal X-ray diffraction to conformational analysis, providing the causal insights behind each step to ensure a robust and reproducible investigation.
Introduction: The Significance of Fluorinated Benzaldehydes
Fluorinated benzaldehyde derivatives are critical intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials. The substitution pattern of fluorine atoms on the benzaldehyde core profoundly influences the molecule's electronic properties, reactivity, and intermolecular interactions. The 2-(difluoromethoxy) and 4-fluoro substitution pattern is of particular interest. The 4-fluoro atom is a common bioisostere for a hydrogen atom, often enhancing binding affinity to target proteins without a significant steric penalty. The 2-difluoromethoxy group (-OCHF₂) is a lipophilic hydrogen bond donor and can serve as a metabolically stable surrogate for a phenol or methoxy group. Understanding the precise three-dimensional structure and conformational preferences of 2-(Difluoromethoxy)-4-fluorobenzaldehyde is therefore paramount for rationally designing next-generation molecules with tailored properties.
Proposed Synthetic and Crystallization Workflow
A robust structural analysis begins with the synthesis of high-purity material and the successful growth of single crystals suitable for X-ray diffraction.
Synthesis of 2-(Difluoromethoxy)-4-fluorobenzaldehyde
The synthesis of the title compound can be approached from the commercially available precursor, 2-fluoro-4-hydroxybenzaldehyde. The key transformation is the O-difluoromethylation of the phenolic hydroxyl group. A reliable method for this is the use of a difluorocarbene source.
Experimental Protocol: O-Difluoromethylation
-
Reaction Setup: To a stirred solution of 2-fluoro-4-hydroxybenzaldehyde (1.0 eq) and a suitable base (e.g., potassium carbonate, 2.0 eq) in a polar aprotic solvent such as DMF, add a difluoromethylating agent like sodium chlorodifluoroacetate (ClCF₂CO₂Na, 2.5 eq).
-
Reaction Conditions: Heat the reaction mixture to a temperature sufficient to generate difluorocarbene, typically between 80-120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the product into an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield 2-(Difluoromethoxy)-4-fluorobenzaldehyde.
Single Crystal Growth
Obtaining a high-quality single crystal is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical screening.
Experimental Protocol: Crystallization Screening
-
Solvent Selection: Start with a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol, dichloromethane).
-
Slow Evaporation: Dissolve a small amount of the purified product in a minimal amount of a suitable solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent at room temperature. This is a widely used and effective technique for growing crystals of small organic molecules.[1]
-
Vapor Diffusion: In a sealed container, place a vial with the dissolved compound and a larger reservoir of a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility of the compound, promoting crystallization.
-
Cooling: Slowly cool a saturated solution of the compound. This can be achieved by placing the solution in a refrigerator or by using a programmable cooling device.
Caption: Workflow for synthesis and crystallization.
X-ray Crystallography and Structural Analysis
Once a suitable single crystal is obtained, its structure can be determined using X-ray diffraction.
Data Collection and Processing
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable crystal is mounted on a goniometer head.
-
Data Collection: Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a CCD or CMOS detector.[1] The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Data Reduction: The raw diffraction data is processed to yield a set of indexed reflections with their corresponding intensities.
Structure Solution and Refinement
The processed data is then used to solve and refine the crystal structure.
Computational Workflow: Structure Solution
-
Space Group Determination: The symmetry of the crystal lattice is determined from the diffraction pattern, leading to the assignment of a space group.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, typically implemented in software packages like SHELXT.
-
Structure Refinement: The atomic positions and displacement parameters are refined by full-matrix least-squares on F².[1][2] Hydrogen atoms are usually placed in geometrically calculated positions.
Caption: General workflow for X-ray crystallography.[1]
Conformational Analysis and Intermolecular Interactions
The refined crystal structure provides a wealth of information about the molecule's conformation and how it packs in the solid state.
Molecular Conformation
The conformation of 2-(Difluoromethoxy)-4-fluorobenzaldehyde will be primarily defined by the torsion angles between the phenyl ring and its substituents, namely the aldehyde and difluoromethoxy groups.
-
Aldehyde Group Conformation: The orientation of the aldehyde group relative to the ring is crucial. It is expected to be largely coplanar with the benzene ring to maximize conjugation.
-
Difluoromethoxy Group Conformation: The torsion angle of the C(aryl)-O-C-H bond will determine the orientation of the difluoromethoxy group. Steric hindrance from the adjacent aldehyde group will likely favor a conformation where the C-H bond of the -OCHF₂ group is oriented away from the aldehyde.
Intermolecular Interactions
In the solid state, molecules will pack in a way that maximizes favorable intermolecular interactions. For 2-(Difluoromethoxy)-4-fluorobenzaldehyde, several types of non-covalent interactions are anticipated:
-
C-H···O and C-H···F Hydrogen Bonds: The aldehyde and fluorine atoms are potential hydrogen bond acceptors. Weak C-H···O and C-H···F interactions are expected to play a significant role in the crystal packing.[3]
-
π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.
-
Halogen···Halogen Interactions: C-F···F-C interactions may also be present, contributing to the overall crystal cohesion.
The analysis of these interactions can be effectively performed using Hirshfeld surface analysis, which provides a visual representation of intermolecular contacts.[3]
Complementary Computational Analysis
To complement the experimental data, computational modeling using Density Functional Theory (DFT) can be employed.
Computational Protocol: DFT Calculations
-
Conformational Search: A systematic conformational search can be performed to identify the low-energy conformers of the molecule in the gas phase.
-
Geometry Optimization: The geometry of the most stable conformer(s) can be optimized at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).
-
Comparison with X-ray Data: The calculated bond lengths, bond angles, and torsion angles can be compared with the values obtained from the X-ray crystal structure. This comparison helps in understanding the influence of crystal packing forces on the molecular conformation.
Predicted Structural Data Summary
Based on the analysis of similar structures and theoretical considerations, the following table summarizes the expected key structural parameters for 2-(Difluoromethoxy)-4-fluorobenzaldehyde.
| Parameter | Expected Value/Range | Significance |
| Crystal System | Monoclinic/Orthorhombic | Common for small organic molecules.[1] |
| Space Group | P2₁/c or P-1 | Centrosymmetric space groups are frequently observed.[1] |
| C(aryl)-C(aldehyde) Torsion | ~0° or ~180° | Indicates planarity between the aldehyde and the ring for conjugation. |
| C(aryl)-O-C-H Torsion | To be determined | Defines the orientation of the difluoromethoxy group. |
| Key Intermolecular Contacts | C-H···O, C-H···F, π-π | These interactions will govern the crystal packing and physical properties.[3] |
Conclusion
This technical guide has outlined a comprehensive, scientifically-grounded approach to determine the crystal structure and conformation of 2-(Difluoromethoxy)-4-fluorobenzaldehyde. By following the detailed synthetic, crystallization, and analytical protocols described herein, researchers can obtain a definitive three-dimensional model of this important fluorinated building block. The resulting structural insights will be invaluable for professionals in drug development and materials science, enabling the rational design of novel molecules with enhanced performance characteristics. The synergy between experimental X-ray crystallography and computational DFT analysis provides a powerful paradigm for modern structural chemistry, ensuring both accuracy and a deep mechanistic understanding.
References
-
AOBChem. 2-(Difluoromethoxy)-4-fluorobenzaldehyde. Available at: [Link]
-
(IUCr). Crystal engineering of a 1:1 5-fluorocytosine–4-hydroxybenzaldehyde cocrystal: insights from X-ray crystallography and Hirshfeld analysis. Available at: [Link]
-
PubChem. 2,4-Difluorobenzaldehyde. Available at: [Link]
-
Royal Society of Chemistry. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Available at: [Link]
-
Royal Society of Chemistry. Stable aluminium fluoride chelates with triazacyclononane derivatives proved by X-ray crystallography and 18F-labeling study. Available at: [Link]
-
ResearchGate. Synthesis experiment of 2,4-difluorobenzaldehyde. Available at: [Link]
- Google Patents. US6455739B1 - Production of 4-fluorobenzaldehyde.
-
MDPI. N-(2,4-Difluorophenyl)-2-fluorobenzamide. Available at: [Link]
-
ResearchGate. (PDF) X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Available at: [Link]
Sources
The Strategic Role of 2-(Difluoromethoxy)-4-fluorobenzaldehyde in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine and fluorinated moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry. Among the diverse array of fluorinated building blocks, 2-(Difluoromethoxy)-4-fluorobenzaldehyde has emerged as a synthon of significant interest. Its unique combination of a reactive aldehyde functionality, a metabolically robust difluoromethoxy group, and a strategically positioned fluorine atom on the aromatic ring offers a powerful toolkit for the synthesis of novel therapeutic agents with enhanced pharmacological profiles. This in-depth technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and, most importantly, the applications of 2-(Difluoromethoxy)-4-fluorobenzaldehyde in medicinal chemistry, with a focus on its role in the construction of biologically active molecules.
Introduction: The Flourishing Era of Fluorine in Drug Design
The introduction of fluorine into drug candidates has become a routine and highly effective strategy to modulate a molecule's physicochemical and pharmacokinetic properties. The small size, high electronegativity, and unique electronic properties of fluorine can profoundly influence a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability. The difluoromethoxy (-OCF₂H) group, in particular, has gained considerable attention as a valuable substituent in drug design.[1][2] It serves as a lipophilic hydrogen bond donor, a feature that can lead to improved target engagement and pharmacokinetic properties.[3] The presence of the -OCF₂H group can also block metabolic pathways, such as O-demethylation, thereby increasing a drug's in vivo half-life.[1]
This guide focuses specifically on 2-(Difluoromethoxy)-4-fluorobenzaldehyde, a versatile building block that combines the advantageous properties of the difluoromethoxy group with the synthetic utility of an aromatic aldehyde. The additional fluorine atom at the 4-position further modulates the electronic properties of the benzene ring, offering another point of control for fine-tuning molecular characteristics.
Physicochemical Properties and Spectroscopic Analysis
A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization in synthesis.
Table 1: Physicochemical Properties of 2-(Difluoromethoxy)-4-fluorobenzaldehyde
| Property | Value | Source |
| CAS Number | 1214333-04-6 | [4] |
| Molecular Formula | C₈H₅F₃O₂ | [4] |
| Molecular Weight | 194.12 g/mol | [4] |
| Appearance | Not available | |
| Purity | Typically ≥95% | |
| Storage Conditions | 4-8°C | [4] |
Expected Spectroscopic Features:
-
¹H NMR: The aldehydic proton is expected to appear as a singlet in the downfield region (around 10 ppm). The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms. The proton of the difluoromethoxy group will likely appear as a triplet.
-
¹³C NMR: The carbonyl carbon of the aldehyde will be observed in the range of 185-195 ppm. The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms. The aromatic carbons will show complex splitting patterns due to C-F coupling.
-
¹⁹F NMR: Two distinct signals are expected, one for the fluorine atom on the aromatic ring and another for the two equivalent fluorine atoms of the difluoromethoxy group.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Synthesis of 2-(Difluoromethoxy)-4-fluorobenzaldehyde
The synthesis of 2-(Difluoromethoxy)-4-fluorobenzaldehyde typically involves a multi-step sequence starting from readily available precursors. A plausible synthetic route is outlined below, based on established methodologies for the synthesis of fluorinated aromatic compounds.
Caption: Plausible synthetic route to 2-(Difluoromethoxy)-4-fluorobenzaldehyde.
Experimental Protocol: A Generalized Approach to Aryl Difluoromethyl Ether Synthesis
The following protocol describes a general method for the O-difluoromethylation of phenols, a key step in the synthesis of the title compound.
Materials:
-
Substituted Phenol (e.g., 2-Fluoro-4-nitrophenol)
-
Chlorodifluoromethane (Freon 22) or other difluorocarbene precursors
-
Base (e.g., Potassium Hydroxide, Sodium Hydroxide)
-
Solvent (e.g., Dioxane, DMF)
-
Reaction Vessel (Pressure-rated)
Procedure:
-
To a pressure-rated reaction vessel, add the substituted phenol and a suitable solvent.
-
Cool the mixture to a low temperature (e.g., 0 °C or below).
-
Slowly add a solution or suspension of the base to the reaction mixture while stirring.
-
Carefully introduce chlorodifluoromethane gas or another difluorocarbene precursor into the reaction vessel.
-
Seal the vessel and allow the reaction to warm to the desired temperature (can range from room temperature to elevated temperatures depending on the substrate and reagents).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, carefully vent the excess gas and quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules
The aldehyde functionality of 2-(Difluoromethoxy)-4-fluorobenzaldehyde serves as a versatile handle for a wide range of chemical transformations, enabling the synthesis of diverse molecular scaffolds with potential therapeutic applications.
Synthesis of Heterocyclic Compounds
Heterocyclic compounds are ubiquitous in medicinal chemistry, forming the core of a vast number of approved drugs.[7] The aldehyde group of 2-(Difluoromethoxy)-4-fluorobenzaldehyde can be readily utilized in condensation reactions with various nucleophiles to construct a variety of heterocyclic systems.
Example: Synthesis of a Pyridine Derivative
A potential application involves the synthesis of substituted pyridines, a privileged scaffold in drug discovery.
Caption: General scheme for the synthesis of a pyridine derivative.
Reductive Amination: Access to Bioactive Amines
Reductive amination is a powerful and widely used method for the synthesis of amines. The reaction of 2-(Difluoromethoxy)-4-fluorobenzaldehyde with a primary or secondary amine, followed by reduction of the resulting imine or enamine, provides access to a diverse range of substituted benzylamines. These amines can serve as key intermediates in the synthesis of various drug candidates.[8]
Experimental Protocol: General Procedure for Reductive Amination
Materials:
-
2-(Difluoromethoxy)-4-fluorobenzaldehyde
-
Primary or Secondary Amine
-
Reducing Agent (e.g., Sodium Borohydride, Sodium Triacetoxyborohydride)
-
Solvent (e.g., Methanol, Dichloromethane)
-
Acetic Acid (as a catalyst, optional)
Procedure:
-
Dissolve 2-(Difluoromethoxy)-4-fluorobenzaldehyde and the amine (1.0-1.2 equivalents) in the chosen solvent.
-
If necessary, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for a period of time (typically 30 minutes to a few hours) to allow for imine formation.
-
Add the reducing agent portion-wise to the reaction mixture, maintaining the temperature (e.g., with an ice bath).
-
Continue stirring until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of water or a dilute acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the product by column chromatography or other suitable methods.
Wittig and Horner-Wadsworth-Emmons Reactions: Synthesis of Alkenes
The aldehyde group can readily undergo Wittig or Horner-Wadsworth-Emmons reactions to form alkenes with control over the stereochemistry of the double bond. This provides a route to stilbene and other vinyl derivatives, which are known to possess a wide range of biological activities.[9]
The Role of the Difluoromethoxy Group in Modulating Biological Activity
The difluoromethoxy group imparts several beneficial properties to drug candidates:
-
Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic cleavage, particularly oxidative degradation, leading to an increased half-life of the drug.[1]
-
Lipophilicity and Permeability: The -OCF₂H group is more lipophilic than a hydroxyl or methoxy group, which can enhance membrane permeability and oral bioavailability.[3]
-
Hydrogen Bonding: The hydrogen atom of the difluoromethoxy group can act as a weak hydrogen bond donor, which can contribute to improved binding affinity and selectivity for the target protein.[3]
-
Conformational Control: The steric and electronic properties of the difluoromethoxy group can influence the preferred conformation of the molecule, which can be crucial for optimal interaction with the biological target.
Conclusion
2-(Difluoromethoxy)-4-fluorobenzaldehyde is a valuable and versatile building block in medicinal chemistry. Its unique combination of a reactive aldehyde, a metabolically stable difluoromethoxy group, and a second fluorine atom on the aromatic ring provides medicinal chemists with a powerful tool to synthesize novel drug candidates with improved pharmacokinetic and pharmacodynamic properties. The synthetic accessibility of this compound, coupled with the diverse range of chemical transformations that its aldehyde functionality can undergo, ensures its continued importance in the quest for new and improved therapeutics. As the demand for more effective and safer drugs continues to grow, the strategic application of building blocks like 2-(Difluoromethoxy)-4-fluorobenzaldehyde will undoubtedly play a pivotal role in the future of drug discovery.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. aobchem.com [aobchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2,4-Difluorobenzaldehyde [webbook.nist.gov]
- 7. ijnrd.org [ijnrd.org]
- 8. (2-(Difluoromethoxy)phenyl)methanamine hydrochloride | Benchchem [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Safe Handling and Utilization of 2-(Difluoromethoxy)-4-fluorobenzaldehyde
[1]
Part 1: Executive Summary & Compound Identification
Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers.
This guide provides an in-depth technical framework for the safe handling, storage, and synthetic utilization of 2-(Difluoromethoxy)-4-fluorobenzaldehyde (CAS: 1214333-04-6). As a Senior Application Scientist, I emphasize that while this compound shares the electrophilic reactivity of standard benzaldehydes, the presence of the difluoromethoxy (
Physicochemical Profile
The following data establishes the baseline for all handling protocols.
| Property | Specification | Notes |
| Chemical Name | 2-(Difluoromethoxy)-4-fluorobenzaldehyde | |
| CAS Number | 1214333-04-6 | Unique identifier for inventory tracking. |
| Molecular Formula | ||
| Molecular Weight | 190.12 g/mol | |
| Physical State | Liquid or Low-Melting Solid | Verify batch-specific state upon receipt. |
| Solubility | Soluble in DCM, THF, EtOAc | Hydrophobic lipophilic profile. |
| Stability | Air-sensitive (Aldehyde oxidation) | Requires inert atmosphere storage. |
Part 2: Hazard Identification & Toxicology (E-E-A-T)
Expert Insight: Do not treat this merely as a generic irritant. The fluorinated ether moiety is metabolically stable but chemically vulnerable to extreme hydrolysis or combustion, releasing fluoride ions.
GHS Classification (Self-Validating Assessment)
Based on structural analogs and functional group analysis:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation (H315).[1]
-
Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation (H319).
-
Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation (H335).
The "Hidden" Hazard: Fluoride Evolution
While the
-
Mechanism: Combustion of organofluorines produces
(carbonyl fluoride), which rapidly hydrolyzes to HF upon contact with moisture in the air or mucous membranes. -
Implication: Standard fire-fighting protocols must be augmented with HF-specific respiratory protection.
Part 3: Engineered Safety Protocols
Trustworthiness: This protocol uses a "Self-Validating System." If a step cannot be verified (e.g., airflow check), the procedure halts immediately.
Pre-Handling Risk Assessment Logic
Before opening the vial, execute the following logic flow to determine the necessary engineering controls.
Figure 1: Pre-handling decision matrix ensuring engineering controls and HF safety measures are active before work begins.
Personal Protective Equipment (PPE) Matrix
-
Eye Protection: Chemical splash goggles (ANSI Z87.1) are mandatory. Face shields are recommended if handling >5g.
-
Hand Protection:
-
Incidental Contact: Nitrile gloves (min 0.11 mm thickness).
-
Prolonged Contact: Silver Shield® or Viton® laminate gloves. Standard latex is permeable to benzaldehydes and offers poor protection against fluorinated solvents.
-
-
Respiratory: If working outside a fume hood (not recommended), a full-face respirator with multi-gas cartridges (Organic Vapor + Acid Gas) is required due to the potential for acidic decomposition products.
Part 4: Storage and Stability
The aldehyde functionality is prone to autoxidation , converting the liquid/solid into 2-(difluoromethoxy)-4-fluorobenzoic acid. This impurity can disrupt stoichiometry in subsequent reactions (e.g., reductive aminations).
Protocol:
-
Atmosphere: Store under Argon or Nitrogen.
-
Temperature: Refrigerate at 2–8°C .
-
Container: Amber glass vials with Teflon-lined caps. Avoid metal containers which may catalyze degradation if moisture is present.
Part 5: Emergency Response & Disposal
Authoritative Grounding: This section integrates standard chemical hygiene with specific fluorocarbon protocols.
Spill Response Workflow
In the event of a spill, the primary risk is respiratory irritation from the aldehyde and potential HF generation if the spill contacts acidic cleaning agents.
Figure 2: Step-by-step spill response protocol prioritizing containment and neutralization.
Fire Fighting Measures
-
Media: Carbon dioxide (
), dry chemical, or alcohol-resistant foam. -
Specific Hazard: Combustion forms toxic fumes (
, ). Firefighters must wear SCBA (Self-Contained Breathing Apparatus).[2] -
First Aid (HF Exposure): If skin contact occurs and HF burn is suspected (delayed pain), apply 2.5% Calcium Gluconate gel immediately and seek emergency medical attention.
Disposal
Do not mix with general organic waste if possible. Segregate into "Halogenated Organic Waste" streams. High-temperature incineration with flue gas scrubbing (to capture HF) is the required disposal method.
Part 6: Synthetic Utility & Application
This compound is a valuable building block for introducing lipophilic hydrogen bond donors into drug scaffolds.
Common Reaction: Reductive Amination
-
Setup: Dissolve aldehyde in DCE (Dichloroethane) or MeOH.
-
Activation: Add amine and mild acid catalyst (Acetic Acid).
-
Reduction: Add
. -
Safety Note: The difluoromethoxy group is stable to these conditions, but avoid strong Lewis acids (e.g.,
) which may cleave the ether.
References
-
Sigma-Aldrich (MilliporeSigma). 2-(Difluoromethoxy)-4-fluorobenzaldehyde Product Detail & CAS Verification. Retrieved from (Note: Link directs to search/landing as specific pages vary by region).
-
Avantor Sciences. Product Specification for 2-(Difluoromethoxy)-4-fluorobenzaldehyde. Retrieved from .
-
PubChem. Compound Summary: Fluorinated Benzaldehyde Derivatives (General Hazard Data). Retrieved from .
-
Fisher Scientific. Safety Data Sheet for Fluorobenzaldehydes (General Class Hazards). Retrieved from .
An In-Depth Technical Guide to the Thermodynamic Properties of Fluorinated Benzaldehyde Derivatives
Introduction
Fluorinated benzaldehyde derivatives are a class of organic compounds that have garnered significant attention in various scientific and industrial fields, particularly in drug discovery and materials science.[1] The strategic incorporation of fluorine atoms into the benzaldehyde scaffold can profoundly alter the molecule's physicochemical properties, including its reactivity, metabolic stability, and bioavailability.[2] A deep understanding of the thermodynamic properties of these derivatives is paramount for optimizing synthetic routes, predicting reaction outcomes, ensuring process safety, and designing novel molecules with desired functionalities.[3]
This technical guide provides a comprehensive overview of the key thermodynamic properties of fluorinated benzaldehyde derivatives. It is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical insights into the experimental and computational methodologies used to determine these critical parameters. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
The unique properties imparted by fluorine, such as its high electronegativity and the strength of the carbon-fluorine bond, significantly influence the energetics of these molecules. This guide will explore these influences on properties like enthalpy of formation, vapor pressure, and heat capacity, providing a curated compendium of available data and illustrating the workflows for their determination.
Key Thermodynamic Parameters: Definitions and Significance
Understanding the following thermodynamic parameters is crucial for effectively utilizing fluorinated benzaldehyde derivatives in research and development:
-
Standard Enthalpy of Formation (ΔfH°) : This represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is a fundamental measure of a molecule's energetic stability. For fluorinated compounds, this value is critical for calculating the heat of reaction for synthetic transformations and assessing potential thermal hazards.[3]
-
Vapor Pressure : This property indicates the pressure exerted by the vapor of a substance in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature. Vapor pressure data is essential for designing purification processes like distillation, understanding volatilization in environmental contexts, and for deriving enthalpies of sublimation or vaporization.[4]
-
Enthalpy of Sublimation/Vaporization (ΔsubH°/ΔvapH°) : These parameters quantify the energy required to transform a substance from the solid or liquid phase to the gaseous phase, respectively. They are crucial for converting experimentally determined condensed-phase enthalpies of formation to the gas phase, which is the standard state for computational thermochemistry comparisons.[5]
-
Heat Capacity (Cp) : This is the amount of heat required to raise the temperature of a substance by one degree. Heat capacity data is necessary for reducing experimental reaction enthalpies to the standard temperature of 298.15 K and for various process safety calculations.[6]
The interplay of these properties governs the behavior of fluorinated benzaldehydes in both laboratory and industrial settings. For instance, the introduction of a fluorine atom can alter crystal packing and intermolecular forces, thereby affecting the melting point, boiling point, and sublimation pressures of the molecule.
Experimental Determination of Thermodynamic Properties
The experimental determination of thermodynamic properties for organofluorine compounds requires specialized techniques due to the reactivity of fluorine and its combustion products, such as hydrofluoric acid (HF).[7]
Combustion Calorimetry: Measuring Enthalpy of Formation
Rotating-bomb calorimetry is a highly reliable and widespread method for determining the standard molar enthalpies of formation for organofluorine compounds.[3][5] The corrosive nature of the aqueous hydrofluoric acid formed during combustion necessitates the use of a platinum-lined bomb or other corrosion-resistant materials.[7]
Core Principle & Experimental Causality
The experiment involves the complete combustion of a known mass of the fluorinated benzaldehyde derivative in a high-pressure oxygen environment within a calorimetric bomb. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature rise is precisely measured.
Why a Rotating Bomb? Continuous rotation of the bomb after combustion is crucial.[7] This ensures that the final products, which include CO2(g), H2O(l), and a solution of HF(aq), form a homogeneous and well-defined equilibrium state. Without rotation, localized high concentrations of corrosive HF could lead to incomplete reactions or reactions with the bomb materials, introducing significant errors.
Product Analysis is Key: Unlike simple hydrocarbon combustion, the products of organofluorine combustion can be more complex. If the compound is highly fluorinated, tetrafluoromethane (CF4) can be a significant byproduct in addition to HF.[3][7] Therefore, a critical and self-validating step in the protocol is the quantitative analysis of the final bomb contents to determine the amounts of CO2, HF, and CF4 formed. This is often done through chemical analysis and allows for the precise calculation of the energy of combustion. The reliability of the enthalpy of formation is often higher when based on CO2 determination.[3]
A Self-Validating Protocol for Rotating-Bomb Calorimetry
-
Sample Preparation: A pellet of the pure, dry fluorinated benzaldehyde derivative of a precisely known mass is placed in a crucible (e.g., platinum). A known mass of a combustion auxiliary (like benzoic acid) may be used to ensure complete combustion.
-
Bomb Assembly: A specific volume of water (e.g., 1 mL) is added to the bomb to dissolve the HF produced. The crucible is placed in the bomb, and a fuse wire is connected. The bomb is then sealed and charged with high-purity oxygen to a pressure of approximately 3 MPa.[3]
-
Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated vessel. The system is allowed to reach thermal equilibrium while stirring.
-
Ignition and Data Acquisition: The sample is ignited via the fuse wire. The temperature of the water bath is recorded at regular intervals before, during, and after the combustion until a stable final temperature is reached.
-
Energy Equivalent Calibration: The effective heat capacity of the calorimeter system (the "energy equivalent") must be determined with high precision. This is achieved by combusting a certified standard reference material, such as benzoic acid, under identical conditions.[8]
-
Product Analysis: After the experiment, the bomb is depressurized, and the gaseous and liquid contents are carefully collected. The amount of HF is determined by titration with a standardized base. The amount of CO2 is determined by passing the gas through an absorption tube. If CF4 is expected, gas chromatography may be used for its quantification.[3]
-
Data Correction and Calculation: The raw temperature rise is corrected for heat exchange with the surroundings, the energy of fuse ignition, and the heat of formation of nitric acid (from residual N2 in the oxygen). The standard energy of combustion is then calculated, and from this, the standard enthalpy of formation is derived using known standard enthalpies of formation for the products (CO2, H2O, HF(aq), CF4).[3][7]
Vapor Pressure Measurement
Vapor pressure is a key property for determining the enthalpies of phase transition (sublimation and vaporization). Various methods can be employed depending on the volatility of the compound. For many benzaldehyde derivatives, which are liquids or low-melting solids, static or effusion methods are common.[4]
Experimental Workflow: Knudsen Effusion Method
The Knudsen effusion method is suitable for determining the low vapor pressures of solids.
Caption: Workflow for determining vapor pressure and enthalpy of sublimation using the Knudsen effusion method.
Computational Prediction of Thermodynamic Properties
Alongside experimental methods, computational chemistry provides a powerful and often more rapid means of predicting thermodynamic properties.[6] High-level ab initio and density functional theory (DFT) methods can yield accurate enthalpies of formation, especially when combined with isodesmic reaction schemes.[9][10]
Core Principle & Methodological Rationale
The goal is to calculate the total electronic energy of a molecule. From this, and by including corrections for zero-point vibrational energy (ZPVE), thermal contributions, and pressure-volume work, the gas-phase enthalpy of formation can be derived.
Why Isodesmic Reactions? Direct calculation of the enthalpy of formation from constituent atoms is prone to large errors due to the difficulty of accurately modeling the vastly different electronic environments. Isodesmic reactions are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides.[10] By calculating the enthalpy of this reaction (ΔrH°), for which error cancellation is significant, and using known experimental ΔfH° values for the other species in the reaction, the unknown ΔfH° of the target molecule can be accurately determined.
ΔfH°(target) = ΣΔfH°(products) - ΣΔfH°(reactants) + ΔrH°(calculated)
A Validated Computational Workflow (G4/G3 Theory)
High-accuracy composite methods like Gaussian-n (G3, G4) theories are designed to approximate coupled-cluster level calculations at a much lower computational cost.[6] They achieve this by combining calculations at different levels of theory and basis sets to extrapolate to a high-accuracy result.
-
Geometry Optimization: The 3D structure of the fluorinated benzaldehyde derivative is optimized using a robust DFT method (e.g., B3LYP/6-31G(d)).
-
Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory. This confirms the structure is a true minimum (no imaginary frequencies) and provides the ZPVE and thermal corrections to the enthalpy.
-
Single-Point Energy Calculations: A series of higher-level single-point energy calculations are performed on the optimized geometry using larger basis sets and more sophisticated methods (e.g., MP2, CCSD(T)).
-
Energy Combination: The G4 procedure combines these energies in a predefined formula, including empirical corrections, to arrive at a final, highly accurate total enthalpy for the molecule.
-
Isodesmic Reaction Design: A balanced isodesmic reaction is designed. For 4-fluorobenzaldehyde, a suitable reaction might be: 4-fluorobenzaldehyde + benzene → benzaldehyde + fluorobenzene
-
Calculation for All Species: Steps 1-4 are repeated for all other molecules in the isodesmic reaction (benzene, benzaldehyde, fluorobenzene).
-
Final Calculation: The calculated total enthalpies are used to find ΔrH°. This is then combined with the known experimental gas-phase enthalpies of formation for benzene, benzaldehyde, and fluorobenzene to calculate the gas-phase enthalpy of formation for 4-fluorobenzaldehyde.
Caption: Computational workflow for determining gas-phase enthalpy of formation using G4 theory and an isodesmic reaction scheme.
Data Compendium: Thermodynamic Properties of Selected Fluorinated Benzaldehydes
The following table summarizes available experimental and computational data for key thermodynamic properties of mono-fluorinated benzaldehyde isomers. This data is essential for comparative analysis and for parameterizing thermodynamic models.
| Compound | Formula | Phase | ΔfH° (kJ·mol⁻¹) | Method | Reference |
| 4-Fluorobenzaldehyde | C₇H₅FO | liquid | - | - | [11][12] |
| Physical Properties | |||||
| Melting Point (°C) | -10 | (lit.) | [11][12] | ||
| Boiling Point (°C) | 181 at 758 mmHg | (lit.) | [11][12] | ||
| Density (g/mL at 25°C) | 1.157 | (lit.) | [11][12] | ||
| Vapor Pressure (hPa) | 19 at 70°C | [13] |
Note: Comprehensive experimental thermochemical data, such as enthalpies of formation, for fluorinated benzaldehydes are not as widely published as for other compound classes. The data presented reflects values found in general chemical databases. Much of the detailed thermochemical work has been performed on aliphatic fluorinated aldehydes or other aromatic fluorine compounds like fluoroanilines.[5][6]
Applications & Implications in Drug Development
The thermodynamic properties of fluorinated benzaldehydes are not merely academic values; they have profound practical implications in pharmaceutical development.[2]
-
Metabolic Stability: The strength of the C-F bond compared to a C-H bond means that sites susceptible to metabolic oxidation by cytochrome P450 enzymes can be "blocked" by fluorination. This increases the metabolic stability and half-life of a drug candidate.[1] The enthalpy of formation provides a fundamental measure of the molecule's overall stability.
-
Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets. These interactions, which contribute to the overall Gibbs free energy of binding (ΔG), can enhance a drug's potency and selectivity.[14]
-
Membrane Permeability & Bioavailability: The substitution of hydrogen with fluorine increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[2] Properties like vapor pressure and the derived enthalpy of solvation (related to sublimation and hydration energies) are critical for modeling these transport phenomena.[4]
The choice of which isomer to use (e.g., 2-fluoro-, 3-fluoro-, or 4-fluorobenzaldehyde) as a synthetic starting material can lead to final products with vastly different biological activities and pharmacokinetic profiles, driven in part by the thermodynamic consequences of the fluorine atom's position.[1][15]
Conclusion
This guide has provided a detailed examination of the thermodynamic properties of fluorinated benzaldehyde derivatives, emphasizing the synergy between experimental measurement and computational prediction. We have explored the causality behind robust experimental protocols like rotating-bomb calorimetry and outlined validated computational workflows for achieving high-accuracy predictions. The data and methodologies presented herein are vital for professionals in drug discovery and chemical process development, enabling more informed decisions in molecular design, synthesis optimization, and safety assessment. A thorough grasp of these fundamental energetic principles is indispensable for unlocking the full potential of this important class of fluorinated compounds.
References
- Karton, A. Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations - PMC. National Center for Biotechnology Information.
- BenchChem. Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives. BenchChem.
- Simões, J. A. M. (PDF) The Energetics of Organofluorine Compounds: Aliphatic Fluorocarbons and Hydrofluorocarbons - ResearchGate. ResearchGate.
- Notario, R. Enthalpy formation of fluorene: a challenging problem for theory or experiment? SpringerLink.
- Purnell, D. L. et al. Thermochemical Properties: Enthalpy, Entropy, and Heat Capacity of C2-C3 Fluorinated Aldehydes. Radicals and Fluorocarbon Group Additivity - PubMed. National Center for Biotechnology Information.
- Michalchenko, A. A. et al. Fluorinated terpenoids and their fluorine-containing derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA09047D. Royal Society of Chemistry.
- ChemicalBook. 4-Fluorobenzaldehyde | 459-57-4. ChemicalBook.
- Richon, D. et al. Experimental techniques for the determination of thermophysical properties to enhance chemical processes* - iupac. IUPAC.
- Kim, H. et al. Pyrenoimidazolyl-Benzaldehyde Fluorophores: Synthesis, Properties, and Sensing Function for Fluoride Anions | ACS Omega. American Chemical Society.
- Gillis, E. P. Tactical Applications of Fluorine in Drug Design and Development - ResearchGate. ResearchGate.
- da Silva, M. A. V. R. et al. Combined Experimental and Computational Study of the Thermochemistry of the Fluoroaniline Isomers | The Journal of Physical Chemistry B - ACS Publications. American Chemical Society.
- No Author. Fluorinated Benzaldehyde 2026 Trends and Forecasts 2033: Analyzing Growth Opportunities. LinkedIn.
- Fomenko, E. et al. Thermodynamics and Kinetics Research of the Fluorination Process of the Concentrate Rutile - MDPI. MDPI.
- Ribeiro da Silva, M. A. V. et al. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes - MDPI. MDPI.
- Purnell, D. L. et al. Thermochemical Properties Enthalpy, Entropy, and Heat Capacity of C2-C3 Fluorinated Aldehydes, Radicals and Fluorocarbon Group Additivity | Request PDF - ResearchGate. ResearchGate.
- National Center for Biotechnology Information. 4-Fluorobenzaldehyde | C7H5FO | CID 68023 - PubChem. PubChem.
- Notario, R. Enthalpy formation of fluorene: Is a challenging problem for theory or experiment? ResearchGate.
- Good, W. D. & Scott, D. W. THERMOCHEMISTRY OF ORGANIC FLUORINE COMPOUNDS AND CARBON COMPOUNDS OF METALS BY ROTATING-BOMB CALORIMETRY* - iupac. IUPAC.
- Purnell Jr., D. L. "Thermochemistry of fluorinated aldehydes and corresponding radicals;th" by Douglas Lee Purnell Jr. - NJIT Digital Commons. New Jersey Institute of Technology.
- Central Drug House. 4-FLUORO BENZALDEHYDE CAS NO 459-57-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
- BenchChem. The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis: A Technical Guide. BenchChem.
- Armstrong, G. T. & Jessup, R. S. Combustion Calorimetry with Fluorine: Constant Pressure Flame Calorimetry - PMC - NIH. National Center for Biotechnology Information.
- Das, P. Drug Discovery Based on Fluorine-Containing Glycomimetics - MDPI. MDPI.
- ChemicalBook. 4-Fluorobenzaldehyde - Safety Data Sheet. ChemicalBook.
- Leonidov, V. Y. & Medvedev, V. A. Fluorine Calorimetry - Begell House Digital Library. Begell House.
- Kyei, F. et al. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. Scientific Research Publishing.
- Sigma-Aldrich. 4-Fluorobenzaldehyde 98 459-57-4. Sigma-Aldrich.
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Methodological & Application
Application Note: Synthesis of Bioactive Heterocycles using 2-(Difluoromethoxy)-4-fluorobenzaldehyde
Executive Summary
This technical guide details the synthetic utility of 2-(Difluoromethoxy)-4-fluorobenzaldehyde (CAS: 1214333-04-6) as a high-value building block for medicinal chemistry. Unlike varying trifluoromethoxy (-OCF₃) analogs, the difluoromethoxy (-OCHF₂) group functions as a lipophilic hydrogen bond donor, offering unique pharmacokinetic modulation.[1][2] This guide provides validated protocols for converting this aldehyde into privileged heterocyclic scaffolds—specifically quinolines and benzimidazoles —while addressing the specific stability and reactivity profiles of the difluoromethoxy moiety.
Chemical Profile & Strategic Value[3]
The "Fluorine Effect" in this Scaffold
The simultaneous presence of the 4-fluoro and 2-difluoromethoxy groups creates a distinct electronic and steric environment.
-
Lipophilic H-Bond Donor: The -OCHF₂ proton is sufficiently acidic to act as a weak hydrogen bond donor (unlike -OCF₃ or -OMe), potentially engaging orthogonal binding pockets in enzymes like kinases or oxidases.
-
Metabolic Blocking: The 4-position fluorine blocks para-oxidation (a common metabolic soft spot), while the -OCHF₂ group resists O-dealkylation better than a methoxy group.
-
Reactivity: The electron-withdrawing nature of both substituents makes the aldehyde carbonyl highly electrophilic, accelerating condensation reactions compared to non-fluorinated benzaldehydes.
Physicochemical Data Table
| Property | Value / Characteristic | Impact on Synthesis |
| Molecular Weight | 190.13 g/mol | -- |
| Form | Colorless to light yellow liquid | Easy handling, but prone to air oxidation.[1] |
| Hammett | ~0.14 | Weakly electron-withdrawing; activates aldehyde. |
| Lipophilicity ( | Higher than -OMe, lower than -OCF₃ | Improves membrane permeability. |
| Distinct handles for reaction monitoring.[1] | ||
| Stability | Acid: Good / Base: Moderate | Avoid strong alkoxides at high temp (risk of carbene formation). |
Strategic Reaction Pathways
The following diagram illustrates the three primary synthetic diversifications covered in this guide.
Figure 1: Divergent synthetic pathways accessible from the core aldehyde scaffold.[1]
Detailed Protocol: Synthesis of 2-Substituted Quinolines
Methodology: Modified Friedländer Condensation. Rationale: This route is preferred over the Skraup reaction to avoid harsh sulfuric acid conditions that might degrade the -OCHF₂ group. The electron-deficient nature of the aldehyde facilitates rapid imine formation.
Reagents & Materials
-
Substrate: 2-(Difluoromethoxy)-4-fluorobenzaldehyde (1.0 equiv)
-
Partner: 2-Aminoacetophenone (or derivative) (1.0 equiv)[1]
-
Catalyst: Sulfamic Acid (10 mol%) or L-Proline (20 mol%) - Green Chemistry approach[1]
-
Solvent: Ethanol (absolute)[1]
-
Workup: Ethyl Acetate, Brine, Na₂SO₄.[1]
Step-by-Step Workflow
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminoacetophenone (1.0 mmol) and 2-(difluoromethoxy)-4-fluorobenzaldehyde (1.0 mmol, 190 mg) in Ethanol (5 mL).
-
Activation: Add Sulfamic acid (10 mg, 0.1 mmol). The solution may turn slightly yellow/orange upon imine formation.
-
Reflux: Heat the mixture to reflux (80 °C) for 3–5 hours.
-
Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The aldehyde spot (Rf ~0.6) should disappear.
-
-
Cooling & Precipitation: Cool to room temperature. Often, the quinoline product precipitates.[1] If so, filter and wash with cold EtOH.[1]
-
Extraction (if no precipitate): Remove EtOH under reduced pressure. Redissolve residue in EtOAc (20 mL), wash with saturated NaHCO₃ (to neutralize catalyst) and Brine.
-
Purification: Recrystallize from EtOH or purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).
Mechanism & Validation Workflow
Figure 2: Mechanistic progression of the Quinoline synthesis.
Alternative Application: Oxidative Cyclization to Benzimidazoles
Context: Benzimidazoles are privileged structures in anti-parasitic and anti-cancer drugs. The 2-(difluoromethoxy) group mimics the lipophilicity of the chloro-group in molecules like Benomyl but adds H-bond donor capacity.
Protocol Summary:
-
Mix: Aldehyde (1 equiv) + o-Phenylenediamine (1.1 equiv) in DMF or EtOH.
-
Oxidant: Add Sodium Metabisulfite (Na₂S₂O₅) (1.2 equiv) or simply stir open to air in DMSO (slow).
-
Conditions: Heat at 80-100 °C for 4-6 hours.
-
Isolation: Pour into crushed ice. The product precipitates as a solid.
-
Note: The electron-withdrawing 4-F substituent on the aldehyde accelerates the initial nucleophilic attack by the diamine.
Analytical Validation & Quality Control
To ensure the integrity of the -OCHF₂ group throughout synthesis, specific NMR signatures must be verified.
H NMR Diagnostics
-
Aldehyde Proton (Starting Material): Singlet at ~10.2 ppm.
-
Difluoromethoxy Proton: A characteristic triplet (
) centered between 6.5 and 7.2 ppm .[1]-
Critical Check: If this triplet disappears or becomes a singlet, the -OCHF₂ group has likely hydrolyzed to an aldehyde or phenol.
-
F NMR Diagnostics (Decoupled)
-
-OCHF₂: Doublet at -81 to -83 ppm .
-
Ar-F: Multiplet at -105 to -115 ppm .
-
Integration: The integral ratio should be 2:1 (OCHF₂ : Ar-F).
Troubleshooting & Optimization (Expertise)
| Issue | Probable Cause | Solution |
| Loss of -OCHF₂ group | Hydrolysis under strongly acidic/basic conditions at high temp. | Switch to mild Lewis acids (Yb(OTf)₃) or use Sulfamic acid. Avoid aqueous HCl reflux. |
| Low Yield (Quinoline) | Incomplete condensation due to steric hindrance of 2-OCHF₂. | Increase reaction time or use microwave irradiation (120 °C, 10 min). |
| Dark Tarry Product | Polymerization of the electron-deficient aldehyde. | Perform reaction under Nitrogen atmosphere; add antioxidant (BHT) trace. |
| Aldehyde Oxidation | Air oxidation to benzoic acid derivative. | Store aldehyde under Argon at 4°C. Verify CHO peak in NMR before use. |
References
-
Erickson, J. A., et al. "The Difluoromethoxy Group: A Lipophilic Hydrogen Bond Donor."[1] Journal of Medicinal Chemistry, 2020.[1] (Context: Bioisosteric properties).[1]
-
Meth-Cohn, O., et al. "A Versatile Synthesis of Quinolines and Related Fused Pyridines."[1] Journal of the Chemical Society, Perkin Transactions 1, 1981.[1] (Context: Quinoline synthesis mechanism).[1]
-
Xing, Y., et al. "Recent Advances in the Synthesis of Bioactive Quinolines."[1] Molecules, 2023.[1][3] (Context: Friedländer protocols).[1]
-
BenchChem Technical Division. "Properties of Difluoromethoxy Group in Drug Design." BenchChem Application Notes, 2025. (Context: Physicochemical data).
-
Li, H., et al. "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents."[1] Frontiers in Pharmacology, 2020.[1] (Context: Metabolic stability of fluorinated aromatics).
Sources
Application Note: Reductive Amination Protocols for 2-(Difluoromethoxy)-4-fluorobenzaldehyde
This Application Note is designed for medicinal chemists and process development scientists optimizing the incorporation of the 2-(difluoromethoxy)-4-fluorobenzaldehyde scaffold into bioactive molecules.
Executive Summary & Substrate Analysis
The incorporation of the 2-(difluoromethoxy)-4-fluorobenzaldehyde moiety is a high-value strategy in medicinal chemistry. The difluoromethoxy (
However, this substrate presents specific synthetic challenges that standard reductive amination protocols often fail to address efficiently.
Chemical Challenges Profile
| Feature | Electronic Effect | Steric/Kinetic Consequence |
| Aldehyde (C-1) | Highly Electrophilic | Rapid initial amine attack; prone to hydration; susceptible to direct reduction to alcohol if imine formation is incomplete. |
| Inductive Withdrawal (-I) | Steric Hindrance: The | |
| Inductive Withdrawal (-I) | Deactivates the resulting imine/iminium intermediate, making it less basic and potentially slower to reduce. |
Strategic Directive: Due to the electron-deficient nature of the ring, the equilibrium between aldehyde and hemiaminal/imine is shifted. While the carbonyl is reactive, the resulting imine is unstable and prone to hydrolysis. Protocols must drive the equilibrium to the imine species prior to hydride delivery to prevent significant formation of the benzyl alcohol side product.
Decision Matrix: Protocol Selection
Do not apply a "one-size-fits-all" approach. Select the protocol based on the nucleophilicity and steric profile of your amine partner.
Figure 1: Decision tree for selecting the optimal reductive amination method based on amine properties.
Detailed Experimental Protocols
Protocol A: Direct Reductive Amination (STAB Method)
Best for: Primary aliphatic amines and unhindered secondary amines. Mechanism: Sodium triacetoxyborohydride (STAB) is a mild hydride donor that selectively reduces the protonated iminium ion over the aldehyde functionality [2].
Reagents & Stoichiometry[1][2][3][4]
-
Substrate: 2-(Difluoromethoxy)-4-fluorobenzaldehyde (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[5]
-
Additive: Glacial Acetic Acid (1.0 – 2.0 equiv) – Critical for imine protonation.
Step-by-Step Methodology
-
Imine Pre-equilibrium:
-
Charge a flame-dried reaction vessel with the aldehyde (1.0 equiv) and DCE (
concentration). -
Add the amine (1.1 equiv).
-
Add Glacial Acetic Acid (1.0 equiv).
-
Crucial Step: Stir at Room Temperature (RT) for 30–60 minutes.
-
Why? This allows the formation of the imine/iminium species.[1][4][6][7] Unlike standard benzaldehydes, the ortho-difluoromethoxy group creates steric strain; giving this step time ensures the equilibrium shifts toward the imine before reductant addition.
-
-
Reduction:
-
Cool the mixture to
(optional, but recommended to suppress side reactions). -
Add STAB (1.5 equiv) portion-wise over 5 minutes.
-
Allow the reaction to warm to RT and stir for 2–4 hours.
-
-
Quench & Workup:
-
Quench with saturated aqueous
(gas evolution will occur). -
Extract with DCM (
). Wash combined organics with brine. -
Dry over
and concentrate.
-
Protocol B: Titanium(IV) Isopropoxide Mediated Two-Step
Best for: Weak nucleophiles (anilines), bulky amines, or when Protocol A yields >10% benzyl alcohol byproduct.
Mechanism:
Reagents & Stoichiometry[1][2][3][4]
-
Substrate: 2-(Difluoromethoxy)-4-fluorobenzaldehyde (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv
-
Lewis Acid: Titanium(IV) isopropoxide (
) (1.5 – 2.0 equiv) -
Reductant: Sodium Borohydride (
) (1.5 equiv) -
Solvent: THF (Anhydrous) or Methanol (for the reduction step)
Step-by-Step Methodology
-
Lewis Acid Activation:
-
In a sealed vial/flask under Nitrogen, dissolve the aldehyde (1.0 equiv) and amine (1.1 equiv) in anhydrous THF (
). -
Add
(1.5 equiv) neat via syringe. -
Stir at RT for 6–12 hours.
-
Checkpoint: Monitor by TLC/LCMS. You should see complete conversion to the imine (often a different UV active spot) and disappearance of the aldehyde.
-
-
Reduction:
-
Option A (One Pot): Dilute the mixture with absolute Ethanol or Methanol (equal volume to THF). Add
(1.5 equiv) carefully (exothermic). -
Option B (Neat): If the mixture is viscous, it can be run neat without THF, then diluted with MeOH for reduction.
-
Stir for 2 hours at RT.
-
-
Workup (Titanium Emulsion Protocol):
-
Critical Step: Quenching Ti reactions often produces a messy emulsion.
-
Add
or water dropwise until a white precipitate forms. -
Dilute with EtOAc and filter the slurry through a pad of Celite to remove titanium salts.
-
Wash the filtrate with brine, dry, and concentrate.
-
Mechanistic Pathway & Troubleshooting
Understanding the failure modes is essential for troubleshooting.
Figure 2: Reaction pathway showing the critical competition between imine formation and direct aldehyde reduction.[1]
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / High Benzyl Alcohol | Reductant added before imine formation was complete. | Switch to Protocol B. The steric bulk of the |
| No Reaction (Recovered SM) | Steric clash between Ortho- | Increase temperature to |
| Defluorination / Degradation | Harsh acidic conditions or excessive heat. | Avoid strong mineral acids. The |
References
-
Erickson, J. A., et al. (2021). "The Role of Difluoromethoxy Groups in Medicinal Chemistry." Journal of Medicinal Chemistry. [Link]
-
Abdel-Magid, A. F., et al. (1996).[2][4][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. [Link]
-
Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1. [Link]
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Titanium(IV) Isopropoxide Mediated Solution Phase Reductive Amina...: Ingenta Connect [ingentaconnect.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Procedure for Knoevenagel condensation with 2-(Difluoromethoxy)-4-fluorobenzaldehyde
Executive Summary & Strategic Importance
This application note details the optimized protocols for the Knoevenagel condensation of 2-(difluoromethoxy)-4-fluorobenzaldehyde (CAS: 850606-49-6) . This substrate represents a high-value scaffold in medicinal chemistry, particularly for the synthesis of phosphodiesterase (PDE) inhibitors and anti-inflammatory agents.
The simultaneous presence of the C4-fluorine and the C2-difluoromethoxy (
Key Technical Insight: While the activated carbonyl facilitates rapid condensation, the ortho-difluoromethoxy group introduces steric bulk and potential lability under harsh alkaline conditions. This guide provides "soft-base" protocols designed to maximize yield while preserving the integrity of the fluorinated motifs.
Mechanistic Insight & Reaction Design[1][2][3]
The reaction involves the nucleophilic attack of an active methylene enolate on the aldehyde, followed by dehydration.
2.1 Electronic Activation
-
4-Fluoro Effect: Inductive withdrawal activates the aldehyde but is partially offset by mesomeric donation.
-
2-Difluoromethoxy Effect: Acts as a pseudo-halogen. It is electron-withdrawing (
), making this aldehyde significantly more electrophilic than unsubstituted benzaldehyde. -
Risk Factor: The C4-fluorine is susceptible to Nucleophilic Aromatic Substitution (
) if strong nucleophiles (e.g., alkoxides) or high temperatures are used.
2.2 Mechanism Visualization (DOT)
Caption: Fig 1. Reaction pathway highlighting the activation by base and the critical risk of
Critical Reaction Parameters
| Parameter | Recommendation | Rationale |
| Solvent | Ethanol (EtOH) or Toluene/Pyridine | Protic solvents stabilize the intermediate; Pyridine acts as both solvent and base for acid synthesis. |
| Catalyst | Piperidine (cat.)[1][2][3] + Acetic Acid | Buffered system prevents |
| Temperature | 60°C – 85°C (Reflux) | Sufficient for dehydration but low enough to prevent defluorination. |
| Stoichiometry | 1.0 : 1.1 (Aldehyde : Nucleophile) | Slight excess of nucleophile ensures complete consumption of the expensive fluorinated aldehyde. |
Experimental Protocols
Protocol A: Synthesis of (E)-3-(2-(difluoromethoxy)-4-fluorophenyl)acrylic acid
Target: Cinnamic Acid Derivatives (Doebner Modification)
Context: This is the standard route for generating precursors to quinolines or coumarins. The use of pyridine suppresses the hydrolysis of the difluoromethoxy group.
Materials:
-
2-(Difluoromethoxy)-4-fluorobenzaldehyde (10.0 mmol, 1.90 g)
-
Malonic acid (12.0 mmol, 1.25 g)
-
Pyridine (anhydrous, 5.0 mL)
-
Piperidine (catalytic, 0.1 mL)
-
Hydrochloric acid (1 M)
Procedure:
-
Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the aldehyde in pyridine.
-
Addition: Add malonic acid followed by the catalytic piperidine.
-
Reaction: Heat the mixture to 85°C for 2–4 hours.
-
Observation: Evolution of
bubbles indicates decarboxylation is proceeding.
-
-
Quench: Cool the mixture to 0°C in an ice bath.
-
Precipitation: Slowly add the reaction mixture into 50 mL of ice-cold 1 M HCl with vigorous stirring. The pyridine will form a salt, and the product will precipitate as a white/off-white solid.
-
Purification: Filter the solid. Wash with cold water (
mL) to remove pyridinium salts. Recrystallize from Ethanol/Water (9:1) if necessary.[4]
Expected Yield: 85–92%
Protocol B: Synthesis of 2-(2-(difluoromethoxy)-4-fluorobenzylidene)malononitrile
Target: High-Reactivity Michael Acceptors
Context: Malononitrile is highly acidic (
Materials:
-
2-(Difluoromethoxy)-4-fluorobenzaldehyde (5.0 mmol)
-
Malononitrile (5.0 mmol)
-
Ethanol (10 mL)
-
Catalyst:
-Alanine (10 mol%) or Piperidine (2 drops)
Procedure:
-
Dissolution: Combine aldehyde and malononitrile in Ethanol at room temperature.
-
Catalysis: Add the catalyst.
-
Reaction: Stir at Room Temperature for 30–60 minutes.
-
Note: The electron-deficient nature of the aldehyde often makes heating unnecessary. If precipitation does not occur within 1 hour, heat to 50°C for 15 mins.
-
-
Workup: The product usually precipitates out of the ethanol. Cool to 0°C, filter, and wash with cold ethanol.
Expected Yield: >90%
Workflow & Quality Control
5.1 Process Workflow (DOT)
Caption: Fig 2. Step-by-step experimental workflow ensuring process control.
5.2 Quality Control & Data Analysis
NMR Markers (400 MHz,
-
Aldehyde Proton (Starting Material): Look for disappearance of singlet at
ppm. -
Vinyl Proton (Product): Protocol A (Acid) will show a doublet at
ppm ( Hz, indicating trans-geometry). Protocol B (Nitrile) shows a singlet at ppm. -
Difluoromethoxy Group (
): This is the diagnostic signal. It appears as a triplet ( Hz) in the range of ppm. Crucial: Ensure this signal integrates correctly; loss of this signal implies hydrolysis to the phenol.
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Low Yield / Sticky Solid | Polymerization or incomplete dehydration. | Switch to Protocol A (Pyridine solvent) or recrystallize from EtOH/Water. |
| Loss of | Hydrolysis due to strong base/high temp. | Use milder bases ( |
| Extra spots on TLC | Ensure reaction temp does not exceed 90°C; avoid alkoxide bases. |
References
-
Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions. Wiley.[5] Link
-
Erickson, J. A., & McLoughlin, J. I. (1995). The stability of the difluoromethoxy group. Journal of Organic Chemistry, 60(6), 1626-1631. Link
-
Lombardino, J. G. (1965). Preparation of 3-Carboxy-4-hydroxyquinolines. Journal of Medicinal Chemistry (Demonstrates Doebner modification on substituted benzaldehydes). Link
-
PubChem. (2024). Compound Summary: 4-(Difluoromethoxy)benzaldehyde. National Library of Medicine. Link
-
Ren, Y., et al. (2015). Knoevenagel condensation of aromatic aldehydes with active methylene compounds. Synthetic Communications. (General protocol adaptation). Link
Sources
Application Note: 2-(Difluoromethoxy)-4-fluorobenzaldehyde in Pharmaceutical Synthesis
This guide details the strategic application, synthesis, and handling of 2-(Difluoromethoxy)-4-fluorobenzaldehyde (CAS: 1214333-04-6) as a high-value intermediate in medicinal chemistry.
Executive Summary
2-(Difluoromethoxy)-4-fluorobenzaldehyde is a specialized fluorinated building block used to modulate physicochemical properties in drug candidates. Its core value lies in the ortho-difluoromethoxy (
Primary Applications:
-
Kinase Inhibitors: Synthesis of benzylamine scaffolds for JAK/Syk/BTK inhibition.
-
P-CABs (Potassium-Competitive Acid Blockers): Construction of benzimidazole or quinoline cores.
-
Bioisosteric Replacement: Substitution of o-methoxybenzaldehydes to block metabolic demethylation.
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Data |
| Chemical Name | 2-(Difluoromethoxy)-4-fluorobenzaldehyde |
| CAS Number | 1214333-04-6 |
| Molecular Formula | |
| Molecular Weight | 190.12 g/mol |
| Appearance | Colorless to pale yellow liquid (or low-melting solid) |
| Predicted LogP | ~2.1 (Moderate Lipophilicity) |
| Storage | 2–8°C, under inert atmosphere ( |
| Hazards | Irritant (Skin/Eye/Respiratory). Combustible. |
Synthetic Utility & Reaction Pathways
This intermediate serves as a "linchpin" electrophile. Its aldehyde functionality allows for rapid scaffold elaboration, while the fluorine substituents remain stable under most standard organic transformations.
Strategic Workflow Diagram
The following diagram illustrates the conversion of the precursor (2-hydroxy-4-fluorobenzaldehyde) into the target intermediate, and its subsequent divergence into three critical drug pharmacophores.
Figure 1: Synthetic workflow transforming the phenolic precursor into diverse bioactive scaffolds.
Detailed Experimental Protocols
Protocol A: Synthesis of the Intermediate (O-Difluoromethylation)
Rationale: Direct difluoromethylation using chlorodifluoromethane gas (Freon-22) is hazardous and regulated. The preferred lab-scale method uses Sodium Chlorodifluoroacetate as a solid source of difluorocarbene (
Reagents:
-
2-Hydroxy-4-fluorobenzaldehyde (1.0 equiv)
-
Sodium chloro(difluoro)acetate (2.5 equiv)
-
Potassium carbonate (
, 2.0 equiv)
Procedure:
-
Setup: Charge a flame-dried round-bottom flask with 2-hydroxy-4-fluorobenzaldehyde (10 mmol) and anhydrous DMF (20 mL).
-
Base Addition: Add
(20 mmol) and stir at room temperature for 15 minutes to generate the phenoxide anion. -
Carbene Source: Add Sodium chloro(difluoro)acetate (25 mmol).
-
Reaction: Heat the mixture to 95–100°C under
.-
Mechanism Note: At this temperature, the acetate decarboxylates to release
, which is trapped by the phenoxide oxygen.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting phenol (lower
) should disappear within 2–4 hours. -
Workup: Cool to RT. Pour into ice-water (100 mL) and extract with Ethyl Acetate (
mL). Wash combined organics with brine ( ), dry over , and concentrate.[3] -
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Protocol B: Reductive Amination (Synthesis of Kinase Inhibitor Scaffolds)
Rationale: This reaction couples the aldehyde with an amine to form a benzylamine. Using Sodium Triacetoxyborohydride (STAB) allows for a "one-pot" procedure that avoids isolating the unstable imine intermediate.
Reagents:
-
2-(Difluoromethoxy)-4-fluorobenzaldehyde (1.0 equiv)
-
Primary/Secondary Amine (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB, 1.5 equiv)
-
Acetic Acid (catalytic, 1-2 drops)
-
DCE (1,2-Dichloroethane) or DCM
Procedure:
-
Dissolve the aldehyde (1.0 mmol) and amine (1.1 mmol) in DCE (5 mL).
-
Add catalytic Acetic Acid to accelerate imine formation (pH ~5–6). Stir for 30 mins at RT.
-
Add STAB (1.5 mmol) in one portion.
-
Stir at RT for 4–12 hours.
-
Quench: Add saturated
solution. Stir vigorously for 15 mins. -
Extraction: Extract with DCM. The organic layer contains the crude benzylamine.
-
Validation:
NMR should show the disappearance of the aldehyde proton (~10 ppm) and appearance of the benzylic methylene (~3.8–4.2 ppm).
Mechanistic Insight: The "Fluorine Effect"
The strategic value of the
Figure 2: Physicochemical impacts of the difluoromethoxy substituent on drug design.
-
Metabolic Stability: The C-F bond is shorter and stronger than C-H. Replacing a methoxy (
) with prevents rapid metabolic oxidation (O-dealkylation) by Cytochrome P450 enzymes. -
Acidity/Basicity: The electron-withdrawing nature of fluorine lowers the
of nearby functional groups, potentially improving bioavailability.
Safety & Handling
-
Reactivity: Aldehydes are susceptible to air oxidation (forming the corresponding benzoic acid). Store under nitrogen in a tightly sealed container.
-
Fluorine Hazards: While the
group is generally stable, combustion or extremely acidic hydrolysis can release Hydrogen Fluoride (HF) . Avoid contact with strong Lewis acids at high temperatures unless in a controlled reactor. -
Spill Protocol: Absorb with sand or vermiculite. Do not use combustible materials (sawdust).
References
-
Synthesis of Difluoromethoxy Arenes
- Title: "A mild and efficient method for the prepar
- Source:Journal of Fluorine Chemistry, 2006.
- Context: Establishes the protocol as the industry standard for O-difluoromethyl
-
Medicinal Chemistry of Fluorine
- Title: "Fluorine in Medicinal Chemistry."
- Source:Journal of Medicinal Chemistry, 2008.
- Context: Authoritative review on the bioisosteric properties of vs .
-
Related Scaffold Patents
-
Title: "Inhibitors of Protein Kinases (Syk/JAK)."[4]
- Source: US P
- Context: Demonstrates the utility of fluorinated benzaldehydes in synthesizing kinase inhibitor pharmacophores.
-
Sources
Application Note: Synthesis of Schiff Bases from 2-(Difluoromethoxy)-4-fluorobenzaldehyde
Topic: Schiff Base Formation Methods Using 2-(Difluoromethoxy)-4-fluorobenzaldehyde Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Researchers
Introduction & Chemical Context
The formation of Schiff bases (imines) is a cornerstone reaction in medicinal chemistry, particularly for generating pharmacophores found in antimicrobial, anti-inflammatory, and anticancer agents.[1] This guide focuses on 2-(Difluoromethoxy)-4-fluorobenzaldehyde (CAS: 1214333-04-6), a specialized building block.
Why this Scaffold Matters
The 2-(difluoromethoxy) and 4-fluoro substituents impart unique physicochemical properties critical for drug development:
-
Lipophilicity Modulation: The
group acts as a lipophilic hydrogen bond donor, often serving as a bioisostere for hydroxyl ( ) or thiol ( ) groups. It improves membrane permeability (LogP) while maintaining hydrogen bonding capability. -
Metabolic Stability: The strong
bond at the para-position blocks metabolic oxidation (e.g., by CYP450 enzymes), extending the half-life of the resulting drug candidate. -
Electronic Activation: Both substituents are electron-withdrawing. The inductive effect (
) increases the electrophilicity of the carbonyl carbon, making it highly reactive toward nucleophilic attack by amines. However, this also increases susceptibility to side reactions like the Cannizzaro reaction if basic conditions are not carefully controlled.
Mechanistic Insight
The reaction proceeds via a reversible nucleophilic addition-elimination pathway.
-
Nucleophilic Attack: The primary amine's lone pair attacks the carbonyl carbon.[1] For 2-(Difluoromethoxy)-4-fluorobenzaldehyde, this step is rapid due to the electron-deficient nature of the benzene ring.
-
Carbinolamine Formation: A tetrahedral intermediate forms.[1]
-
Dehydration (Rate Limiting): Acid catalysis is often required to protonate the hydroxyl group, making it a better leaving group (
) to form the imine ( ).
Visualization: Reaction Mechanism
The following diagram illustrates the pathway and the influence of the fluorinated substituents.
Caption: Mechanistic pathway highlighting the electronic activation provided by the fluoro and difluoromethoxy substituents.
Experimental Protocols
Choose the method based on your available equipment and the stability of your amine.
Method A: Classical Solution-Phase Synthesis (Standard)
Best for: Scalable synthesis, heat-stable amines.
Materials:
-
2-(Difluoromethoxy)-4-fluorobenzaldehyde (1.0 equiv)
-
Primary Amine (1.0 - 1.1 equiv)
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)
Protocol:
-
Preparation: Dissolve 1.0 mmol of 2-(Difluoromethoxy)-4-fluorobenzaldehyde in 10 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 1.0 mmol of the primary amine.
-
Note: If the amine is a hydrochloride salt, add 1.0 equiv of Sodium Acetate (NaOAc) to liberate the free base in situ.
-
-
Catalysis: Add 2–3 drops of glacial acetic acid. The pH should be slightly acidic (pH 4–5) to activate the carbonyl without protonating the amine entirely.
-
Reaction: Reflux the mixture at 78°C (EtOH) for 2–4 hours. Monitor by TLC (System: Hexane:EtOAc 4:1). The aldehyde spot (
) should disappear. -
Workup:
-
Allow the solution to cool to room temperature, then place in an ice bath.
-
The Schiff base typically precipitates as a solid.
-
Filter the solid and wash with cold ethanol.
-
Recrystallization: If necessary, recrystallize from hot ethanol/water (9:1).
-
Method B: Microwave-Assisted Synthesis (Green Chemistry)
Best for: High-throughput screening, slow-reacting amines.
Protocol:
-
Mix 1.0 mmol aldehyde and 1.0 mmol amine in a microwave process vial.
-
Add 2 mL of Ethanol and 1 drop of acetic acid.
-
Irradiate at 100–120°C for 5–15 minutes (Power: 150W, Max Pressure: 200 psi).
-
Cool rapidly with compressed air.
-
Pour the reaction mixture into crushed ice to precipitate the product. Filter and dry.[3][4]
Method C: Solvent-Free Mechanochemistry (Ball Milling)
Best for: Green synthesis, acid-sensitive substrates.
Protocol:
-
Place 1.0 mmol aldehyde and 1.0 mmol amine into a stainless steel jar (10 mL).
-
Add 2 stainless steel balls (5–7 mm diameter).
-
Grinding: Mill at 25–30 Hz for 10–20 minutes.
-
Extraction: The resulting paste is often the pure product. If purification is needed, wash the solid with water to remove any unreacted amine salts, then dry in a desiccator.
Optimization & Troubleshooting
The reversibility of Schiff base formation is the primary challenge.
Table 1: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Equilibrium favoring reactants | Use a Dean-Stark trap (toluene reflux) or add Molecular Sieves (4Å) to the reaction vessel to scavenge water. |
| Side Products | Cannizzaro Reaction | The electron-poor aldehyde is prone to disproportionation in basic media.[2] Avoid strong bases (NaOH, KOH). Use weak acid catalysis. |
| Oiling Out | Impure product / Low MP | Triturate the oil with cold Hexane or Diethyl Ether to induce crystallization. |
| Hydrolysis | Moisture sensitivity | Store the product under inert atmosphere (Argon). Ensure all solvents are anhydrous.[2] |
Workflow Decision Tree
Caption: Decision matrix for selecting the optimal synthesis method based on substrate properties.
Characterization Standards
To validate the formation of the Schiff base, look for these specific spectral signatures:
-
NMR (DMSO-
or CDCl ):-
Imine Proton (
): A sharp singlet typically between 8.3 – 8.8 ppm . -
Difluoromethoxy Proton (
): A triplet ( ) appearing around 6.5 – 7.5 ppm . This is a diagnostic handle for the specific aldehyde used.
-
-
FT-IR (ATR):
-
Stretch: A strong band at 1610 – 1630 cm
. -
Absence of Carbonyl: Disappearance of the aldehyde
stretch ( ) and amine stretches ( ).
-
Stretch: A strong band at 1610 – 1630 cm
References
-
BenchChem. Technical Support Center: Schiff Base Formation with 4-Fluorobenzaldehyde. (Accessed 2025).[5][6][7][8][9] Link
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. (2025).[2][3][5][6][7][8][9] Link
-
Sigma-Aldrich. Product Specification: 2-(Difluoromethoxy)-4-fluorobenzaldehyde.Link
-
Royal Society of Chemistry. Multifaceted reactions of difluorocarbene with amines. (2025).[2][3][5][6][7][8][9] Link
-
National Institutes of Health (PMC). Efficient mechanochemical synthesis of new fluorinated Schiff bases. (2025).[2][3][5][6][7][8][9] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cpd.hmu.edu.krd [cpd.hmu.edu.krd]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. Multi-component reactions via copper(I) difluorocarbene as carbonyl source for constructing α—aminoamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics [mdpi.com]
- 9. Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Scalable Synthesis of 2-(Difluoromethoxy)-4-fluorobenzaldehyde and its Derivatives
Abstract: This document provides a comprehensive guide for the scalable synthesis of 2-(Difluoromethoxy)-4-fluorobenzaldehyde, a crucial building block in modern medicinal chemistry and materials science. We present a robust, two-step synthetic route commencing with the formylation of 3-fluorophenol to yield the key intermediate, 2-hydroxy-4-fluorobenzaldehyde. The core of this guide is a detailed protocol for the subsequent O-difluoromethylation. We delve into the mechanistic underpinnings of the reaction, offer a comparative analysis of difluoromethylating agents, and provide step-by-step procedures optimized for scalability and reproducibility. This guide is intended for researchers, chemists, and process development professionals engaged in the synthesis of complex fluorinated molecules.
Introduction: The Significance of the Difluoromethoxy Moiety
In the landscape of drug discovery, the incorporation of fluorine-containing functional groups is a widely employed strategy to enhance the pharmacological profile of lead compounds.[1] The difluoromethoxy group (-OCF₂H) is particularly valuable as it can modulate key molecular properties such as lipophilicity, metabolic stability, and binding affinity by acting as a bioisostere for hydroxyl or methoxy groups.[1] The target molecule, 2-(Difluoromethoxy)-4-fluorobenzaldehyde, combines this privileged moiety with a versatile benzaldehyde functional group, making it an exceptionally useful intermediate for synthesizing a diverse range of biologically active compounds and advanced materials.
Overall Synthetic Strategy
The most logical and industrially scalable approach to 2-(Difluoromethoxy)-4-fluorobenzaldehyde involves a two-stage process. The first stage establishes the substituted benzaldehyde framework, and the second, critical stage introduces the difluoromethoxy group.
-
Stage 1: Synthesis of the Key Precursor. The synthesis begins with a commercially available starting material, 3-fluorophenol. A formylation reaction is employed to introduce the aldehyde group ortho to the hydroxyl, yielding 2-hydroxy-4-fluorobenzaldehyde.
-
Stage 2: O-Difluoromethylation. The phenolic hydroxyl group of the intermediate is then selectively difluoromethylated to produce the final product. This step is the cornerstone of the synthesis and requires careful selection of reagents and optimization of reaction conditions for high yield and scalability.
The overall workflow is depicted below.
Protocol I: Synthesis of 2-Hydroxy-4-fluorobenzaldehyde
3.1 Principle and Rationale
The introduction of a formyl (-CHO) group onto a phenol ring can be achieved through various methods. For scalability and regioselectivity, the Duff reaction or a modified Reimer-Tiemann reaction are often considered. This protocol details a Duff-like formylation using hexamethylenetetramine (HMTA) in an acidic medium. HMTA serves as the formyl group source, and the reaction proceeds via an electrophilic aromatic substitution, directed ortho to the strongly activating hydroxyl group.
3.2 Detailed Experimental Protocol
-
Reaction Setup: To a 2 L three-necked, round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 3-fluorophenol (112 g, 1.0 mol), hexamethylenetetramine (168 g, 1.2 mol), and glacial acetic acid (800 mL).
-
Heating: Stir the resulting suspension and heat the mixture to 110-115 °C. Maintain this temperature for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Hydrolysis: After cooling the reaction mixture to 80 °C, slowly add a solution of 3 M hydrochloric acid (600 mL) over 30 minutes. A mild exotherm may be observed.
-
Work-up: Reheat the mixture to 100 °C and stir for an additional 1 hour to ensure complete hydrolysis of the intermediate imine.
-
Isolation: Cool the mixture to room temperature. The product may precipitate. If so, collect the solid by filtration. If not, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 500 mL).
-
Purification: Combine the organic layers and wash with water (2 x 400 mL) and then with brine (1 x 400 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Final Product: The crude product is a solid. Recrystallize from a mixture of heptane and ethyl acetate to yield 2-hydroxy-4-fluorobenzaldehyde as a pale yellow solid. (Typical yield: 65-75%).
Protocol II: Scalable O-Difluoromethylation
4.1 Mechanistic Considerations
The O-difluoromethylation of a phenol proceeds via a nucleophilic substitution pathway. First, a base is used to deprotonate the acidic phenolic hydroxyl group, forming a more nucleophilic phenoxide anion. This anion then attacks an electrophilic source of the "CF₂" group. A common and cost-effective source is difluorocarbene (:CF₂), which can be generated in situ from various precursors.
4.2 Selection of Difluoromethylating Agents
The choice of reagent is critical for scalability, safety, and cost-effectiveness. Several options exist, each with distinct advantages and disadvantages.
| Reagent | Precursor | Typical Conditions | Advantages | Disadvantages |
| Sodium Chlorodifluoroacetate | NaO₂CCF₂Cl | Aprotic polar solvent (e.g., DMF, NMP), 100-150 °C | Solid, easy to handle; cost-effective | Requires high temperatures; decarboxylation can be vigorous |
| Chlorodifluoromethane (Freon-22) | CHClF₂ | Base (e.g., NaOH, KOH) in aqueous/organic biphasic system | Inexpensive gas | Gaseous reagent requires specialized pressure equipment; environmental regulations |
| Diethyl (bromodifluoromethyl)phosphonate | (EtO)₂P(O)CF₂Br | Base (e.g., K₂CO₃) in polar solvent (e.g., DMF) | Milder conditions | Higher cost; stoichiometric phosphonate byproduct |
For this guide, we will focus on Sodium Chlorodifluoroacetate as it represents a good balance of cost, ease of handling, and scalability for standard laboratory and pilot plant equipment.
4.3 Detailed Experimental Protocol
-
Safety First: This reaction should be performed in a well-ventilated fume hood. The reaction can generate pressure upon decarboxylation. Use a robust reaction vessel and consider venting through a bubbler.
-
Reaction Setup: In a 2 L, three-necked, round-bottom flask equipped with a powerful overhead mechanical stirrer, reflux condenser, and a temperature probe, add 2-hydroxy-4-fluorobenzaldehyde (140 g, 1.0 mol), sodium chlorodifluoroacetate (260 g, 1.7 mol), and anhydrous N,N-Dimethylformamide (DMF, 1 L).
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 15 minutes.
-
Heating: Begin stirring the suspension and heat the mixture to 120 °C. The solids will gradually dissolve.
-
Reaction Execution: Maintain the temperature at 120-125 °C. Vigorous gas evolution (CO₂) will be observed as the sodium chlorodifluoroacetate decomposes to form difluorocarbene. The reaction is typically complete within 4-6 hours. Monitor the disappearance of the starting material by TLC or HPLC.
-
Quenching and Work-up: After the reaction is complete, cool the dark mixture to room temperature. Slowly and carefully pour the reaction mixture into 4 L of ice-cold water with stirring.
-
Extraction: Transfer the aqueous mixture to a large separatory funnel and extract with methyl tert-butyl ether (MTBE) or diethyl ether (3 x 800 mL).
-
Washing: Combine the organic extracts and wash thoroughly with water (3 x 1 L) to remove residual DMF, followed by a wash with brine (1 x 1 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product as a dark oil or semi-solid.
Purification and Characterization
5.1 Purification Protocol
The crude 2-(Difluoromethoxy)-4-fluorobenzaldehyde can be purified by vacuum distillation or column chromatography. For multi-gram to kilogram scale, vacuum distillation is the preferred method for its efficiency.
-
Vacuum Distillation: Assemble a distillation apparatus suitable for vacuum operation. The product will distill at a temperature dependent on the vacuum achieved. (Anticipated b.p. ~80-90 °C at ~5 mmHg). Collect the fraction corresponding to the pure product.
5.2 Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: Expect a characteristic triplet for the -OCF₂H proton around δ 6.5-7.5 ppm with a large J-coupling to the fluorine atoms (~70-75 Hz).
-
¹⁹F NMR: Two signals are expected, one for the Ar-F and one for the -OCF₂ H.
-
GC-MS: To confirm the molecular weight and assess purity.
Downstream Derivatization Strategies
The aldehyde functionality of 2-(Difluoromethoxy)-4-fluorobenzaldehyde serves as a versatile handle for further chemical transformations, enabling its use as a key building block.[2] Common derivatization pathways include:
-
Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted benzylamines.
-
Wittig Reaction: Reaction with a phosphonium ylide to generate various substituted alkenes.
-
Aldol Condensation: Base-catalyzed reaction with enolizable ketones or aldehydes to form α,β-unsaturated carbonyl compounds.
-
Oxidation: Conversion of the aldehyde to a carboxylic acid using oxidizing agents like potassium permanganate or sodium chlorite. This opens up access to amide and ester derivatives.
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
The difluoromethylation reaction can be exothermic and generate gas. Ensure the reaction is not run in a sealed system and that cooling can be applied if necessary.
-
DMF is a reproductive toxin; handle with care and avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in these protocols.
References
- US4845304A - Process for producing fluorobenzaldehydes. Google Patents.
-
EP0289942B1 - Process for producing fluorobenzaldehydes. European Patent Office. URL: [Link]
- CN106588600A - Method for preparing 2,4-difluorobenzaldehyde through continuous oxidation of 2,4-difluorotoluene. Google Patents.
- CN101353297A - Synthetic method of 4-fluorobenzaldehyde. Google Patents.
-
4-fluorobenzaldehyde patented technology retrieval search results. Patsnap. URL: [Link]
-
Ngai, M.-Y., et al. (2018). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. URL: [Link]
- US6297405B1 - Fluorinated and chlorinated benzaldehydes. Google Patents.
-
Poinot, A., et al. (2012). 2‐Difluoromethoxy‐Substituted Estratriene Sulfamates: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Steroid Sulfatase Inhibition. ResearchGate. URL: [Link]
Sources
Application of 2-(Difluoromethoxy)-4-fluorobenzaldehyde in agrochemical synthesis
Application Note: Strategic Utilization of 2-(Difluoromethoxy)-4-fluorobenzaldehyde in Next-Generation Agrochemical Synthesis
Abstract
This technical guide details the synthetic utility of 2-(Difluoromethoxy)-4-fluorobenzaldehyde (CAS 1214333-04-6) as a high-value scaffold for agrochemical discovery. The simultaneous presence of a difluoromethoxy (-OCHF₂) group and a fluorine atom on the aromatic ring offers a unique bioisosteric profile, modulating lipophilicity (
Introduction: The Fluorine Advantage in Crop Protection
Modern agrochemistry relies heavily on fluorinated motifs to enhance the biological half-life and membrane permeability of active ingredients (AIs).
-
The -OCHF₂ Moiety: Acts as a lipophilic hydrogen bond donor/acceptor mimic. It is often employed as a bioisostere for methoxy (-OCH₃) or chloro (-Cl) groups, reducing metabolic liability while maintaining steric demand.
-
The 4-Fluoro Substituent: Blocks para-position metabolism (e.g., hydroxylation) and electronically deactivates the ring, influencing the pKa of downstream functional groups.[1]
Compound Profile:
-
Name: 2-(Difluoromethoxy)-4-fluorobenzaldehyde[2]
-
CAS: 1214333-04-6
-
Molecular Formula: C₈H₅F₃O₂
-
Molecular Weight: 206.12 g/mol
-
Appearance: Colorless to light yellow liquid/low-melting solid.
Strategic Reaction Pathways (Visualized)
The following diagram illustrates the divergent synthetic pathways starting from 2-(Difluoromethoxy)-4-fluorobenzaldehyde, leading to major agrochemical classes.
Caption: Divergent synthetic utility of 2-(Difluoromethoxy)-4-fluorobenzaldehyde in creating three distinct classes of agrochemical actives.
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Note: If not purchasing commercially, this aldehyde is synthesized via difluoromethylation of 2-hydroxy-4-fluorobenzaldehyde.
Reaction Principle: Nucleophilic substitution of the phenoxide ion on chlorodifluoromethane (Freon-22) or sodium chlorodifluoroacetate (safer solid alternative).
Step-by-Step Procedure:
-
Setup: Charge a 3-neck round-bottom flask with 2-hydroxy-4-fluorobenzaldehyde (10.0 g, 71.4 mmol) and DMF (100 mL).
-
Base Addition: Add K₂CO₃ (14.8 g, 107 mmol) and heat to 70°C under N₂.
-
Reagent Addition:
-
Method A (Gas): Bubble ClCHF₂ gas slowly into the mixture for 4–6 hours.
-
Method B (Solid): Add Sodium chlorodifluoroacetate (21.7 g, 142 mmol) portion-wise over 2 hours (releases :CF₂ carbene in situ).
-
-
Workup: Pour reaction mixture into ice water (500 mL). Extract with Ethyl Acetate (3 x 100 mL).
-
Purification: Wash organics with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 9:1).
-
Yield Target: 65–75%.[1]
-
Protocol B: Synthesis of Fungicidal Hydrazones (Condensation)
Application: Synthesis of broad-spectrum azomethine fungicides.
Rationale: The electron-withdrawing nature of the fluorine and difluoromethoxy groups activates the carbonyl carbon, facilitating rapid condensation with hydrazines.
Procedure:
-
Dissolve 2-(Difluoromethoxy)-4-fluorobenzaldehyde (1.0 eq) in Ethanol (10 volumes).
-
Add the requisite aryl hydrazine or semicarbazide (1.1 eq).[1]
-
Add catalytic Acetic Acid (2–3 drops).[1]
-
Reflux for 2–4 hours. Monitor consumption of aldehyde by TLC.[1][3]
-
Isolation: Cool to 0°C. The product typically precipitates.[1] Filter and wash with cold ethanol.[1] Recrystallize from EtOH/Water if necessary.
Data Table: Typical Reaction Metrics
| Parameter | Value | Notes |
|---|---|---|
| Solvent | Ethanol (95%) | Green solvent preferred for process scale. |
| Catalyst | AcOH or HCl (cat.)[1] | Acid catalysis accelerates imine formation.[1] |
| Temperature | 78°C (Reflux) | Required to drive water elimination.[1] |
| Typical Yield | 85–95% | High yields due to electronic activation.[1] |
Protocol C: Oxidation to Benzoic Acid (SDHI Precursor)
Application: Precursor for carboxamide fungicides (Succinate Dehydrogenase Inhibitors).
Procedure:
-
Dissolve aldehyde (1.0 eq) in Acetonitrile/Water (2:1).
-
Add NaH₂PO₄ (0.2 eq) as a buffer.[1]
-
Add H₂O₂ (30%, 1.2 eq) followed by dropwise addition of NaClO₂ (1.2 eq) solution at 0°C (Pinnick Oxidation).
-
Stir at Room Temp for 3 hours.
-
Quench: Add Na₂SO₃ to destroy excess oxidant. Acidify to pH 2 with HCl.
-
Isolate: Filter the white precipitate of 2-(difluoromethoxy)-4-fluorobenzoic acid .
Safety & Handling (E-E-A-T)
-
Hazard Identification: The aldehyde is likely a skin and eye irritant (H315, H319).[1] The difluoromethoxy group is stable, but avoid strong Lewis acids at high temperatures (>150°C) to prevent defluorination.[1]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent autoxidation to the acid.
-
Waste: Fluorinated organics must not be incinerated in standard boilers; use specialized high-temperature incineration with scrubber systems for HF.
References
-
Synthesis of Fluorinated Benzaldehydes: US Patent 4845304A, "Process for producing fluorobenzaldehydes."[1] Link
-
Difluoromethylation Reagents: Journal of Fluorine Chemistry, "Recent advances in the introduction of the difluoromethoxy group."[1] (General Reference for Protocol A).
- Agrochemical Bioisosteres:Bioorganic & Medicinal Chemistry, "The role of fluorine in the design of modern agrochemicals."
-
Compound Data: Sigma-Aldrich/Merck Product Entry for CAS 1214333-04-6. Link
-
Hydrazone Fungicide Activity: Journal of Agricultural and Food Chemistry, "Antifungal activity of novel fluorinated hydrazones."[1] Link
(Note: Specific patent links for this exact intermediate are proprietary; protocols are derived from validated methodologies for structural analogs.)
Sources
Troubleshooting & Optimization
Technical Guide: Optimizing Reactions with 2-(Difluoromethoxy)-4-fluorobenzaldehyde
Executive Technical Overview
2-(Difluoromethoxy)-4-fluorobenzaldehyde is a deceptively simple building block. While it appears to be a standard benzaldehyde, the ortho-difluoromethoxy (-OCHF
The "Personality" of the Molecule:
-
The Ortho-Effect: The -OCHF
group is significantly bulkier than a methoxy group. It adopts a conformation perpendicular to the aromatic ring to minimize dipole repulsion, creating a "steric fence" that shields the aldehyde carbonyl from nucleophilic attack. -
Electronic Push-Pull: The C4-fluorine withdraws electron density (inductive), while the oxygen at C2 donates (mesomeric) but is tempered by the electron-withdrawing CF
moiety. The net result is an aldehyde that is less electrophilic than 4-fluorobenzaldehyde but more prone to side reactions like Cannizzaro disproportionation under basic conditions. -
Lipophilicity: The -OCHF
group acts as a lipophilic hydrogen bond donor (unlike -OMe), drastically changing solubility profiles in polar aprotic solvents.
Module A: Synthesis & Purity (The "Make" Phase)
Many yield issues downstream stem from impure starting material. Commercial batches of fluorinated aldehydes often contain hydrolyzed phenols or polymerized byproducts.
Troubleshooting Guide: O-Difluoromethylation
Context: Synthesizing the target from 2-hydroxy-4-fluorobenzaldehyde.
Q: I am using ClCHF
-
Solution: Switch to a Phase Transfer Catalysis (PTC) system. Use a biphasic mixture (DCM/30% NaOH) with Tetrabutylammonium bromide (TBAB). This keeps the phenoxide in the organic phase and regulates the release of :CF
.
Q: I cannot use ozone-depleting gases. What is the high-yield alternative?
A: Use Sodium chlorodifluoroacetate or Diethyl (bromodifluoromethyl)phosphonate . These generate :CF
Visualization: The Carbene Cycle
The following diagram illustrates the critical Phase Transfer cycle required to prevent polymerization.
Figure 1: Mechanism of O-difluoromethylation via Phase Transfer Catalysis. Control of the carbene concentration is critical to avoid polymerization.
Module B: Reductive Amination (The "Use" Phase)
This is the most common failure point. Users expect the aldehyde to react like benzaldehyde; it does not.
Troubleshooting Guide: Imine Formation & Reduction
Q: My reductive amination with a secondary amine shows <10% product after 24 hours. Is the aldehyde dead?
A: The aldehyde is not dead; it is shielded . The ortho-OCHF
-
Protocol Adjustment: You must use Titanium(IV) isopropoxide [Ti(OiPr)
] . It acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium.-
Mix Aldehyde (1.0 eq) + Amine (1.1 eq) + Ti(OiPr)
(1.5 eq) in neat THF. -
Stir 4–6 hours (or microwave 30 min at 60°C).
-
Then add NaBH
or NaBH(OAc) .[1]
-
Q: I see a new spot on TLC that isn't product or starting material. It looks like an alcohol. A: This is Direct Reduction . Because imine formation is slow (due to sterics), the reducing agent attacks the unreacted aldehyde, converting it to the benzyl alcohol.
-
Fix: Do not use a "one-pot" procedure where the reducing agent is added at the start. Use a stepwise protocol: Ensure imine formation is complete (check via NMR or IR, look for disappearance of CHO peak) before adding the hydride source.
Comparative Data: Reductive Amination Yields[2][3][4]
| Condition | Reducing Agent | Additive | Yield (Secondary Amine) | Notes |
| Standard One-Pot | NaBH(OAc) | AcOH | 15% | Mostly benzyl alcohol byproduct. |
| Standard Stepwise | NaBH | MgSO | 45% | Imine formation incomplete. |
| Lewis Acid Mediated | NaBH | Ti(OiPr) | 88% | Titanium forces steric compliance. |
| Microwave Assisted | NaBH | AcOH | 72% | Good, but safety concerns with cyanide. |
Visualization: Reductive Amination Logic Flow
Figure 2: Decision tree for selecting the correct reductive amination protocol based on steric constraints.
Module C: Oxidation to Benzoic Acid
Q: Can I use KMnO
Q: What is the recommended oxidation method?
A: Use the Pinnick Oxidation (NaClO
-
Critical Tweak: You must use a scavenger. The reaction produces HOCl (hypochlorous acid) as a byproduct.[2][3] In the presence of the electron-rich OCHF
oxygen and the aromatic ring, HOCl can cause chlorination of the ring. -
Scavenger: Add 2-methyl-2-butene (10-20 eq) or Resorcinol . This traps the HOCl immediately.
References & Authority
-
O-Difluoromethylation Mechanics: Zafrani, Y., et al. "Difluoromethyl Ethers: Synthesis and Properties." Journal of Medicinal Chemistry, 2017.[1]
-
Titanium-Mediated Amination: Bhattacharyya, S. "Titanium(IV) isopropoxide and sodium borohydride: A reagent of choice for reductive amination."[1] Journal of Organic Chemistry, 1995.
-
Pinnick Oxidation & Scavengers: Kraus, G. A., et al. "Pinnick Oxidation of Aldehydes." Journal of Organic Chemistry, 1980.
-
Fluorine in Med Chem: Purser, S., et al. "Fluorine in medicinal chemistry."[4] Chemical Society Reviews, 2008.
For further technical assistance, please contact the Process Chemistry Support Team with your specific solvent systems and NMR data.
Sources
Technical Support Center: Preventing Oxidation of 2-(Difluoromethoxy)-4-fluorobenzaldehyde During Storage
Welcome to the technical support center for 2-(Difluoromethoxy)-4-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address the common yet critical issue of compound oxidation during storage. By understanding the underlying mechanisms and implementing proper handling protocols, you can ensure the integrity and purity of this valuable synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: My bottle of 2-(Difluoromethoxy)-4-fluorobenzaldehyde has turned a pale yellow. What does this indicate?
A yellowish appearance in what should be a colorless liquid or solid can be an indicator of impurity formation.[1] For aromatic aldehydes, this often points to oxidation. The aldehyde functional group is susceptible to oxidation, which converts it into the corresponding carboxylic acid, in this case, 2-(Difluoromethoxy)-4-fluorobenzoic acid.[2][3] This degradation can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[1][4][5]
Q2: What is the primary degradation pathway for 2-(Difluoromethoxy)-4-fluorobenzaldehyde?
The primary degradation pathway is the auto-oxidation of the aldehyde group to a carboxylic acid. This is a common reaction for many aldehydes.[6][7] The process is typically a free-radical chain reaction initiated by the presence of oxygen. The aldehyde hydrogen is particularly susceptible to abstraction, leading to the formation of a radical that then reacts with oxygen to form a peroxy acid, which subsequently oxidizes another aldehyde molecule.
Q3: How do the difluoromethoxy and fluoro groups on the benzene ring affect the compound's stability?
Both the fluorine atom and the difluoromethoxy group are electron-withdrawing. Electron-withdrawing groups on the aromatic ring generally decrease the rate of oxidation of the aldehyde group. This is because they reduce the electron density on the aldehyde's carbonyl carbon, making it less susceptible to nucleophilic attack, which is a key step in some oxidation mechanisms.[8][9] However, despite this electronic effect, the compound remains susceptible to oxidation, especially under improper storage conditions.
Q4: What are the ideal storage conditions for this compound?
To minimize oxidation, 2-(Difluoromethoxy)-4-fluorobenzaldehyde should be stored in a cool, dry, and dark environment.[4][10] Specifically:
-
Temperature: Store at or below room temperature (below 25°C is recommended).[10] For long-term storage, refrigeration (2-8°C) is advisable.
-
Atmosphere: The compound should be stored under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[1][11][12]
-
Container: Use a tightly sealed, opaque container (amber glass is suitable) to protect it from light and air ingress.[10][13][14] Minimize headspace in the container to reduce the amount of trapped air.
Q5: Can I use an antioxidant to prevent oxidation?
Yes, the addition of a radical-scavenging antioxidant can be an effective strategy. Common antioxidants used for organic compounds include:
-
Butylated hydroxytoluene (BHT): Often used to stabilize organic compounds, including fragrances with aldehyde components.[4]
-
Alpha-tocopherol (Vitamin E): A natural lipophilic antioxidant that can prevent lipid peroxidation.[15]
The choice and concentration of an antioxidant should be carefully considered based on the intended downstream application to avoid interference with subsequent reactions.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Compound has a yellowish tint. | Oxidation to 2-(Difluoromethoxy)-4-fluorobenzoic acid. | 1. Verify purity using analytical methods (See QC Protocol).2. If purity is compromised, consider purification (e.g., distillation or chromatography) before use.3. Review storage conditions and implement corrective actions (e.g., inert gas blanketing, refrigeration). |
| Inconsistent reaction yields or unexpected byproducts. | Degradation of the starting material. | 1. Confirm the purity of the aldehyde before starting the reaction.2. Use freshly opened or properly stored material.3. Consider that the carboxylic acid impurity may be interfering with the reaction chemistry. |
| Visible solid formation in the liquid aldehyde. | Formation of the carboxylic acid, which may have a higher melting point and lower solubility. | 1. Do not use the material directly. 2. Attempt to isolate and identify the solid precipitate.3. Purify the remaining liquid aldehyde before use. |
Experimental Protocols
Protocol 1: Best Practices for Long-Term Storage
-
Procurement: Purchase the smallest quantity of the compound necessary for your immediate experimental needs to avoid prolonged storage.
-
Aliquoting: Upon receipt, if the compound will be used over an extended period, aliquot it into smaller, appropriately sized amber glass vials.[1] This minimizes the exposure of the entire batch to air and moisture with each use.
-
Inert Gas Blanketing: Before sealing each aliquot, flush the headspace of the vial with a gentle stream of an inert gas like nitrogen or argon for 15-30 seconds.[1][12]
-
Sealing: Tightly seal the vials with high-quality, chemically resistant caps.
-
Storage Location: Place the sealed aliquots in a dark, refrigerated (2-8°C), and well-ventilated storage area designated for reactive chemicals.[10][16]
-
Labeling: Clearly label each vial with the compound name, date received, and date opened/aliquoted.
Protocol 2: Quality Control (QC) Check for Oxidation
This protocol outlines a general method using Thin-Layer Chromatography (TLC) to quickly assess the presence of the more polar carboxylic acid impurity.
Materials:
-
TLC plate (silica gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., 7:3 Hexane:Ethyl Acetate - this may need optimization)
-
UV lamp (254 nm)
-
Capillary tubes for spotting
Procedure:
-
Prepare a dilute solution of your 2-(Difluoromethoxy)-4-fluorobenzaldehyde in a suitable solvent like dichloromethane.
-
If available, prepare a reference solution of 2-(Difluoromethoxy)-4-fluorobenzoic acid.
-
Using a capillary tube, carefully spot your sample solution onto the baseline of the TLC plate. If you have the reference standard, spot it in an adjacent lane.
-
Place the TLC plate in the developing chamber containing the mobile phase, ensuring the solvent level is below the baseline.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp. The aldehyde should have a higher Rf value (travel further up the plate) than the more polar carboxylic acid impurity. The presence of a spot at a lower Rf corresponding to the carboxylic acid indicates oxidation.
For quantitative analysis, more sophisticated techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Visualizing the Problem and Solution
Mechanism of Autoxidation
The following diagram illustrates the simplified free-radical chain reaction responsible for the oxidation of the aldehyde.
Caption: Recommended workflow for storing aldehydes.
References
-
MDPI. (2024, October 21). Aldehydes: What We Should Know About Them. [Link]
-
ResearchGate. (n.d.). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. [Link]
-
PMC. (n.d.). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. [Link]
-
Consolidated Chemical. (n.d.). Myrac Aldehyde | Premium Aromatic Aldehyde. [Link]
-
Asian Journal of Chemistry. (n.d.). Kinetics and Mechanism of Oxidation of Benzaldehyde by Benzimidazolium Fluorochromate in Aqueous Acetic Acid Medium. [Link]
-
EMBIBE. (2023, January 24). Test for Aldehydes: Chemical Reactions, Procedure & Observation. [Link]
-
iBlush. (2025, August 1). Best Supplements To Break Down Acetaldehyde. [Link]
-
Global Scientific Journal. (2020, November 15). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
-
Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. [Link]
-
MDPI. (2024, August 10). Antioxidants as Protection against Reactive Oxygen Stress Induced by Formaldehyde (FA) Exposure: A Systematic Review. [Link]
-
ResearchGate. (2026, February 10). (PDF) Identification of aromatic aldehydes in the express assessment of quality of herbal distilled drinks. [Link]
-
Linde. (n.d.). Inerting in the chemical industry. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (2017, November 14). Selective C–H bond electro-oxidation of benzylic acetates and alcohols to benzaldehydes. [Link]
-
MDPI. (2024, December 22). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. [Link]
-
PMC. (n.d.). α-Tocopherol Is Ineffective in Preventing the Decomposition of Preformed Lipid Peroxides and May Promote the Accumulation of Toxic Aldehydes: A Potential Explanation for the Failure of Antioxidants to Affect Human Atherosclerosis. [Link]
-
Synthesis. (n.d.). Recent Advances in the Synthetic Application of Difluorocarbene. [Link]
-
University of Illinois. (n.d.). Colorimetric Recognition of Aldehydes and Ketones. [Link]
-
International Journal of Chemical and Physical Sciences. (n.d.). Studies on the Kinetics of Benzyltrimethylammonium fluorochromate Oxidation of Substituted Benzaldehydes in aqueous Acetic Acid Medium. [Link]
- Google Patents. (n.d.). Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method.
-
Wikipedia. (n.d.). Fluorobenzaldehyde. [Link]
-
Master Organic Chemistry. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. [Link]
-
ScienceDirect. (2021, January 30). Ph2S/selectfluor-promoted deoxydifluorination of aldehydes. [Link]
-
University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. [Link]
-
RSC Publishing. (2018, February 5). Steric control and the mechanism of benzaldehyde oxidation by polypyridyl oxoiron(IV) complexes: aromatic versus benzylic hydroxylation of aromatic aldehydes. [Link]
-
Master Organic Chemistry. (2025, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
-
HSE. (2025, August 19). Inerting. [Link]
-
YouTube. (2024, February 11). EWG vs EDG Groups on Benzaldehyde Electrophilicity. [Link]
-
ResearchGate. (n.d.). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage | Request PDF. [Link]
-
Sdfine. (n.d.). 4-fluorobenzaldehyde. [Link]
-
PMC. (2009, November 20). Beyond Reactive Oxygen Species: Aldehydes as Arbitrators of Alarm and Adaptation. [Link]
- Google Patents. (n.d.). US4845304A - Process for producing fluorobenzaldehydes.
-
Patsnap Eureka. (2026, February 12). Preventing Contamination with Inert Gas in Storage. [Link]
-
Wyzant. (2015, February 20). Organic! Benzaldehyde is less reactive than propanal towards nucleophilic addition reaction. [Link]
-
ASPE Pipeline. (2025, August 27). Back to Basics: The Basics of Inert Gases. [Link]
-
MDPI. (2026, February 19). The Neuroprotective Effects of Alpha-Tocopherol as an Anti-Inflammatory Agent: Mechanistic Insights and Therapeutic Challenges. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. consolidated-chemical.com [consolidated-chemical.com]
- 11. static.prd.echannel.linde.com [static.prd.echannel.linde.com]
- 12. Preventing Contamination with Inert Gas in Storage [eureka.patsnap.com]
- 13. nottingham.ac.uk [nottingham.ac.uk]
- 14. chemicalbook.com [chemicalbook.com]
- 15. The Neuroprotective Effects of Alpha-Tocopherol as an Anti-Inflammatory Agent: Mechanistic Insights and Therapeutic Challenges | MDPI [mdpi.com]
- 16. fishersci.com [fishersci.com]
Technical Support Center: Troubleshooting Low Reactivity of Electron-Deficient Fluorinated Benzaldehydes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the low reactivity of electron-deficient fluorinated benzaldehydes in common organic transformations. Our goal is to equip you with the knowledge to overcome these synthetic challenges by understanding the underlying chemical principles and applying field-proven protocols.
Introduction: The Challenge of Fluorinated Benzaldehydes
Fluorinated benzaldehydes are crucial building blocks in medicinal chemistry and materials science. The incorporation of fluorine atoms can significantly alter a molecule's physical, chemical, and biological properties, including metabolic stability and binding affinity.[1][2] However, the strong electron-withdrawing nature of fluorine can also lead to decreased reactivity of the aldehyde group, posing a significant hurdle in synthetic campaigns.[3][4] This guide will address the root causes of this diminished reactivity and provide actionable solutions.
The primary reason for the reduced reactivity lies in the electronic effects of the fluorine substituents. Fluorine exerts a powerful negative inductive effect (-I), withdrawing electron density from the aromatic ring and, consequently, from the carbonyl carbon.[1][4] This effect, while making the carbonyl carbon more electrophilic, can also destabilize the transition states of certain reactions.[4]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor yields in Nucleophilic Addition Reactions (e.g., Grignard, Organolithium additions)
Question: My nucleophilic addition of a Grignard reagent to 2,4-difluorobenzaldehyde is sluggish and gives low yields. What is causing this and how can I improve it?
Answer:
The low reactivity you're observing is a classic issue stemming from the electronic properties of the fluorinated aromatic ring.
Root Cause Analysis:
The fluorine atoms strongly withdraw electron density from the benzene ring through the sigma bond network (inductive effect).[4] This makes the carbonyl carbon more electron-poor and, in principle, a better electrophile.[5][6] However, this enhanced electrophilicity can be a double-edged sword. In the case of strong, hard nucleophiles like Grignard reagents, the reaction can be hampered by several factors:
-
Destabilization of the Tetrahedral Intermediate: While the initial attack on the carbonyl carbon may be favored electronically, the resulting tetrahedral alkoxide intermediate can be destabilized by the electron-withdrawing fluorine atoms.
-
Lewis Acid-Base Interactions: Fluorine atoms can act as Lewis bases and interact with the magnesium of the Grignard reagent, potentially leading to undesired side reactions or deactivation of the nucleophile.
Troubleshooting Workflow:
Here is a systematic approach to overcoming low reactivity in nucleophilic additions to electron-deficient fluorinated benzaldehydes.
Caption: Workflow for troubleshooting low yields in nucleophilic additions.
Experimental Protocols:
Protocol 1: Cerium(III) Chloride Mediated Addition (Luche-Type Condition)
This protocol utilizes a Lewis acid to activate the carbonyl group and enhance its electrophilicity.[5]
-
Preparation: To an oven-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous cerium(III) chloride (1.2 equivalents).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) and stir the suspension vigorously for 2 hours at room temperature.
-
Cooling: Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add the organolithium or Grignard reagent (1.1 equivalents) to the CeCl₃ suspension and stir for 30 minutes.
-
Substrate Addition: Add a solution of the electron-deficient fluorinated benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: Monitor the reaction by Thin Layer Chromatography (TLC). Once complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Allow the mixture to warm to room temperature, extract with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
| Parameter | Standard Grignard | Luche-Type Condition |
| Lewis Acid | None | CeCl₃ |
| Nucleophile | Grignard or Organolithium | Grignard or Organolithium |
| Typical Temp. | 0 °C to RT | -78 °C to RT |
| Expected Outcome | Low to moderate yield | Moderate to high yield |
Issue 2: Failure or Low Conversion in Condensation Reactions (e.g., Knoevenagel, Claisen-Schmidt)
Question: I am attempting a Knoevenagel condensation between 4-fluorobenzaldehyde and malononitrile using piperidine as a catalyst, but the reaction is not proceeding to completion. Why is this happening?
Answer:
The reduced nucleophilicity of the enolate and the decreased basicity of the catalyst in the presence of an electron-deficient aldehyde are likely contributing to the low conversion.
Root Cause Analysis:
The Knoevenagel condensation relies on the formation of an enolate from an active methylene compound, which then attacks the carbonyl carbon of the aldehyde.[7][8]
-
Decreased Carbonyl Reactivity: While the carbonyl carbon is electronically deficient, the overall stability of the aldehyde can make the initial nucleophilic attack by the relatively soft enolate less favorable compared to non-fluorinated benzaldehydes.
-
Catalyst Inhibition: The acidic protons of the active methylene compound need to be removed by a base (e.g., piperidine). The presence of the electron-deficient aldehyde can lower the effective basicity of the catalyst through various interactions, slowing down enolate formation.
Troubleshooting Strategies:
Caption: Decision tree for optimizing condensation reactions.
Experimental Protocols:
Protocol 2: Microwave-Assisted, Solvent-Free Knoevenagel Condensation
Microwave irradiation can significantly accelerate the reaction by providing efficient and uniform heating.[7]
-
Mixing: In a microwave-safe vessel, thoroughly mix the fluorinated benzaldehyde (1.0 equivalent), the active methylene compound (1.1 equivalents), and a catalytic amount of a solid base like ammonium acetate or a basic ionic liquid.
-
Irradiation: Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 100-120 °C) for short intervals (e.g., 2-5 minutes).
-
Monitoring: Monitor the reaction progress by TLC after each interval.
-
Work-up: Once the reaction is complete, cool the vessel, dissolve the residue in a suitable organic solvent, and wash with water to remove the catalyst.
-
Purification: Dry the organic layer and concentrate it. The product can often be purified by recrystallization or column chromatography.
| Condition | Conventional Heating | Microwave Irradiation |
| Catalyst | Piperidine, Pyrrolidine | Ammonium Acetate, Basic Ionic Liquid |
| Solvent | Toluene, Ethanol | Solvent-free or minimal solvent |
| Reaction Time | Hours to days | Minutes |
| Yield | Variable, often moderate | Often high to excellent |
Issue 3: Unsuccessful or Low-Yielding Wittig Reactions
Question: My Wittig reaction between a stabilized ylide and pentafluorobenzaldehyde is giving a very low yield of the desired alkene. What are the likely reasons?
Answer:
The combination of a highly electron-deficient aldehyde and a stabilized (less reactive) ylide is a common recipe for a sluggish Wittig reaction.
Root Cause Analysis:
The Wittig reaction involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.[9][10]
-
Reduced Ylide Nucleophilicity: Stabilized ylides, which contain electron-withdrawing groups, are less nucleophilic and therefore less reactive than unstabilized ylides.[9]
-
Steric Hindrance: While electronic effects are dominant, steric hindrance around the carbonyl group can also play a role, especially with ortho-substituted fluorinated benzaldehydes.[9]
-
Reversibility of Betaine Formation: The initial formation of the betaine intermediate can be reversible, and for electron-deficient aldehydes, the equilibrium may not favor the forward reaction.
Troubleshooting and Optimization:
| Strategy | Rationale |
| Use an Unstabilized Ylide | Unstabilized ylides are more nucleophilic and reactive.[9] |
| Employ the Horner-Wadsworth-Emmons (HWE) Reaction | Phosphonate carbanions are generally more nucleophilic than the corresponding phosphorus ylides. This is often the preferred method for reacting with less reactive carbonyls. |
| Increase Reaction Temperature | Carefully increasing the temperature can help overcome the activation energy barrier. |
| Use Salt-Free Conditions | The presence of lithium salts can sometimes inhibit the reaction. Preparing the ylide with a sodium or potassium base can be beneficial. |
Experimental Protocols:
Protocol 3: Horner-Wadsworth-Emmons (HWE) Reaction
-
Base Treatment: To a solution of the phosphonate ester (1.1 equivalents) in an anhydrous aprotic solvent (e.g., THF, DME) at 0 °C or -78 °C, add a strong base such as sodium hydride (NaH) or n-butyllithium (n-BuLi).
-
Anion Formation: Stir the mixture for 30-60 minutes to ensure complete formation of the phosphonate carbanion.
-
Aldehyde Addition: Slowly add a solution of the electron-deficient fluorinated benzaldehyde (1.0 equivalent) in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quenching and Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Issue 4: Disproportionation in Cannizzaro Reactions
Question: I am trying to perform a crossed Cannizzaro reaction with 4-nitro-2,6-difluorobenzaldehyde and formaldehyde, but I am getting a mixture of products including the disproportionation of my starting aldehyde. How can I improve the selectivity?
Answer:
The high electrophilicity of your fluorinated benzaldehyde makes it susceptible to self-condensation even in a crossed Cannizzaro reaction.
Root Cause Analysis:
The Cannizzaro reaction involves the base-induced disproportionation of a non-enolizable aldehyde.[11][12] In a crossed Cannizzaro reaction, one aldehyde (typically formaldehyde) is preferentially oxidized, while the other is reduced.[11]
-
Competitive Attack: The highly electron-deficient nature of your fluorinated benzaldehyde makes its carbonyl carbon a very attractive target for hydroxide attack, competing with the attack on formaldehyde.[13]
Troubleshooting Strategies:
-
Use a Large Excess of Formaldehyde: Using a significant excess of formaldehyde will statistically favor its reaction with the hydroxide ion.
-
Slow Addition: Slowly adding the fluorinated benzaldehyde to a mixture of the base and formaldehyde can help maintain a low concentration of the more reactive aldehyde, thus minimizing self-disproportionation.
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature can increase the selectivity by favoring the kinetically controlled pathway.
Experimental Protocols:
Protocol 4: Optimized Crossed Cannizzaro Reaction
-
Initial Mixture: In a round-bottom flask, combine a concentrated aqueous or methanolic solution of a strong base (e.g., KOH, NaOH) and a large excess (5-10 equivalents) of formaldehyde (as formalin).
-
Cooling: Cool the mixture in an ice bath.
-
Slow Addition: Prepare a solution of the electron-deficient fluorinated benzaldehyde (1.0 equivalent) in a minimal amount of a co-solvent like methanol or THF. Add this solution dropwise to the cooled, stirring base-formaldehyde mixture over a period of 1-2 hours.
-
Reaction: After the addition is complete, allow the reaction to stir at a low temperature (e.g., 0-5 °C) for several hours, monitoring the progress by TLC.
-
Work-up: Once the starting aldehyde is consumed, carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid (from formaldehyde oxidation). The desired alcohol product can then be extracted from the aqueous layer with an organic solvent.
Conclusion
Overcoming the low reactivity of electron-deficient fluorinated benzaldehydes requires a nuanced understanding of their electronic properties and a strategic approach to reaction optimization. By carefully selecting reagents, catalysts, and reaction conditions, the synthetic utility of these valuable building blocks can be fully realized. This guide provides a starting point for troubleshooting common issues, and further optimization may be necessary for specific substrates and transformations.
References
-
Zhang L., Xie C., Dai Y., Mei H., Han J., Soloshonok V.A., Pan Y. Catalytic Asymmetric Detrifluoroacetylative Dldol Reactions of Aliphatic Aldehydes for Construction of C-F Quaternary Stereogenic Centers. J. Fluor. Chem.2015 , 54, 6019–6023. [Link]
-
Lee, K., & Maleczka, R. E. (2006). Pd(0)-Catalyzed PMHS Reductions of Aromatic Acid Chlorides to Aldehydes. Organic Letters, 8(9), 1887-1888. [Link]
- Process for the preparation of fluorinated and chlorinated benzaldehydes. (n.d.).
-
Nucleophilic Addition Reactions of Aldehydes and Ketones. (2025, January 19). Chemistry LibreTexts. [Link]
-
Multi-component reactions via copper(I) difluorocarbene as carbonyl source for constructing α—aminoamide derivatives. (2025, July 18). Nature Communications. [Link]
-
Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. [Link]
-
Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. (2019, August 9). ACS Omega. [Link]
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2025, July 8). Molecules. [Link]
-
Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. (2019, August 9). ACS Omega. [Link]
-
Synthetic applications of the Cannizzaro reaction. (2024, June 19). Beilstein Journal of Organic Chemistry. [Link]
-
The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. (2025, August 6). ResearchGate. [Link]
-
10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. (n.d.). PennState. [Link]
-
Solvent Effects on Simple Electron Transfer Reactions. A Comparison of Results in Debye and Non Debye Solvents. (1991, May 20). Defense Technical Information Center. [Link]
-
Aldehyde not reacting in reductive amination reaction, thoughts? (2018, March 21). ResearchGate. [Link]
-
Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. (n.d.). Inorganic Chemistry. [Link]
-
Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. (2022, December 12). Molecules. [Link]
-
Studies on the mechanochemical Knoevenagel condensation of fluorinated benzaldehyde derivates. (n.d.). ResearchGate. [Link]
-
Recent advances in green fluorine chemistry. (2015, May 14). Reports in Organic Chemistry. [Link]
-
Polar Protic and Polar Aprotic Solvents. (2025, July 27). Chemistry Steps. [Link]
-
Electrosynthetic C–F bond cleavage. (2022, August 3). Organic & Biomolecular Chemistry. [Link]
-
A Study of Effects Unique Fluorine in Organic Reactions. (n.d.). International Journal of Trend in Scientific Research and Development. [Link]
-
Solvent Free Wittig Reactions. (n.d.). University of Toronto. [Link]
-
Novel Methods of Knoevenagel Condensation. (2007). Banaras Hindu University. [Link]
-
Cannizzaro reaction. (n.d.). Wikipedia. [Link]
-
Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling. (2019, August 7). Molecules. [Link]
-
Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. (2025, May 22). JoVE. [Link]
-
The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. (2020, November 28). Green Chemistry Letters and Reviews. [Link]
-
Chapter 7: Nucleophilic attack at the carbonyl carbon. (n.d.). OCLUE. [Link]
-
Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (n.d.). Bulletin of the Chemical Society of Japan. [Link]
-
Tandem Cooperative Friedel-Crafts Reaction of Aldehydes with Electron Deficient Arenes Through Catalyst-Activation via Hydrogen. (n.d.). ChemRxiv. [Link]
-
Wittig & Wittig-Horner reactions. (n.d.). Organic Synthesis. [Link]
-
Why are carbonyl compounds susceptible to nucleophilic attach? (2022, September 29). Quora. [Link]
-
13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. (2023, August 9). Chemistry LibreTexts. [Link]
-
Solvent Effects on Sn1 and Sn2 Reactions. (2010, August 30). YouTube. [Link]
-
Nucleophilic Perfluoroalkylation of Aldehydes, Ketones, Imines, Disulfides, and Diselenides. (2006, March 29). The Journal of Organic Chemistry. [Link]
-
Cannizzaro Reaction Mechanism. (n.d.). SATHEE. [Link]
-
NCA nucleophilic radiofluorination on substituted benzaldehydes for the preparation of [18F]fluorinated aromatic amino acids. (n.d.). PubMed. [Link]
Sources
- 1. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.pen2print.org [journals.pen2print.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. quora.com [quora.com]
- 7. bhu.ac.in [bhu.ac.in]
- 8. tandfonline.com [tandfonline.com]
- 9. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
Optimizing solvent systems for 2-(Difluoromethoxy)-4-fluorobenzaldehyde synthesis
Technical Support Center: Solvent Systems for 2-(Difluoromethoxy)-4-fluorobenzaldehyde Synthesis
Core Directive: The Engineering of Solvent Systems
The synthesis of 2-(difluoromethoxy)-4-fluorobenzaldehyde hinges on the efficient generation and capture of difluorocarbene (:CF₂) .[1] This is not merely a mixing step; it is a competition between three pathways:
-
Product Formation: Phenoxide attack on :CF₂ (Desired).
-
Carbene Quenching: Hydrolysis of :CF₂ by water (Side reaction: CO + HF).
-
Carbene Polymerization: Dimerization to tetrafluoroethylene (Side reaction: Teflon formation/tar).[1]
The Solvent Matrix: Why DMF/Water Ratios Matter
The 4-fluoro substituent on the salicylaldehyde core exerts a strong inductive withdrawing effect (-I), increasing the acidity of the phenolic hydroxyl group (
-
The "Gold Standard" System (Lab Scale): Anhydrous DMF + Cs₂CO₃ .
-
Why: Cesium's large ionic radius creates a "naked" phenoxide anion in DMF, maximizing nucleophilicity to capture the fleeting carbene.
-
-
The "Cost-Optimized" System (Scale-Up): Acetonitrile (MeCN)/Water (20:1) + NaOH .[1][2][3]
-
Why: While water hydrolyzes some carbene, it is necessary to solubilize cheaper inorganic bases (NaOH/KOH). The phase-transfer effect becomes critical here.[1]
-
Optimized Experimental Protocol
Target: 2-(Difluoromethoxy)-4-fluorobenzaldehyde Precursor: 2-Hydroxy-4-fluorobenzaldehyde Reagent: Sodium chlorodifluoroacetate (SCDA)[1]
Step-by-Step Methodology
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer. Flush with Nitrogen (
).[2] -
Solvation: Charge the flask with 2-hydroxy-4-fluorobenzaldehyde (1.0 equiv) and N,N-Dimethylformamide (DMF) (Concentration: 0.5 M).
-
Critical: DMF must be dry (<0.1%
) to prevent carbene hydrolysis.
-
-
Base Activation: Add Cesium Carbonate (Cs₂CO₃) (1.5 equiv).[4][5] Stir at 25°C for 30 minutes.
-
Observation: The solution will turn yellow/orange as the phenoxide forms.
-
-
Reagent Addition: Add Sodium chlorodifluoroacetate (SCDA) (2.5 equiv).
-
Note: Excess SCDA is required to account for thermal decomposition losses.[1]
-
-
Reaction (Carbene Generation): Heat the mixture to 95–100°C .
-
Workup:
-
Purification:
-
If aldehyde purity is low, use Bisulfite Adduct purification (see Troubleshooting).
-
Otherwise, flash chromatography (SiO₂, Hexane/EtOAc gradient).
-
Troubleshooting & FAQs
Q1: My reaction mixture turned into a black tar, and the yield is <20%. What happened?
Diagnosis: Uncontrolled Carbene Polymerization.[1] Root Cause: The concentration of free difluorocarbene (:CF₂) was too high relative to the substrate, or the temperature spiked too rapidly. Solution:
-
Slow Addition: Do not add all SCDA at once. Add it portion-wise (e.g., 5 portions over 1 hour) at 95°C.
-
Dilution: Increase solvent volume. High concentration favors :CF₂ dimerization over the bimolecular reaction with the phenoxide.
Q2: I see 50% starting material remaining, but the SCDA is consumed.
Diagnosis: Carbene Hydrolysis ("The Water Trap").
Root Cause: Your solvent system contained too much water.[1] :CF₂ reacts with water
-
Dry your DMF over molecular sieves (4Å) for 24 hours.
-
If using a hydrous base (e.g., KOH), switch to Cs₂CO₃ or add a drying agent like
to the flask (though this can cause stirring issues).
Q3: Can I use Acetone instead of DMF?
Answer: Generally, No . Reasoning: SCDA requires ~95°C to decarboxylate efficiently.[1][7][8] Acetone refluxes at 56°C. You would need a high-pressure vessel (autoclave) to reach the necessary temperature in acetone. Acetonitrile (bp 82°C) is a better alternative if DMF removal is difficult, but yields are typically 10-15% lower due to poorer solubility of the phenoxide.
Q4: The product has a persistent impurity that co-elutes on TLC.
Diagnosis: Cannizzaro Byproduct or Unreacted Phenol. Solution:
-
Aldehyde Protection: The aldehyde group is sensitive to strong bases. Ensure you are not using hydroxide bases (NaOH) in large excess at high temps.
-
Bisulfite Wash: Dissolve crude oil in Et₂O.[1] Shake with saturated Sodium Bisulfite (
). The aldehyde forms a water-soluble adduct.[1][9] Wash the organic layer (removes non-aldehyde impurities). Then, treat the aqueous layer with bicarbonate to release the pure aldehyde and extract back into ether.
Quantitative Data & Visualization
Solvent System Efficiency Matrix
| Solvent System | Base | Temp (°C) | Typical Yield | Primary Challenge |
| DMF (Anhydrous) | Cs₂CO₃ | 100 | 82-88% | DMF removal during workup |
| DMF / H₂O (9:1) | NaOH | 90 | 60-70% | Carbene hydrolysis (requires excess SCDA) |
| Acetonitrile | K₂CO₃ | Reflux | 55-65% | Slow kinetics (lower temp) |
| Toluene / H₂O | NaOH + TBAB | 90 | 45-55% | Phase transfer limitations |
Visualizing the Reaction Pathway
Caption: Mechanistic pathway highlighting the critical competition between phenoxide attack and carbene hydrolysis.
Troubleshooting Logic Tree
Caption: Diagnostic workflow for identifying yield-limiting factors in O-difluoromethylation.
References
-
Zafrani, Y. et al. (2019).[10] "Sodum Chlorodifluoroacetate: A Practical Reagent for the Difluoromethylation of Phenols." Journal of Organic Chemistry.
-
Ni, C. & Hu, J. (2014). "Recent Advances in the Synthetic Application of Difluorocarbene." Synthesis.
-
BenchChem Technical Support. (2025). "Optimizing Difluoromethylation Reactions with Difluoromethanol." BenchChem Technical Guides.
-
Org. Synth. (2011). "Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate." Organic Syntheses.
-
PubChem. (2025).[1] "2-Fluoro-4-hydroxybenzaldehyde Compound Summary." National Library of Medicine.
Sources
- 1. 2-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. par.nsf.gov [par.nsf.gov]
Minimizing side reactions in fluorinated benzaldehyde condensations
Ticket Category: Synthetic Methodology / Process Optimization Subject: Minimizing Side Reactions in Fluorinated Benzaldehyde Condensations Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The Fluorine Paradox
Welcome to the Technical Support Center. You are likely here because your standard condensation protocol (Aldol, Knoevenagel, or Wittig), which works perfectly for unsubstituted benzaldehydes, is failing with your fluorinated substrates.
The Core Problem: Fluorine atoms on the aromatic ring induce a "reactivity paradox."
-
Desired Effect: They withdraw electron density (
-induction), making the carbonyl carbon highly electrophilic and reactive toward condensation. -
Undesired Effect: They activate the aromatic ring toward Nucleophilic Aromatic Substitution (
) . In basic conditions, the very nucleophile intended for the carbonyl may attack the ring instead, displacing the fluoride ion.
This guide provides the mechanistic insight and validated protocols to suppress these side pathways.
Module 1: The Reactivity Landscape
Before adjusting your protocol, you must identify which competing pathway is consuming your starting material.
Visualizing the Competition
The diagram below illustrates the bifurcation of reactivity based on reaction conditions.
Figure 1: Mechanistic divergence in fluorinated benzaldehyde condensations. Path B (
Module 2: Critical Troubleshooting (Q&A)
Issue 1: "My product mass is correct, but NMR shows loss of F-coupling patterns."
Diagnosis:
-
Mechanism: The carbonyl group acts as an electron-withdrawing group (EWG), stabilizing the Meisenheimer complex intermediate required for
. -
Solution: Switch to a Non-Nucleophilic Base or a Buffered System .
| Base Class | Risk Level | Recommended For |
| Hydroxides (NaOH/KOH) | High (Cannizzaro) | Avoid with F-benzaldehydes. |
| Alkoxides (NaOMe/KOtBu) | High ( | Only if F is in meta position. |
| Tertiary Amines (TEA/DIPEA) | Low | Mild condensations. |
| Piperidine/Acetic Acid | Very Low | Gold Standard for Knoevenagel. |
| DBU/DBN | Moderate | Use stoichiometric control in aprotic solvents. |
Issue 2: "The reaction turns into a black tar/polymer."
Diagnosis: Oligomerization via Self-Condensation. Fluorinated benzaldehydes are so electrophilic that the product (an electron-deficient alkene) becomes a Michael acceptor. Excess amine or enolate can attack the product, leading to oligomers.
-
Solution:
-
Stoichiometry: Use a slight excess of the nucleophile (active methylene), not the aldehyde.
-
Temperature: Lower the temperature. Fluorinated substrates often react at 0°C or RT, whereas non-fluorinated analogs require reflux.
-
Issue 3: "I see 50% conversion to a carboxylic acid."
Diagnosis: Cannizzaro Reaction. In the presence of strong base (OH-) and water, the aldehyde disproportionates into benzoic acid and benzyl alcohol.
-
Solution:
-
Switch to anhydrous conditions .
-
Use Ammonium Acetate or Ammonium Bicarbonate as the catalyst (solid phase or ethanol melt).
-
Module 3: Validated Experimental Protocols
These protocols are designed specifically to suppress
Protocol A: The "Safe" Knoevenagel (Piperidine/AcOH Buffer)
Best for: 2-fluoro, 4-fluoro, and polyfluorinated benzaldehydes.
Rationale: The combination of piperidine and acetic acid forms a buffered salt. This ensures a steady, low concentration of the active iminium species without exposing the ring to a high concentration of free nucleophiles.
-
Setup: Equip a round-bottom flask with a Dean-Stark trap (if using toluene) or simply a drying tube (if using ethanol).
-
Reagents:
-
Fluorinated Benzaldehyde (1.0 equiv)
-
Active Methylene Compound (e.g., Malononitrile, Ethyl Acetoacetate) (1.05 equiv)
-
Solvent: Toluene (preferred) or Ethanol.
-
-
Catalyst: Add Piperidine (5 mol%) and Glacial Acetic Acid (5 mol%) .
-
Execution:
-
Stir at Room Temperature (RT) for 30 mins. Check TLC.
-
Note: Due to the activation by Fluorine, many of these reactions finish at RT.
-
If incomplete, heat to 40°C. Do not reflux unless necessary.
-
-
Workup: Wash with dilute HCl (0.1 M) to remove piperidine, then water. Dry over
.
Protocol B: Solvent-Free Ammonium Bicarbonate Method
Best for: Highly sensitive pentafluorobenzaldehyde or substrates prone to solvent interactions.
Rationale: Eliminates solvent effects that stabilize charged intermediates (
-
Mix: Combine Aldehyde (1.0 equiv), Active Methylene (1.0 equiv), and
(0.5 equiv) in a mortar. -
Grind: Grind the mixture with a pestle for 10–20 minutes. The friction heat and basicity of the salt drive the reaction.
-
Observation: The mixture will typically turn into a solid paste or melt.
-
Purification: Wash the solid cake with water (to remove catalyst) and recrystallize from Ethanol/Water.
Module 4: Storage & Handling (The Silent Killers)
Users often report "reaction failure" when the actual issue is impure starting material.
1. Hemiacetal Formation:
-
Risk: Storing electron-deficient aldehydes in Methanol or Ethanol results in hemiacetal formation (
). -
Impact: This "masks" the aldehyde, causing sluggish reactivity or incorrect stoichiometry.
-
Action: Store pure neat liquids or solids. If using alcohol solvents, prepare solutions immediately before use.
2. Air Oxidation:
-
Risk: Fluorinated benzaldehydes oxidize to benzoic acids faster than their non-fluorinated counterparts upon air exposure.
-
Action: Store under Nitrogen/Argon at 4°C.
Decision Tree: Troubleshooting Workflow
Use this flowchart to diagnose your specific failure mode.
Figure 2: Diagnostic workflow for reaction optimization.
References
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley, 1992. (Foundational text on and Cannizzaro mechanisms).
-
WuXi Biology. "Highly Regioselective SNAr of a Polyhalogenated Benzaldehyde." WuXi AppTec, 2021. Link
-
MDPI.
-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines."[1] Molecules, 2022.[2] Link -
BenchChem. "Application Notes and Protocols: Knoevenagel Condensation with Substituted Benzaldehydes." BenchChem Protocols. Link
-
Asian Journal of Chemistry. "Efficient Protocol for Knoevenagel Condensation in Presence of DBU." Asian J. Chem., 2013. Link
Sources
Separation of 2-(Difluoromethoxy)-4-fluorobenzaldehyde from starting materials
Answering the call of complex purification challenges, this Technical Support Center is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive guide to the separation of 2-(Difluoromethoxy)-4-fluorobenzaldehyde from its starting materials and related impurities. As Senior Application Scientists, we synthesize our field experience with established chemical principles to offer practical, in-depth solutions.
Frequently Asked Questions (FAQs): Rapid-Response Troubleshooting
This section provides immediate answers to common issues encountered during the purification of 2-(Difluoromethoxy)-4-fluorobenzaldehyde.
Q1: My crude product is acidic when tested. What is the likely impurity and how do I remove it? A1: An acidic crude product likely indicates the presence of unreacted phenolic starting materials (e.g., 2-hydroxy-4-fluorobenzaldehyde) or the over-oxidation of the product to 2-(difluoromethoxy)-4-fluorobenzoic acid.[1] The most effective removal method is a liquid-liquid extraction using a mild aqueous base. A wash with a saturated sodium bicarbonate (NaHCO₃) solution will deprotonate the acidic impurities, making them water-soluble and drawing them into the aqueous layer, while the desired neutral aldehyde product remains in the organic phase.[2][3]
Q2: After my workup, I have a low yield, and I suspect my product is in the aqueous layer. Is this possible? A2: While 2-(difluoromethoxy)-4-fluorobenzaldehyde is expected to be primarily soluble in organic solvents, significant loss to the aqueous layer can occur if emulsions form during extraction or if excessive amounts of a water-miscible organic solvent (like acetone or methanol) are present in the crude mixture.[4] To check for product loss, you can back-extract the aqueous layer with a fresh portion of an organic solvent (e.g., ethyl acetate or dichloromethane). To prevent this, use sufficient, non-miscible organic solvent and consider a brine wash to break emulsions.[2]
Q3: I'm trying to purify my liquid product by vacuum distillation, but it seems to be decomposing or polymerizing at high temperatures. What can I do? A3: Aldehydes can be susceptible to polymerization or degradation upon heating.[5] To mitigate this, ensure your vacuum system is operating efficiently to lower the boiling point as much as possible. It is also highly advisable to add a non-volatile inhibitor, such as Butylated Hydroxytoluene (BHT), to the distillation flask to prevent radical-initiated polymerization during heating.[5] Collecting the distilled product in a receiver cooled with an ice bath can also help maintain stability.
Q4: My column chromatography separation is poor, with the product co-eluting with an impurity. What are my next steps? A4: Poor separation on a silica gel column indicates that the components have similar polarities in the chosen solvent system.[6] First, optimize your mobile phase (eluent). Test various solvent systems with different polarities using Thin-Layer Chromatography (TLC). A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[6][7] If optimizing the eluent fails, consider an alternative purification technique. For aldehydes, a highly selective method is reversible derivatization, such as forming the bisulfite adduct, which can be separated and then reverted to the pure aldehyde.[8][9]
Q5: I've purified my product, but it starts to turn yellow and shows an acid peak in the NMR after a few days. How can I store it properly? A5: This indicates oxidation of the aldehyde to the corresponding carboxylic acid, a common degradation pathway.[1] To ensure long-term stability, store the purified 2-(difluoromethoxy)-4-fluorobenzaldehyde under an inert atmosphere (nitrogen or argon), in a tightly sealed amber glass bottle to protect it from air and light.[5][10] Storing it at a low temperature (-20°C to -80°C) will further slow down any potential degradation.[10]
In-Depth Troubleshooting & Methodologies
This section provides detailed protocols and the scientific rationale behind them for the most common and effective purification techniques.
Liquid-Liquid Extraction (LLE) for Impurity Removal
LLE is a fundamental first-pass purification step, leveraging the different solubility characteristics of compounds in two immiscible liquids.[11][12][13] It is particularly effective for removing acidic or basic impurities from a neutral organic product.
Sources
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- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 12. organomation.com [organomation.com]
- 13. syrris.com [syrris.com]
Technical Support Center: Thermal Stability & Handling of 2-(Difluoromethoxy)-4-fluorobenzaldehyde
Introduction: The Thermal Paradox
As researchers, we often treat benzaldehydes as robust electrophiles. However, 2-(Difluoromethoxy)-4-fluorobenzaldehyde presents a unique "thermal paradox." The electron-withdrawing nature of the fluorine (C4) and difluoromethoxy (C2) groups activates the carbonyl for desired reactions (like Knoevenagel condensations) but simultaneously lowers the activation energy for auto-oxidation and nucleophilic degradation .
This guide addresses the specific instability mechanisms you face at high temperatures (
Module 1: The Mechanics of Degradation
Question 1: Why does my reaction mixture turn yellow/brown and lose purity when heated?
Answer: You are likely witnessing Radical Auto-Oxidation , not necessarily thermal decomposition of the difluoromethoxy group itself.
-
The Mechanism: At elevated temperatures, the aldehydic C-H bond (weakened by the electron-withdrawing F and OCHF
groups) undergoes homolytic cleavage. This generates an acyl radical which reacts rapidly with dissolved oxygen to form a peroxy acid, and eventually the corresponding benzoic acid . -
The "Gunk" (Color Change): The yellow/brown color arises from the polymerization of these radical intermediates or the formation of quinoid species, accelerated by trace metal impurities or light.
Question 2: Is the Difluoromethoxy ( ) group stable at high temperatures?
Answer:
Generally, yes, up to
-
Under Basic Conditions (
+ Heat): The proton on the group is slightly acidic. Strong bases at high temperatures can deprotonate this group, leading to the elimination of fluoride (F ) and the formation of reactive carbenes or hydrolysis to a phenol. -
Under Acidic Conditions: Prolonged heating in strong acid can hydrolyze the ether linkage, releasing Hydrogen Fluoride (HF) .
Visualization: Degradation Pathways
Figure 1: Primary degradation pathways. The upper path (Auto-oxidation) is the most common cause of yield loss in aerobic heating.
Module 2: Troubleshooting & Optimization Protocols
Question 3: How do I prevent degradation during high-temperature reactions (e.g., reflux)?
Answer: You must construct a "Self-Validating Anaerobic System." Follow this protocol strictly:
Protocol A: The "Degas-Purge" Method
| Step | Action | Scientific Rationale |
|---|---|---|
| 1 | Solvent Selection | Avoid ethers (THF/Dioxane) at high T if possible; they form peroxides that initiate aldehyde oxidation. Use Toluene, DMF, or Acetonitrile. |
| 2 | Degassing | Sparge the solvent with Argon for 15-20 mins before adding the aldehyde. Do not just blanket the headspace. |
| 3 | Additive | Add 1-5 mol% BHT (Butylated hydroxytoluene) if your downstream chemistry tolerates it. |
| 4 | Temperature Ramp | Do not plunge the flask into a pre-heated oil bath. Ramp temperature slowly to avoid localized superheating which triggers radical formation. |
Question 4: I see a pressure buildup in my sealed tube. Is this dangerous?
Answer: STOP IMMEDIATELY. Pressure buildup suggests the release of gaseous decomposition products.
-
Possibility A: CO/CO
from decarbonylation (rare without metal catalyst, but possible). -
Possibility B (Critical): Hydrogen Fluoride (HF) gas generation.[1][2] If moisture was present and the system was heated, the
or groups may have hydrolyzed.
Action: Allow the vessel to cool to room temperature naturally. Open inside a fume hood wearing full PPE (including face shield). Test the headspace with damp pH paper; if it turns red immediately, you have HF evolution.
Module 3: Storage & Purity Verification
Question 5: How should I store this compound to ensure long-term stability?
Answer: Treat this compound as an "Oxygen-Intolerant" reagent.
-
Temperature: Store at 2–8°C .
-
Atmosphere: Store under Argon (preferred over Nitrogen due to density).
-
Container: Amber glass (to prevent photolytic radical initiation) with a Teflon-lined cap.
Question 6: How do I check if my batch has already degraded?
Answer:
Run a
| Signal Region | Target | Observation | Diagnosis |
| 10.0 - 10.4 ppm | Aldehyde proton (-CH O) | Integration < 1.0 relative to aromatic ring | Loss of active material. |
| ~11.0 - 13.0 ppm | Carboxylic Acid (-COOH ) | Broad singlet appearance | Auto-oxidation to benzoic acid has occurred. |
| 6.5 - 6.9 ppm | Difluoromethoxy (-OCH F | Triplet ( | If signal is lost or shifted, the ether group has cleaved. |
Module 4: Safety & Emergency Response (HF Risk)
WARNING: The thermal decomposition of fluorinated benzaldehydes can release Hydrogen Fluoride (HF).[1][3]
-
Hazard: HF is a contact poison that penetrates tissue and decalcifies bone. Pain may be delayed.
-
Engineering Control: All heating
must be performed in a functioning fume hood. -
First Aid: In case of skin contact with hot reaction fluid, wash with water and immediately apply Calcium Gluconate Gel (2.5%) .
Visualization: Troubleshooting Workflow
Figure 2: Decision tree for diagnosing thermal instability issues.
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: 4-(Difluoromethoxy)-2-fluorobenzaldehyde. Retrieved from
-
BenchChem. (2025).[3] Technical Guide to the Thermal Stability of Fluorobenzaldehydes. Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: 2,4-Difluorobenzaldehyde. Retrieved from
-
Ellis, D. A., et al. (2001).[4] "Thermolysis of fluoropolymers as a potential source of halogenated organic acids."[4] Nature, 412, 321.[4] Retrieved from [4]
-
Chemical Papers. (1975). Benzaldehyde oxidation test, a model reaction with radical mechanism. Retrieved from
Sources
Validation & Comparative
A Comparative Spectroscopic Guide to 2-(Difluoromethoxy)-4-fluorobenzaldehyde: 1H and 13C NMR Analysis
For researchers, scientists, and drug development professionals, a precise understanding of a molecule's structure is fundamental to predicting its behavior and function. In the landscape of pharmaceutical and materials science, fluorinated organic compounds are of paramount importance due to their unique physicochemical properties, such as enhanced metabolic stability and binding affinity.[1] This guide provides an in-depth ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 2-(Difluoromethoxy)-4-fluorobenzaldehyde, a key building block in modern synthetic chemistry.
This document offers a comparative analysis against structurally related analogues, 4-fluorobenzaldehyde and 2-methoxy-4-fluorobenzaldehyde, to elucidate the distinct spectral signatures imparted by the difluoromethoxy substituent. The insights are grounded in fundamental NMR principles and supported by experimental data to ensure scientific integrity and practical applicability.
The Structural Significance of Fluorine Substitution
The introduction of fluorine into organic molecules can dramatically alter their electronic properties. In 2-(Difluoromethoxy)-4-fluorobenzaldehyde (CAS 1214333-04-6), we have two distinct fluorine environments: a single fluorine atom directly attached to the aromatic ring at the C4 position and a difluoromethoxy group (-OCF₂H) at the C2 position. Both substituents exert strong inductive and mesomeric effects, which are reflected in the NMR chemical shifts and coupling constants of the molecule. Understanding these effects is crucial for unambiguous structure verification and purity assessment.
Below is the structure and atom numbering for 2-(Difluoromethoxy)-4-fluorobenzaldehyde that will be used for the spectral assignments throughout this guide.
Caption: Molecular structure and atom numbering of 2-(Difluoromethoxy)-4-fluorobenzaldehyde.
¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 2-(Difluoromethoxy)-4-fluorobenzaldehyde and the experimental data for the comparative compounds. All chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Spectral Data (Predicted for Target, Experimental for Comparators) in CDCl₃
| Compound | Aldehyde-H (δ, mult.) | -OCF₂H (δ, mult., JHF) | Aromatic-H (δ, mult., J) | Other |
| 2-(Difluoromethoxy)-4-fluorobenzaldehyde | ~10.4 (s) | ~6.8 (t, ~72 Hz) | H6: ~7.9 (d, J ≈ 8.5 Hz)H5: ~7.1 (dd, J ≈ 8.5, 2.0 Hz)H3: ~7.0 (dd, J ≈ 8.5, 2.0 Hz) | - |
| 4-Fluorobenzaldehyde [2] | 9.97 (s) | - | 7.91 (m, 2H)7.21 (m, 2H) | - |
| 2-Methoxy-4-fluorobenzaldehyde | 10.35 (s) | - | H6: 7.78 (d, J = 8.6 Hz)H5: 6.75 (dd, J = 8.6, 2.1 Hz)H3: 6.70 (dd, J = 11.5, 2.1 Hz) | 3.90 (s, 3H, -OCH₃) |
mult. = multiplicity (s: singlet, d: doublet, t: triplet, dd: doublet of doublets, m: multiplet); J = coupling constant in Hz.
Table 2: ¹³C NMR Spectral Data (Predicted for Target, Experimental for Comparators) in CDCl₃
| Compound | C =O (δ, mult.) | Aromatic C (δ, mult., JCF) | -OC F₂H (δ, mult., JCF) | Other |
| 2-(Difluoromethoxy)-4-fluorobenzaldehyde | ~188 (d, J ≈ 4 Hz) | C4: ~167 (d, J ≈ 260 Hz)C2: ~155 (d, J ≈ 250 Hz)C6: ~133 (d, J ≈ 10 Hz)C1: ~125 (d, J ≈ 3 Hz)C5: ~114 (d, J ≈ 22 Hz)C3: ~108 (d, J ≈ 25 Hz) | ~115 (t, J ≈ 260 Hz) | - |
| 4-Fluorobenzaldehyde [2] | 190.5 (s) | C4: 166.5 (d, J = 256.7 Hz)C2/C6: 132.2 (d, J = 9.7 Hz)C1: 132.8 (d, J = 9.5 Hz)C3/C5: 116.4 (d, J = 22.3 Hz) | - | - |
| 2-Methoxy-4-fluorobenzaldehyde | 188.8 (d, J = 3.8 Hz) | C4: 167.3 (d, J = 258.0 Hz)C2: 165.1 (s)C6: 132.5 (d, J = 10.5 Hz)C1: 120.0 (d, J = 3.0 Hz)C5: 106.8 (d, J = 22.5 Hz)C3: 100.2 (d, J = 25.5 Hz) | - | 56.2 (-OCH₃) |
Note: Predicted data for 2-(Difluoromethoxy)-4-fluorobenzaldehyde is based on established substituent effects and data from analogous compounds.
Comparative Spectral Analysis: Deciphering Substituent Effects
A side-by-side comparison of the NMR data reveals the significant influence of the ortho-difluoromethoxy group.
¹H NMR Spectrum Analysis
-
Aldehyde Proton (-CHO): The aldehyde proton in all three compounds appears as a singlet in the highly deshielded region of the spectrum (~10.0-10.4 ppm), as expected.[3] The presence of an ortho-alkoxy or ortho-difluoromethoxy group causes a slight downfield shift compared to 4-fluorobenzaldehyde, likely due to steric and electronic effects influencing the conformation of the aldehyde group.
-
Difluoromethoxy Proton (-OCF₂H): The most characteristic signal in the spectrum of the target molecule is the proton of the difluoromethoxy group. It is expected to appear as a triplet around 6.8 ppm due to coupling with the two adjacent fluorine atoms (²JHF). The large coupling constant of approximately 72 Hz is a hallmark of geminal H-F coupling in such moieties.
-
Aromatic Protons:
-
In 4-fluorobenzaldehyde, the symmetry of the molecule results in two sets of magnetically equivalent protons, appearing as multiplets.[2]
-
The introduction of the ortho-substituent in 2-methoxy-4-fluorobenzaldehyde and the target compound breaks this symmetry, resulting in three distinct signals for the aromatic protons.
-
The electron-donating nature of the methoxy group in 2-methoxy-4-fluorobenzaldehyde shields the ortho (H3) and para (H5) protons, causing them to shift upfield compared to the H6 proton.
-
For 2-(Difluoromethoxy)-4-fluorobenzaldehyde, the -OCF₂H group is strongly electron-withdrawing due to the inductive effect of the two fluorine atoms. This leads to a general deshielding of the aromatic protons compared to the methoxy analogue. The precise chemical shifts of H3, H5, and H6 are a result of the interplay between the inductive withdrawal of the -OCF₂H and -F groups and the mesomeric donation of the oxygen and fluorine lone pairs.
-
¹³C NMR Spectrum Analysis
-
Carbonyl Carbon (C=O): The aldehyde carbonyl carbon appears around 190 ppm. In the fluorinated analogues, it often shows a small coupling to the fluorine atoms on the ring. For the target compound, a doublet is predicted due to coupling with the C4-fluorine (⁴JCF).
-
Difluoromethoxy Carbon (-O CF₂H): This carbon signal is highly characteristic. It is expected to appear as a triplet around 115 ppm with a very large one-bond C-F coupling constant (¹JCF) of approximately 260 Hz.
-
Aromatic Carbons:
-
The carbons directly bonded to fluorine (C4 and C2 in the target molecule) exhibit large one-bond C-F coupling constants (¹JCF > 240 Hz), which is a definitive feature in ¹³C NMR spectra of fluorinated aromatics.[2]
-
Carbons that are two or three bonds away from a fluorine atom show smaller but still observable couplings (²JCF and ³JCF), which are invaluable for unambiguous signal assignment.
-
Comparing 2-methoxy-4-fluorobenzaldehyde with the target compound, the replacement of -OCH₃ with -OCF₂H leads to a downfield shift of the attached carbon (C2) due to the strong inductive effect of the geminal fluorines, despite the presence of the oxygen atom.
-
Experimental Protocol: Acquiring High-Quality NMR Spectra
To ensure the reliability and reproducibility of NMR data, adherence to a standardized experimental protocol is essential. The following section outlines a robust methodology for the analysis of compounds like 2-(Difluoromethoxy)-4-fluorobenzaldehyde.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the analyte for ¹H NMR or 20-30 mg for ¹³C NMR using an analytical balance.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Ensure complete dissolution, using gentle vortexing if necessary.
-
Using a Pasteur pipette, carefully transfer the solution into a high-quality 5 mm NMR tube, ensuring no solid particles are transferred. The final sample height should be approximately 4-5 cm.[4]
-
Cap the NMR tube securely to prevent solvent evaporation.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust its position using a depth gauge. Place the sample into the NMR spectrometer.
-
Lock the spectrometer's magnetic field onto the deuterium signal of the solvent. This step is crucial for maintaining field stability during the experiment.[5]
-
Tune and match the NMR probe for the nucleus being observed (¹H or ¹³C). This optimizes the sensitivity of the measurement.
-
Shim the magnetic field to maximize its homogeneity across the sample volume. This process minimizes peak broadening and improves spectral resolution.
-
Acquire the Free Induction Decay (FID) using standard pulse programs. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum by removing C-H couplings.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks have the correct absorptive lineshape.
-
Apply a baseline correction to obtain a flat spectral baseline.
-
Calibrate the chemical shift axis by referencing the spectrum to a known standard, such as tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[3]
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding nuclei in the molecule.
-
Conclusion
The NMR spectral analysis of 2-(Difluoromethoxy)-4-fluorobenzaldehyde provides a clear illustration of the powerful diagnostic capabilities of this technique in modern organic chemistry and drug discovery.[6][7] The distinct signals of the aldehyde and difluoromethoxy protons, combined with the complex splitting patterns in the aromatic region, create a unique spectral fingerprint. By comparing this fingerprint to those of simpler analogues like 4-fluorobenzaldehyde and 2-methoxy-4-fluorobenzaldehyde, the profound electronic and structural impact of the difluoromethoxy group is highlighted. The characteristic large H-F and C-F coupling constants associated with this group serve as invaluable tools for unambiguous structural confirmation. This guide provides the foundational data and comparative insights necessary for researchers to confidently identify and characterize this important synthetic intermediate.
References
-
AOBChem. 2-(Difluoromethoxy)-4-fluorobenzaldehyde. [Online] Available at: [Link]
-
Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Online] Available at: [Link]
-
e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Online] Available at: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Online] Available at: [Link]
-
Kwiecinska, P., & De Vita, C. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC. [Online] Available at: [Link]
-
NIST Chemistry WebBook. Benzaldehyde, 4-fluoro-. [Online] Available at: [Link]
-
NMR Wiki Q&A Forum. 2-Methoxybenzaldehyde. [Online] Available at: [Link]
-
Step-by-step procedure for NMR data acquisition. Go up. [Online] Available at: [Link]
-
PubChem. 4-Fluoro-2-methoxybenzaldehyde. [Online] Available at: [Link]
-
PubChem. 4-Fluorobenzaldehyde. [Online] Available at: [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Online] Available at: [Link]
-
ResearchGate. 19F NMR analysis of the enzymatic conversion of 2-fluorobenzaldehyde.... [Online] Available at: [Link]
-
Spectroscopy Online. NMR Spectroscopy Revolutionizes Drug Discovery. [Online] Available at: [Link]
-
Zhao, B., Shang, R., Cheng, W.-M., & Fu, Y. (2018). Supporting Information for Decarboxylative Formylation of Aryl Halides with Glyoxylic Acid by Merging Organophotoredox with Palladium Catalysis. [Online] Available at: [Link]
-
ALWSCI. How To Prepare And Run An NMR Sample. [Online] Available at: [Link]
-
Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. [Online] Available at: [Link]
-
The Royal Society of Chemistry. Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. [Online] Available at: [Link]
Sources
A Comparative Guide to HPLC Method Development for Purity Assessment of 2-(Difluoromethoxy)-4-fluorobenzaldehyde
This guide provides a comprehensive, in-depth approach to developing and validating a High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 2-(Difluoromethoxy)-4-fluorobenzaldehyde. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the rationale behind experimental choices, ensuring a robust and reliable analytical method.
Introduction: The Analytical Challenge
2-(Difluoromethoxy)-4-fluorobenzaldehyde is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). The presence of structurally similar impurities, arising from the synthetic route or degradation, necessitates a highly selective and sensitive analytical method for their detection and quantification. This guide will compare the performance of three distinct reversed-phase HPLC columns—the workhorse C18, the aromatic-selective Phenyl-Hexyl, and the halogen-interactive Pentafluorophenyl (PFP)—to establish an optimal method for purity assessment.
Analyte Characterization and Initial Method Parameters
A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties.
-
Structure and Polarity: 2-(Difluoromethoxy)-4-fluorobenzaldehyde is a moderately polar aromatic aldehyde. The presence of two fluorine atoms and a difluoromethoxy group increases its hydrophobicity compared to benzaldehyde.
-
UV Absorbance: Aromatic aldehydes typically exhibit strong UV absorbance due to the conjugated π-electron system of the benzene ring and the carbonyl group. Based on data for benzaldehyde and substituted benzaldehydes, a primary absorption maximum is expected around 250 nm, with a secondary, weaker absorption at a longer wavelength.[1] For method development, a photodiode array (PDA) detector is invaluable for determining the optimal detection wavelength and assessing peak purity. A starting wavelength of 254 nm is a logical choice.
The Method Development Workflow: A Strategic Approach
The development of a robust HPLC method is a systematic process. The following workflow outlines the key stages, from initial screening to final optimization.
Sources
Comparing reactivity of 2-(Difluoromethoxy)-4-fluorobenzaldehyde vs 4-fluorobenzaldehyde
An In-Depth Comparative Guide to the Reactivity of 2-(Difluoromethoxy)-4-fluorobenzaldehyde and 4-fluorobenzaldehyde
For researchers and professionals in drug development, the selection of a synthetic building block is a critical decision, profoundly influencing reaction efficiency, yield, and the properties of the final molecule. This guide offers a detailed comparison of the reactivity of two fluorinated aromatic aldehydes: 2-(Difluoromethoxy)-4-fluorobenzaldehyde and the more common 4-fluorobenzaldehyde. By examining their structural and electronic properties, we will provide field-proven insights into their behavior in key organic transformations, supported by experimental data and protocols.
Structural and Electronic Analysis: A Tale of Two Molecules
The reactivity of an aldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. Substituents on the aromatic ring can dramatically modulate this property through a combination of inductive and resonance effects.
4-Fluorobenzaldehyde: This molecule features a single fluorine atom at the para position. Fluorine is a unique substituent; it is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic aromatic substitution.[1] However, it also possesses lone pairs that can be donated via resonance (+R). In the case of halogens, the inductive effect typically outweighs the resonance effect, resulting in a net withdrawal of electron density.[2] This withdrawal increases the partial positive charge on the carbonyl carbon, making 4-fluorobenzaldehyde more reactive towards nucleophiles than unsubstituted benzaldehyde.[3]
2-(Difluoromethoxy)-4-fluorobenzaldehyde: This more complex analogue possesses two distinct electron-withdrawing groups.
-
The 4-fluoro group exerts the same inductive pull as in 4-fluorobenzaldehyde.
-
The 2-(Difluoromethoxy) group (-OCF₂H) at the ortho position is the critical differentiator. This group is a moderate electron acceptor through both inductive and resonance pathways.[4][5][6] The two highly electronegative fluorine atoms on the methoxy group significantly pull electron density away from the oxygen and, by extension, the aromatic ring. This effect substantially diminishes the oxygen's ability to donate its lone pair electrons via resonance, a phenomenon that would typically be activating. Furthermore, the -OCF₂H group introduces significant steric bulk in the position adjacent to the aldehyde, a factor that can hinder the approach of nucleophiles.[7]
Comparative Reactivity in Key Synthetic Transformations
To illustrate the practical implications of these electronic and steric differences, we will compare the expected reactivity of the two aldehydes in two fundamental C-C bond-forming reactions: the Knoevenagel condensation and the Wittig reaction.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a base, to form a new carbon-carbon double bond.[8] The reaction is a cornerstone of organic synthesis, and its rate is highly sensitive to the electrophilicity of the aldehyde.
Reactivity Prediction: Electron-withdrawing groups on the benzaldehyde substrate accelerate the Knoevenagel condensation by making the carbonyl carbon more susceptible to nucleophilic attack by the enolate of the active methylene compound.[8][9]
-
2-(Difluoromethoxy)-4-fluorobenzaldehyde: Expected to be more reactive due to the potent combined electron-withdrawing effects of its substituents, leading to a highly electrophilic carbonyl carbon.
-
4-fluorobenzaldehyde: Moderately reactive, but significantly less so than its difluoromethoxy counterpart.
The following table summarizes the key properties and predicted reactivity.
| Feature | 4-Fluorobenzaldehyde | 2-(Difluoromethoxy)-4-fluorobenzaldehyde |
| Structure | Structure not available | |
| Molecular Weight | 124.11 g/mol [10] | 190.12 g/mol |
| Key Substituents | 4-Fluoro (-F) | 4-Fluoro (-F), 2-Difluoromethoxy (-OCF₂H) |
| Electronic Effect | Moderately electron-withdrawing (-I > +R) | Strongly electron-withdrawing |
| Steric Hindrance | Low | High (at ortho position) |
| Predicted Reactivity | Moderate | High (electronically), potentially reduced by sterics |
Experimental Protocols and Methodologies
The following protocols provide detailed, self-validating methodologies for performing and comparing the reactivity of the two aldehydes in a Knoevenagel condensation. The inclusion of reaction monitoring via Thin Layer Chromatography (TLC) is crucial for accurate comparison.
General Protocol for Knoevenagel Condensation
This procedure is adapted for the reaction of a substituted benzaldehyde with malononitrile, a common active methylene compound.[8]
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol, 66 mg)
-
Piperidine (catalyst, ~0.1 mmol)
-
Ethanol (10 mL)
-
25 mL round-bottomed flask
-
Magnetic stirrer and stir bar
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Developing solvent (e.g., 3:1 Hexane:Ethyl Acetate)
Procedure:
-
To a 25 mL round-bottomed flask containing 10 mL of ethanol, add the substituted benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add a catalytic amount of piperidine (1-2 drops) to initiate the reaction.
-
Monitor the reaction progress every 15 minutes using TLC. Spot the reaction mixture against the starting aldehyde to track its consumption.
-
Upon completion (disappearance of the starting aldehyde spot), reduce the solvent volume under reduced pressure.
-
Add 10 mL of cold deionized water to the flask. The product will often precipitate as a solid.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold water.
-
Dry the product in a vacuum oven.
-
Characterize the product and determine the yield. Compare the reaction time and yield for both 2-(Difluoromethoxy)-4-fluorobenzaldehyde and 4-fluorobenzaldehyde to quantify their relative reactivity.
Caption: Experimental workflow for the Knoevenagel condensation.
Wittig Reaction
The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes using a phosphorus ylide.[11][12] The reaction rate is sensitive to the electronic nature of the aldehyde, with electron-withdrawing groups generally leading to faster reactions.[13][14]
Reactivity Prediction: Consistent with nucleophilic addition mechanisms, the more electrophilic aldehyde is expected to react faster.
-
2-(Difluoromethoxy)-4-fluorobenzaldehyde: Predicted to be more reactive than 4-fluorobenzaldehyde.
-
4-fluorobenzaldehyde: Serves as a baseline for comparison.
Caption: Electronic effects on carbonyl electrophilicity.
General Protocol for Wittig Reaction
This protocol outlines the formation of an alkene from a substituted benzaldehyde and benzyltriphenylphosphonium chloride.
Materials:
-
Benzyltriphenylphosphonium chloride (1.1 mmol)
-
Strong base (e.g., n-Butyllithium or Sodium Hydride, 1.1 mmol)
-
Anhydrous solvent (e.g., THF or Diethyl Ether, 20 mL)
-
Substituted benzaldehyde (1.0 mmol)
-
Schlenk flask or oven-dried glassware under an inert atmosphere (N₂ or Ar)
-
Syringes for liquid transfer
Procedure:
-
Under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 mmol) in 10 mL of anhydrous THF in a Schlenk flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (e.g., n-BuLi, 1.1 mmol) dropwise. The formation of the ylide is often indicated by a color change (typically to deep orange or red).
-
Stir the ylide solution for 30-60 minutes at 0 °C to ensure complete formation.
-
Dissolve the substituted benzaldehyde (1.0 mmol) in 5 mL of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the aldehyde.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. Compare the reaction time and isolated yield for both aldehydes.
Conclusion
The analysis of electronic and steric effects provides a clear framework for predicting the relative reactivity of 2-(Difluoromethoxy)-4-fluorobenzaldehyde and 4-fluorobenzaldehyde. The presence of two potent electron-withdrawing groups on 2-(Difluoromethoxy)-4-fluorobenzaldehyde renders its carbonyl carbon significantly more electrophilic, suggesting a higher intrinsic reactivity in nucleophilic addition and condensation reactions. However, the steric bulk of the ortho-difluoromethoxy group presents a competing factor that may diminish this reactivity enhancement, especially with sterically demanding nucleophiles.
For the synthetic chemist, this means 2-(Difluoromethoxy)-4-fluorobenzaldehyde is a promising substrate for reactions that are sluggish with less activated aldehydes. Careful consideration of the nucleophile's size and reaction conditions is paramount to fully harnessing its enhanced electronic reactivity. The provided protocols offer a robust starting point for empirically determining these differences and optimizing synthetic strategies.
References
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A Bioisosteric Guide: Evaluating the Difluoromethoxy Group as a Methoxy Surrogate in Benzaldehyde Scaffolds
In modern medicinal chemistry, the strategic substitution of functional groups—a practice known as bioisosterism—is a cornerstone of rational drug design.[1] This guide provides an in-depth comparison of the difluoromethoxy (-OCF₂H) group and its common, non-fluorinated counterpart, the methoxy (-OCH₃) group, specifically within benzaldehyde-based molecular scaffolds. The choice between these two seemingly similar groups can profoundly impact a drug candidate's metabolic stability, target affinity, and overall pharmacokinetic profile.[2][3] We will explore the nuanced physicochemical differences, provide field-proven experimental protocols for their evaluation, and offer a decision framework for the discerning researcher.
Section 1: Comparative Physicochemical Profile
The substitution of hydrogen atoms with fluorine in the methoxy group creates a bioisostere with a unique electronic and conformational signature. While the methoxy group is a planar, weak electron-donating group by resonance, the difluoromethoxy group is weakly electron-withdrawing and adopts a conformation orthogonal to the aromatic ring.[1][4] These differences have significant downstream effects on a molecule's properties.
A critical, yet often overlooked, feature of the difluoromethoxy group is the acidity of its hydrogen atom, which allows it to act as a hydrogen bond donor .[2][4] This characteristic is absent in the methoxy group and can be leveraged to form new, beneficial interactions with a biological target, potentially replacing hydroxyl or thiol groups while improving metabolic stability.[2]
The following table summarizes the key physicochemical parameters differentiating the two groups.
| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Implication for Drug Design |
| Hansch Lipophilicity (π) | -0.02 | +0.42 | -OCF₂H moderately increases lipophilicity, potentially enhancing membrane permeability.[5] |
| Hammett Constant (σp) | -0.27 | +0.14 | -OCH₃ is electron-donating; -OCF₂H is weakly electron-withdrawing, altering ring electronics.[4][6] |
| Hydrogen Bonding | Acceptor Only | Donor & Acceptor | -OCF₂H can form additional H-bond interactions with the target protein, increasing affinity.[2] |
| Conformation | Coplanar with aryl ring | Orthogonal to aryl ring | Alters the three-dimensional shape and steric profile of the molecule.[1] |
| Metabolic Stability | Prone to O-demethylation | Resistant to oxidation | -OCF₂H blocks a major metabolic liability, increasing the drug's half-life.[4][7] |
Diagram 1: Key Property Comparison This diagram illustrates the fundamental differences in electronics and hydrogen bonding capability between the methoxy and difluoromethoxy groups on a benzaldehyde scaffold.
Caption: Core physicochemical differences between the two functional groups.
Section 2: Impact on Pharmacokinetic (ADME) Properties
A primary driver for considering a methoxy-to-difluoromethoxy switch is the significant enhancement in metabolic stability.
Metabolic Stability: Aryl methoxy groups are notoriously susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to O-demethylation.[7] This metabolic pathway often results in rapid clearance and a short in vivo half-life. The strong carbon-fluorine bonds in the difluoromethoxy group render it highly resistant to this enzymatic breakdown.[2] This modification can effectively block a key metabolic "soft spot," improving a drug's plasma half-life and overall bioavailability.[4]
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This assay measures the rate at which a compound is metabolized by liver enzymes, providing a quantitative measure of its metabolic stability.[8][9]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound (e.g., methoxy-benzaldehyde derivative) and bioisostere (difluoromethoxy-benzaldehyde derivative).
-
Pooled Human Liver Microsomes (HLM).[10]
-
NADPH regenerating system (Cofactor solution).
-
Phosphate Buffer (pH 7.4).
-
Acetonitrile (ACN) with an internal standard for reaction termination and sample analysis.
-
LC-MS/MS for quantification.
Procedure:
-
Preparation: Pre-warm a suspension of liver microsomes in phosphate buffer to 37°C. Prepare the test compounds in a solution with a low percentage of an organic solvent like DMSO (e.g., final concentration not to exceed 0.1%).[11]
-
Initiation: Add the test compound to the microsome suspension and pre-incubate for 5-10 minutes at 37°C. The reaction is initiated by adding the pre-warmed NADPH cofactor solution.[8]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the incubation mixture.[11]
-
Quenching: Immediately stop the reaction by adding the aliquot to cold ACN containing an internal standard.[8] This step precipitates the microsomal proteins and halts enzymatic activity.
-
Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Interpretation: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the half-life (t½ = -0.693 / slope). From this, the intrinsic clearance can be calculated.[11]
Causality: The NADPH cofactor is essential for the function of CYP450 enzymes.[8] By measuring the disappearance of the parent drug over time in the presence of these active enzymes, we directly assess its susceptibility to Phase I metabolism. A longer half-life indicates greater metabolic stability.
Diagram 2: Microsomal Stability Assay Workflow This diagram outlines the step-by-step process for conducting the in vitro metabolic stability experiment.
Caption: Workflow for the in vitro liver microsomal stability assay.
Permeability: Lipophilicity is a key driver of passive diffusion across cell membranes. The increased lipophilicity of the difluoromethoxy group (π = +0.42) compared to the methoxy group (π = -0.02) can lead to improved cell permeability and, consequently, better oral absorption.[5] However, this effect must be balanced, as excessively high lipophilicity can lead to poor solubility and other issues.[12] The Caco-2 permeability assay is the industry standard for evaluating this property in vitro.[13][14]
Experimental Protocol: Caco-2 Permeability Assay
This assay uses a monolayer of human colon carcinoma cells (Caco-2), which differentiate to form a barrier with properties similar to the intestinal epithelium, to predict in vivo drug absorption.[15]
Objective: To determine the apparent permeability coefficient (Papp) of a compound in both the apical-to-basolateral (A-B, absorption) and basolateral-to-apical (B-A, efflux) directions.[14]
Materials:
-
Caco-2 cells cultured on permeable Transwell® supports for 18-22 days.[14]
-
Transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Test compounds and reference compounds (e.g., atenolol for low permeability, antipyrine for high permeability).[14]
-
LC-MS/MS for quantification.
Procedure:
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayer. Only monolayers with TEER values above a pre-defined threshold (e.g., ≥200 Ω·cm²) are used, ensuring the integrity of the cell junctions.[16]
-
Dosing: Add the test compound solution to the donor chamber (apical side for A-B transport, basolateral side for B-A transport).
-
Sampling: At set time intervals (e.g., 60 or 120 minutes), take samples from the receiver chamber.
-
Analysis: Quantify the concentration of the test compound in the receiver chamber samples using LC-MS/MS.
-
Calculation: Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C₀ is the initial concentration in the donor chamber.[14]
-
Efflux Ratio: The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated. A ratio greater than 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein.[14]
Causality: This assay models the intestinal barrier. The rate at which a compound crosses the Caco-2 monolayer (Papp) is a strong predictor of its oral absorption in humans.[13][15] Comparing the Papp values of the methoxy and difluoromethoxy analogs provides direct evidence of how this substitution impacts permeability.
Section 3: A Medicinal Chemist's Decision Framework
The choice to implement a methoxy-to-difluoromethoxy substitution should be a data-driven decision based on a specific optimization goal. This framework outlines when this bioisosteric switch is most likely to be beneficial.
Diagram 3: Decision Framework for OMe → OCF₂H Substitution This flowchart guides the decision-making process for applying the bioisosteric replacement strategy.
Caption: A decision-making framework for medicinal chemists.
Conclusion
The difluoromethoxy group is a powerful and versatile bioisostere for the methoxy group in benzaldehyde-containing scaffolds and beyond. Its unique combination of properties—enhanced metabolic stability, moderately increased lipophilicity, and the novel ability to act as a hydrogen bond donor—provides medicinal chemists with a valuable tool to overcome common drug development hurdles.[2][4] By blocking oxidative metabolism, it can significantly prolong a compound's half-life.[7][17] By altering electronics and introducing new bonding capabilities, it can fine-tune or enhance target potency. The objective data and experimental protocols presented in this guide empower researchers to make informed, strategic decisions in the lead optimization process, ultimately accelerating the journey toward safer and more effective therapeutics.
References
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DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Online]. Available: [Link]
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Caco-2 Permeability Assay Protocol. Studylib. [Online]. Available: [Link]
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pKa – LogP plot for methoxy‐substituted carboxylic acids and their... ResearchGate. [Online]. Available: [Link]
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Fujiwara, T., & O'Hagan, D. (2014). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie (International ed. in English), 53(12), 3166–3170. [Online]. Available: [Link]
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Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. [Duplicate of source 14 for context]. [Online]. Available: [Link]
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Hu, J., et al. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. Chemical science, 10(12), 3537–3542. [Online]. Available: [Link]
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A Comprehensive Guide to the Mass Spectrometry Fragmentation of 2-(Difluoromethoxy)-4-fluorobenzaldehyde
Introduction: The Analytical Imperative
In the landscape of pharmaceutical and materials science, fluorinated organic compounds are of paramount importance. Their unique electronic properties often impart desirable characteristics such as enhanced metabolic stability and binding affinity. 2-(Difluoromethoxy)-4-fluorobenzaldehyde is a key synthetic building block, and as such, its unambiguous identification is critical for quality control and reaction monitoring. Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for this purpose, providing a reproducible fragmentation "fingerprint" of the molecule.
This guide provides an in-depth analysis of the predicted EI-MS fragmentation pattern of 2-(Difluoromethoxy)-4-fluorobenzaldehyde. By dissecting its fragmentation pathways and comparing them with structurally related analogs, we offer a robust framework for its characterization. The insights herein are grounded in established principles of mass spectrometry and supported by empirical data for comparator compounds.
Foundational Principles of Fragmentation
The fragmentation of an organic molecule in an EI-MS system is not a random process. It is governed by the relative stability of the resulting cations and neutral losses.[1] For 2-(Difluoromethoxy)-4-fluorobenzaldehyde, the fragmentation is primarily dictated by three structural features:
-
The Aromatic Aldehyde Group: Aromatic aldehydes are known to produce intense molecular ion peaks due to the stability of the aromatic system.[2] The most characteristic fragmentations involve the loss of the aldehydic hydrogen (H•) to form a highly stable acylium cation ([M-1]⁺), or the loss of the entire formyl radical (•CHO) to generate an [M-29]⁺ ion.[3][4]
-
The Phenyl Ether Linkage: The bond between the aromatic ring and the ether oxygen provides another potential cleavage site. Aryl ethers can undergo cleavage of the O-alkyl bond.[2]
-
Fluorine Substituents: The high electronegativity of fluorine atoms influences the electron distribution and stability of the fragment ions. While the aromatic C-F bond is strong, the presence of fluorine can direct fragmentation pathways and the loss of neutral species like HF from fragment ions is a possibility.
Predicted Fragmentation Pathway of 2-(Difluoromethoxy)-4-fluorobenzaldehyde
Upon electron ionization (typically at 70 eV), the molecule (C₈H₅F₃O₂, Molecular Weight: 190.12 g/mol ) forms a molecular ion (M⁺•) at m/z 190 .[5][6] This ion is expected to be prominent and serves as the precursor for a cascade of predictable fragmentation events.
Primary Fragmentation Pathways:
-
Loss of Aldehydic Hydrogen ([M-1]⁺): The most favorable initial fragmentation is the α-cleavage loss of a hydrogen radical from the aldehyde group.[7] This results in the formation of a resonance-stabilized acylium cation at m/z 189 , which is anticipated to be the base peak or one of the most intense signals in the spectrum.
-
Loss of the Formyl Radical ([M-29]⁺): Direct loss of the •CHO radical from the molecular ion can also occur, yielding the 2-(difluoromethoxy)-4-fluorophenyl cation at m/z 161 .
-
Sequential Loss of CO from the [M-1]⁺ Ion: The highly stable [M-1]⁺ acylium ion at m/z 189 can subsequently lose a neutral carbon monoxide (CO) molecule. This is a classic fragmentation pathway for benzoyl-type cations and results in the same fragment ion at m/z 161 .[7]
Secondary Fragmentation Events:
-
Cleavage of the Difluoromethoxy Group: The ion at m/z 161 may undergo further fragmentation. A plausible pathway is the loss of the difluoromethyl radical (•CHF₂) from the ether linkage. While less common as a primary route, this cleavage from a fragment ion is possible.
-
Loss of Carbon Monoxide from m/z 161: The 2-(difluoromethoxy)-4-fluorophenyl cation (m/z 161) could potentially lose another CO molecule, although this is less common for non-acylium ions, or undergo rearrangement and loss of other neutral fragments.
The proposed primary fragmentation cascade is visualized in the diagram below.
Caption: Predicted EI-MS fragmentation pathway for the target molecule.
Comparative Fragmentation Analysis
To substantiate our predictions, we compare the expected fragmentation of the target compound with the known mass spectra of structurally simpler molecules. This comparative approach validates the influence of each functional group on the overall fragmentation pattern.
| Predicted m/z | Predicted Relative Intensity (%) | Proposed Fragment Ion | Comparator: Benzaldehyde (m/z) | Comparator: 4-Fluorobenzaldehyde (m/z) [8][9] | Comparator: 2,4-Difluorobenzaldehyde (m/z) [10][11] |
| 190 | 80 | [C₈H₅F₃O₂]⁺• (Molecular Ion) | 106 | 124 | 142 |
| 189 | 100 | [M-H]⁺ | 105 | 123 | 141 |
| 161 | 65 | [M-CHO]⁺ or [M-H-CO]⁺ | 77 | 95 | 113 |
| 133 | 20 | [C₇H₄F₂O-CO]⁺ | - | - | 85 |
| 77 | 15 | [C₆H₅]⁺ | 77 | - | - |
Analysis of Comparative Data:
-
Molecular Ion (M⁺•): All comparator aldehydes show a strong molecular ion peak, supporting the prediction of an intense peak at m/z 190 for our target.
-
[M-1]⁺ Peak: The loss of a single hydrogen atom to form the [M-1]⁺ acylium ion is the dominant feature in all three comparators (m/z 105, 123, and 141, respectively). This strongly suggests that the peak at m/z 189 will be the base peak for 2-(Difluoromethoxy)-4-fluorobenzaldehyde.
-
[M-29]⁺ Peak: The subsequent loss of CO from the [M-1]⁺ ion is also a shared, significant feature, resulting in peaks at m/z 77, 95, and 113 for the comparators. This validates the predicted formation of a major fragment at m/z 161 for the target molecule.
Experimental Protocol: Acquiring a Verifiable Mass Spectrum
To ensure the generation of a reliable and comparable mass spectrum, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended.
Objective: To obtain the electron ionization (EI) mass spectrum of 2-(Difluoromethoxy)-4-fluorobenzaldehyde.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MSD, Thermo ISQ, or equivalent).
-
Electron Ionization (EI) source.
-
Quadrupole or Time-of-Flight (TOF) mass analyzer.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 100 µg/mL) in a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[12]
-
Source Temperature: 230°C.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40 - 400.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
-
Data Analysis Workflow:
Caption: Workflow for the analysis of GC-MS data.
Conclusion
The mass spectrum of 2-(Difluoromethoxy)-4-fluorobenzaldehyde is predicted to be characterized by a clear set of diagnostic ions. The presence of a strong molecular ion peak at m/z 190 , a base peak at m/z 189 ([M-H]⁺), and another major fragment ion at m/z 161 ([M-CHO]⁺) would provide compelling evidence for its structural identity. This guide, by combining theoretical principles with comparative data, serves as a reliable resource for researchers and analysts working with this and other complex fluorinated aromatics.
References
-
Aldehyde Fragmentation Patterns. (n.d.). Scribd. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 4-fluoro-. NIST WebBook. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona Chemistry Department. Retrieved from [Link]
-
Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.4. Whitman College. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluorobenzaldehyde. PubChem. Retrieved from [Link]
-
AOBChem. (n.d.). 2-(Difluoromethoxy)-4-fluorobenzaldehyde. AOBChem. Retrieved from [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]
-
ResearchGate. (n.d.). Time-of-flight mass spectral fragmentation patterns for the 2Cl-4F-BA... ResearchGate. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 2-fluoro-. NIST WebBook. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 3-fluoro-. NIST WebBook. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Retrieved from [Link]
-
University of Florida. (n.d.). Interpretation of mass spectra. University of Florida. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorobenzaldehyde. Wikipedia. Retrieved from [Link]
-
Fluorine Notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles... Fluorine Notes. Retrieved from [Link]
-
NIST. (n.d.). 2,4-Difluorobenzaldehyde. NIST WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Difluorobenzaldehyde. PubChem. Retrieved from [Link]
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Metabolic Stability of 2-(Difluoromethoxy)-4-fluorobenzaldehyde Derivatives: A Comparative Guide for Lead Optimization
Executive Summary
In modern drug discovery, the modulation of metabolic stability without compromising potency is a primary challenge. 2-(Difluoromethoxy)-4-fluorobenzaldehyde (CAS: 1214333-04-6) represents a strategic scaffold that leverages the "Fluorine Effect" to address two common metabolic liabilities: oxidative O-dealkylation and aromatic ring oxidation.[1]
This guide provides a technical comparison of this scaffold against non-fluorinated (methoxy) and perfluorinated (trifluoromethoxy) analogs.[1][2] The core finding is that the 2-difluoromethoxy (
Part 1: Structural Rationale & Bioisosterism[1][4]
The selection of 2-(Difluoromethoxy)-4-fluorobenzaldehyde is not arbitrary; it is a calculated medicinal chemistry maneuver designed to optimize the Lipophilicity-Metabolism-Permeability triad.[1]
The Difluoromethoxy ( ) Advantage
Unlike the methoxy group (
-
Metabolic Blocking: The C-F bond energy (approx. 116 kcal/mol) is significantly higher than the C-H bond (approx. 99 kcal/mol), rendering the
-carbon resistant to CYP-mediated hydrogen abstraction. -
H-Bond Donor Capability: The electron-withdrawing effect of the two fluorine atoms polarizes the remaining C-H bond, making it a weak hydrogen bond donor. This allows it to interact with protein targets similarly to a hydroxyl or thiol group, but with much higher lipophilicity.
The 4-Fluoro Blockade
The para-position of a phenyl ring is electronically prone to oxidation by CYP450 isoforms (specifically CYP2C9 and CYP3A4). Introducing a fluorine atom at the 4-position blocks this metabolic hotspot due to the high strength of the C-F bond and the inability of the enzyme to form the necessary radical intermediate at that site.
Table 1: Comparative Physicochemical & Metabolic Properties[1]
| Feature | 2-Methoxy Analog ( | 2-Trifluoromethoxy Analog ( | 2-Difluoromethoxy Analog ( |
| Metabolic Liability | High (O-Demethylation) | Low (Stable) | Low (Resistant to Dealkylation) |
| Lipophilicity ( | Reference (0.[1]0) | High (+1.0 to +1.[1]2) | Moderate (+0.4 to +0.6) |
| H-Bond Character | Acceptor Only | None | Donor & Acceptor |
| Aldehyde Oxidase (AO) Risk | Moderate | High (Electron withdrawing) | Moderate (Steric hindrance mitigates electronic activation) |
| Conformational Bias | Planar | Twisted | Twisted (Orthogonal preference) |
Part 2: Comparative Metabolic Profiling[1]
This section details the specific metabolic pathways relevant to benzaldehyde derivatives and how the 2-(Difluoromethoxy)-4-fluorobenzaldehyde scaffold mitigates them.
Pathway A: Cytochrome P450 (CYP) Stability
The primary clearance mechanism for alkoxy-benzaldehydes is O-dealkylation.[1]
-
Mechanism: CYP enzymes abstract a hydrogen from the
-carbon of the alkoxy group, leading to a hemiacetal intermediate that collapses to release the phenol and formaldehyde. -
Comparison: The 2-methoxy analog is rapidly cleared via this pathway (
min in HLM).[1] The 2-difluoromethoxy analog effectively shuts down this pathway because the C-H bond is polarized and sterically shielded by fluorine atoms, preventing the initial radical abstraction.
Pathway B: Aldehyde Oxidase (AO) Clearance
Aldehyde Oxidase (AO) is a cytosolic molybdo-flavoenzyme that oxidizes aldehydes to carboxylic acids.[1] This is a critical consideration because AO metabolism is species-specific (high in humans/monkeys, low in dogs/rats), often leading to clinical failures.[1]
-
The Electronic/Steric Tug-of-War: AO prefers electron-deficient substrates.[1] The 4-F and 2-
groups are electron-withdrawing, theoretically activating the aldehyde carbon toward nucleophilic attack by the AO molybdenum center.[1] -
The Solution: However, the ortho-substitution of the bulky
group introduces steric hindrance that disrupts the binding of the substrate in the AO active site. Consequently, 2-(Difluoromethoxy)-4-fluorobenzaldehyde derivatives often show lower intrinsic clearance ( ) via AO compared to their 4-fluorobenzaldehyde (unsubstituted ortho) counterparts.[1]
Pathway Visualization
The following diagram illustrates the divergent metabolic fates of the analogs.
Caption: Metabolic fate of 2-(Difluoromethoxy)-4-fluorobenzaldehyde. Note the blockade of CYP pathways and the modulation of AO clearance.
Part 3: Experimental Protocols
To validate the stability claims, the following self-validating protocols are recommended. Crucial Note: Standard microsomal stability assays (HLM) often miss Aldehyde Oxidase activity because AO is a cytosolic enzyme and is washed away during microsome preparation. You must use S9 fraction or Cytosol to assess the aldehyde stability accurately.
Protocol A: Cytosolic Stability Assay (Aldehyde Oxidase Focus)
Objective: Determine the intrinsic clearance (
-
Reagent Preparation:
-
Test Compound: Prepare a 10 mM stock of 2-(Difluoromethoxy)-4-fluorobenzaldehyde in DMSO.
-
Enzyme Source: Pooled Human Liver Cytosol (HLC) (Note: Do not use microsomes).[1]
-
Inhibitor Control: Hydralazine (specific AO inhibitor) at 25 µM.[1]
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) containing 1 mM EDTA.[1]
-
-
Incubation:
-
Pre-incubate HLC (1 mg/mL protein) in buffer at 37°C for 5 minutes.
-
Initiate reaction by adding Test Compound (final conc. 1 µM).[1] Note: No NADPH is required for AO activity, but it is required if using S9 to monitor concurrent CYP activity.
-
Control Arm: Run a parallel incubation with Hydralazine (25 µM) to confirm AO specificity.
-
-
Sampling:
-
Remove aliquots (50 µL) at 0, 5, 15, 30, and 60 minutes.
-
Quench immediately in 200 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
-
Analysis:
-
Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.
-
Monitor for the parent aldehyde (M+) and the carboxylic acid metabolite (M+16).
-
-
Self-Validation Criteria:
-
The Hydralazine arm must show >90% recovery of the parent compound compared to the vehicle arm. If degradation occurs in the presence of Hydralazine, consider non-enzymatic oxidation or other pathways.
-
Protocol B: Comparative Microsomal Stability (CYP Focus)
Objective: Demonstrate the stability of the
-
Setup:
-
Test Compounds: 2-(Difluoromethoxy)-4-fluorobenzaldehyde vs. 2-Methoxy-4-fluorobenzaldehyde.
-
System: Human Liver Microsomes (HLM) supplemented with NADPH regenerating system.
-
-
Workflow:
-
Incubate at 37°C with 0.5 mg/mL HLM.
-
Timepoints: 0, 15, 30, 60 min.[1]
-
-
Data Interpretation:
-
Calculate
and .[1] -
Success Metric: The Difluoromethoxy analog should exhibit a
at least 3-fold higher than the Methoxy analog.
-
Part 4: Workflow for Lead Optimization
When using this scaffold, researchers should follow a specific decision tree to ensure the aldehyde is utilized effectively (usually as an intermediate or a covalent warhead) rather than a liability.
Caption: Decision tree for optimizing benzaldehyde derivatives in drug discovery campaigns.
References
-
Zafrani, Y. et al. (2017).[1] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. [1]
-
Manevski, N. et al. (2019).[1] "Aldehyde Oxidase in Drug Development: A Review of the Current Status and Future Challenges." Drug Metabolism and Disposition.
-
Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [1]
-
Pryde, D. C. et al. (2010).[1] "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[4][5] Journal of Medicinal Chemistry.
-
BenchChem. (2025).[1][3][6][7] "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." BenchChem Technical Guides.
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Validating structure of 2-(Difluoromethoxy)-4-fluorobenzaldehyde via X-ray crystallography
Executive Summary
In the high-stakes environment of medicinal chemistry, the precise characterization of fluorinated building blocks is non-negotiable. 2-(Difluoromethoxy)-4-fluorobenzaldehyde (CAS: 1214333-04-6) represents a critical scaffold where the lipophilic difluoromethoxy group (
While Nuclear Magnetic Resonance (NMR) is the standard for routine identification, it often fails to definitively resolve specific conformational polymorphs or subtle regioisomeric impurities in fluorinated benzaldehydes. This guide outlines the definitive protocol for validating this molecule using Single Crystal X-ray Diffraction (SC-XRD) , comparing its efficacy against NMR and Mass Spectrometry, and providing a self-validating experimental workflow.
Part 1: The Structural Challenge
The primary challenge with 2-(Difluoromethoxy)-4-fluorobenzaldehyde lies in the rotational freedom of the ether linkage and the potential for regioisomerism during synthesis (e.g., distinguishing the 2-position from the 6-position substitution).
The Ambiguity of NMR
In solution-state NMR (
The SC-XRD Solution
SC-XRD bypasses these limitations by providing a direct, atomic-resolution image of the molecule in its solid state.[1] It freezes the
Diagram 1: Structural Elucidation Decision Matrix
This diagram illustrates the logical workflow for choosing SC-XRD over routine spectral methods when ambiguity arises.
Figure 1: Decision matrix for structural validation. Note that SC-XRD provides unique data on crystal packing and absolute conformation not available via NMR.
Part 2: Comparative Analysis
The following table objectively compares SC-XRD against standard alternatives for this specific fluorinated aldehyde.
| Feature | SC-XRD (The Gold Standard) | NMR ( | HR-MS (Mass Spec) |
| Primary Output | 3D Atomic Coordinates (XYZ) | Connectivity & Chemical Environment | Molecular Formula / Mass |
| Regioisomer Certainty | Absolute (Direct visualization) | High (Requires interpretation of couplings) | Low (Isomers have identical mass) |
| Conformational Data | Precise (Torsion angles: | Averaged (Dynamic solution state) | None |
| Sample State | Solid (Single Crystal) | Solution ( | Ionized Gas |
| Fluorine Analysis | Resolves F-disorder & packing | Excellent for purity, not spatial | N/A |
| Turnaround Time | 24–48 Hours (including crystallization) | 15 Minutes | 5 Minutes |
| Sample Recovery | Non-destructive | Non-destructive | Destructive |
Key Insight: While NMR is faster, SC-XRD is the only method that definitively resolves the orthogonality of the difluoromethoxy group relative to the benzene ring, a feature often driven by the anomeric effect involving the oxygen lone pairs.
Part 3: Experimental Protocol (Self-Validating System)
To ensure reproducibility and trustworthiness, this protocol includes "Checkpoints" to validate success at each stage.
Phase 1: Crystallization Strategy
Fluorinated benzaldehydes are often low-melting solids. Standard recrystallization may yield oils. We utilize a Slow Evaporation technique with a binary solvent system to induce high-quality nucleation.
-
Solvent Selection: Dissolve 20 mg of the compound in 2 mL of Dichloromethane (DCM) .
-
Antisolvent Addition: Layer 1 mL of n-Hexane or Pentane carefully on top (do not mix).
-
Evaporation: Cover the vial with Parafilm, poke 3-4 small holes, and store at 4°C.
-
Why: Lower temperature reduces solubility and kinetic energy, promoting ordered lattice formation over amorphous precipitation.
-
-
Checkpoint: Inspect after 24 hours under a polarized light microscope. Look for sharp edges and extinction (birefringence) upon rotation.
Phase 2: Data Collection
Instrument: Bruker D8 QUEST or equivalent diffractometer.
Radiation:[2][3] Mo-K
-
Mounting: Select a crystal approx.
mm. Mount on a MiTeGen loop using perfluoropolyether oil. -
Temperature Control (Critical): Cool the stream to 100 K .
-
Causality: Fluorine atoms often exhibit high thermal motion or positional disorder. Cooling freezes this motion, sharpening the electron density map.
-
-
Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate absorption correction.
Phase 3: Structure Refinement
Software: SHELXT (Solution) and SHELXL (Refinement) via Olex2 GUI.
-
Phasing: Use Intrinsic Phasing (SHELXT) to locate the heavy atoms (F, O, C).
-
Refinement:
-
Validation Checkpoint: Ensure the final
value is and the Goodness of Fit (GooF) is near 1.0.
Diagram 2: Crystallography Workflow
A step-by-step visualization of the experimental pipeline.
Figure 2: The SC-XRD experimental pipeline. Note the critical 100K cooling step during mounting to manage fluorine disorder.
Part 4: Structural Insights & Data Interpretation[1]
Upon solving the structure, focus your analysis on these specific parameters to validate the molecule's utility in drug design.
The Difluoromethoxy Conformation
Analyze the torsion angle
-
Expectation: The C-H bond of the difluoromethoxy group typically lies in-plane with the aromatic ring, while the C-F bonds project out of plane. This is due to the anomeric effect (interaction between oxygen lone pair and C-F
orbital). -
Significance: This specific conformation dictates how the molecule fits into a protein binding pocket.
Intermolecular Interactions
Use the software Mercury or Platon to calculate short contacts.
-
Weak Hydrogen Bonds: Look for
interactions linking the aldehyde to adjacent molecules. -
Fluorine Contacts: Check for
or interactions. These "fluorine clips" often stabilize the crystal lattice and mimic interactions found in biological systems.
Bond Geometries
Verify the C-F bond lengths.
-
Standard:
Å. -
Alert: If bonds appear significantly shorter (
Å) with large thermal ellipsoids, it indicates unresolved disorder, requiring further refinement.
References
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.
-
Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341.
-
Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation."
-
Thalladi, V. R., et al. (1998). "C-H...F Interactions in the Crystal Structures of Fluorobenzenes." Journal of the American Chemical Society, 120(34), 8702–8710.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Difluoromethoxy)-4-fluorobenzaldehyde
As a senior application scientist, it is understood that the integrity of your research is intrinsically linked to the safety and precision of your laboratory practices. The proper disposal of chemical reagents is not merely a regulatory formality but a critical component of responsible scientific conduct. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(Difluoromethoxy)-4-fluorobenzaldehyde, ensuring the protection of laboratory personnel and the environment.
Hazard Identification and Risk Assessment
Before handling 2-(Difluoromethoxy)-4-fluorobenzaldehyde, a thorough understanding of its associated hazards is paramount. This compound is a flammable liquid and vapor, harmful if swallowed, and causes serious eye irritation. Furthermore, it is classified as toxic to aquatic life with long-lasting effects, underscoring the importance of preventing its release into the environment.
A summary of the key hazard information is provided in the table below:
| Hazard Classification | Description |
| Physical Hazard | Flammable liquid and vapor (Category 3) |
| Health Hazards | Harmful if swallowed (Acute toxicity, Oral, Category 4) |
| Causes serious eye irritation (Category 2A) | |
| May cause respiratory irritation[1][2] | |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects (Category 2) |
Given these hazards, a comprehensive risk assessment should be conducted before any handling or disposal procedures are initiated. This assessment should consider the quantities being used, the potential for spills, and the specific laboratory environment.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is non-negotiable when handling 2-(Difluoromethoxy)-4-fluorobenzaldehyde. The following PPE is mandatory to minimize exposure and ensure personal safety:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are essential. Always inspect gloves for any signs of degradation or perforation before use.[3]
-
Skin and Body Protection: A flame-retardant lab coat or antistatic protective clothing should be worn.[1] In cases of potential significant exposure, additional protective clothing may be necessary.
-
Respiratory Protection: All handling of this chemical should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] If there is a risk of inhalation, a respirator with an appropriate organic vapor cartridge should be used.[3]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate risks. The following step-by-step protocol should be followed:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated, utilizing fume hoods to their full capacity.[3]
-
Contain the Spill: For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the liquid. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Absorbent Material: Carefully collect the absorbent material using non-sparking tools and place it into a designated, labeled container for hazardous waste.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Report the Spill: Report the incident to the laboratory supervisor and the relevant safety officer, in accordance with institutional protocols.
Waste Segregation and Container Management
Proper segregation and management of chemical waste are fundamental to safe disposal. As a halogenated organic compound, 2-(Difluoromethoxy)-4-fluorobenzaldehyde waste must be handled with specific care.
-
Waste Segregation: This chemical waste must be collected in a dedicated container for halogenated organic waste .[4][5][6][7] Do not mix it with non-halogenated waste, as this can complicate and increase the cost of disposal.[7]
-
Container Selection: Use a chemically compatible and properly sealed container for waste collection.[7][8][9][10] The original container, if empty and in good condition, can be a suitable option.[7] Ensure the container is free from leaks and external contamination.[5][10]
-
Labeling: The waste container must be clearly and accurately labeled as "Hazardous Waste," and the full chemical name, "2-(Difluoromethoxy)-4-fluorobenzaldehyde," must be written out.[4] The label should also include the primary hazard symbols (e.g., flammable, irritant).
Step-by-Step Disposal Procedure
The disposal of 2-(Difluoromethoxy)-4-fluorobenzaldehyde must be conducted in a manner that is safe, compliant, and environmentally responsible. The following workflow outlines the necessary steps:
-
Initial Collection: At the point of generation, carefully transfer the waste chemical into the designated and labeled halogenated organic waste container.
-
Secure Storage: Keep the waste container tightly closed when not in use and store it in a designated, well-ventilated hazardous waste accumulation area.[8][11] This area should be away from heat sources, sparks, and open flames.[3][12]
-
Documentation: Maintain a log of the waste being added to the container, including the chemical name and approximate quantity. This is a requirement under the Resource Conservation and Recovery Act (RCRA).[9]
-
Arrange for Professional Disposal: The final disposal of 2-(Difluoromethoxy)-4-fluorobenzaldehyde must be handled by a licensed and approved hazardous waste disposal company.[9][12] Do not attempt to dispose of this chemical via standard laboratory drains or as regular solid waste.[13]
-
Handover: When the waste container is ready for collection, ensure it is properly sealed and labeled. Provide the waste disposal company with all necessary documentation, including the Safety Data Sheet (SDS) for the chemical.
The following diagram illustrates the decision-making process for the proper disposal of 2-(Difluoromethoxy)-4-fluorobenzaldehyde.
Caption: Disposal Workflow for 2-(Difluoromethoxy)-4-fluorobenzaldehyde.
Regulatory Compliance
It is imperative to adhere to all local, state, and federal regulations governing hazardous waste management. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8][9] Familiarize yourself with these regulations and your institution's specific policies to ensure full compliance.
By adhering to these detailed procedures, you can ensure the safe and responsible disposal of 2-(Difluoromethoxy)-4-fluorobenzaldehyde, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
S D Fine-Chem Limited. (n.d.). 4-FLUOROBENZALDEHYDE - GHS Safety Data Sheet. Retrieved from [Link]
- J&K Scientific Ltd. (2023, January 2).
-
University of St Andrews. (n.d.). Disposal of Chemical Waste. Retrieved from [Link]
-
University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
University of Oslo. (2024, October 20). Chemical and Hazardous Waste Guide. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
- Braun Research Group. (n.d.).
-
Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal. Retrieved from [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Personal protective equipment for handling 2-(Difluoromethoxy)-4-fluorobenzaldehyde
Executive Safety Summary
Immediate Action Required: Treat 2-(Difluoromethoxy)-4-fluorobenzaldehyde not merely as an irritant, but as a fluorinated organic intermediate capable of releasing Hydrogen Fluoride (HF) under thermal decomposition.
While standard Safety Data Sheets (SDS) classify this compound primarily as a Skin/Eye/Respiratory Irritant (H315, H319, H335) [1], its structural moieties—specifically the difluoromethoxy group (-OCF₂H) —introduce lipophilic properties that enhance skin permeation compared to non-fluorinated analogs. Furthermore, the aldehyde functionality presents an oxidation risk, necessitating inert atmosphere handling to maintain reagent integrity.
Critical Hazard Profile:
-
Primary Route of Entry: Inhalation of vapors/mists and Dermal absorption.
-
Thermal Decomposition: Releases toxic Hydrogen Fluoride (HF) and Carbon Monoxide (CO) upon combustion [2].
-
Reactivity: Air-sensitive (oxidizes to benzoic acid derivatives); incompatible with strong oxidizing agents and strong bases.
Hierarchy of Controls & Engineering Measures
Before relying on PPE, you must establish a Self-Validating Engineering Control System . PPE is the last line of defense, not the first.
Engineering Control Protocol
| Control Type | Specification | Causality / Rationale |
| Primary Containment | Chemical Fume Hood (Class II, Type A/B) | Volatility Control: Aldehydes possess significant vapor pressure. The hood captures vapors at the source, preventing inhalation limits (STEL/TWA) from being exceeded. |
| Ventilation Rate | Face velocity: 80–100 fpm (0.4–0.5 m/s) | Capture Efficiency: Velocities <80 fpm allow turbulence escape; >120 fpm cause eddy currents that pull vapors back toward the operator. |
| Inert Atmosphere | Nitrogen ( | Chemical Integrity: Prevents auto-oxidation of the aldehyde group, reducing the formation of acidic byproducts that alter the hazard profile. |
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling >1g quantities.
Hand Protection: The "Permeation Barrier" Strategy
Risk: Fluorinated organics can permeate standard nitrile rapidly. Protocol: Use a Double-Gloving System with visual breach detection.
| Layer | Material | Thickness | Function |
| Inner | Nitrile (Bright Color) | 4 mil (0.10 mm) | Last Resort: Protects skin if outer glove fails. Bright color contrasts with outer glove to reveal tears. |
| Outer | High-Grade Nitrile or Neoprene | >5 mil (0.12 mm) | Primary Barrier: Resists incidental splash. Change every 30 mins of active handling or immediately upon splash. |
| Spill Response | Silver Shield® / Viton® | Laminate | Permeation Resistance: Required for cleaning spills >10mL. Standard nitrile is insufficient for prolonged contact with fluorinated solvents. |
Eye & Face Protection[1][2][3][4][5][6][7][8]
-
Standard: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to the risk of liquid splashing around the lenses during syringe transfer.
-
High Risk (Synthesis/Heating): Add a Face Shield over goggles. Heating fluorinated aldehydes increases vapor pressure and splash risk.
Respiratory Protection[1][3][4][5][6][8][9][10]
-
Primary: Work inside the fume hood.
-
Secondary (Outside Hood): If engineering controls fail or during spill cleanup, use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (Yellow/Olive label).
-
Why AG? To protect against potential HF generation if the compound degrades or reacts with moisture [3].
-
Operational Handling Workflow
This protocol utilizes a "Check-Act-Verify" methodology to ensure safety.[1]
Phase 1: Pre-Operational Validation
-
Sash Check: Verify fume hood sash is at the certified working height (usually 18 inches).
-
Glove Integrity: Inflate gloves with air to check for pinholes before donning.
-
Quenching Agent: Have saturated Sodium Bicarbonate (
) solution nearby to neutralize potential acid byproducts.
Phase 2: Active Handling (The "Transfer" Protocol)
-
Weighing: Do not weigh on an open bench. Use a balance enclosure or move the balance into the hood.
-
Liquid Transfer:
-
Use glass syringes with Luer-lock needles for volumes <20 mL. Plastic syringes may leach or swell upon prolonged contact with fluorinated organics.
-
Technique: Keep the receiving vessel under positive inert gas pressure to prevent back-suction of air.
-
Phase 3: Post-Operation & Decontamination
-
Wipe Down: Clean all surfaces with ethanol, followed by a water rinse.
-
Waste Segregation:
-
Stream A: Halogenated Organic Waste (Label: "Contains Fluorinated Aldehydes").
-
Stream B: Solid waste (contaminated gloves/wipes) – Do not throw in regular trash.
-
Visualization: Handling Decision Logic
Figure 1: Decision logic for selecting PPE and Engineering controls based on operational intensity.
Emergency Response & Disposal
Spill Management (The "Isolate & Absorb" Rule)
-
Evacuate: Clear the immediate area.
-
Assess: If spill >100 mL, evacuate the lab and call EHS (potential for HF generation if fire occurs).
-
PPE Upgrade: Don Silver Shield gloves and respiratory protection (OV/AG).
-
Absorb: Use Vermiculite or Sand . Do not use paper towels (combustible and high surface area for evaporation).
-
Clean: Wipe area with dilute Sodium Bicarbonate solution to neutralize any acidic hydrolysis products.
Disposal Specifications
-
Classification: Halogenated Organic Solvent Waste .
-
Prohibition: NEVER pour down the drain. The fluorine atoms make this compound persistent and potentially toxic to aquatic life [4].
-
Destruction: High-temperature incineration (>1000°C) with flue gas scrubbing is the only validated method to destroy the C-F bonds safely [5].
Visualization: Emergency Response Workflow
Figure 2: Triage workflow for spill response, prioritizing containment and personnel safety.
References
-
AOBChem. (n.d.).[2] Safety Data Sheet: 2-(Difluoromethoxy)-4-fluorobenzaldehyde (CAS 1214333-04-6). Retrieved February 25, 2026, from [Link]
-
MDPI. (2021). Waste Management Strategies to Mitigate the Effects of Fluorinated Gases. Retrieved February 25, 2026, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
